molecular formula C5H5NO3S2 B031122 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- CAS No. 5718-83-2

3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

Cat. No.: B031122
CAS No.: 5718-83-2
M. Wt: 191.2 g/mol
InChI Key: JGRMXPSUZIYDRR-UHFFFAOYSA-N
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Description

3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, also known as 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a useful research compound. Its molecular formula is C5H5NO3S2 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
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InChI

InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRMXPSUZIYDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Source PubChem
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DSSTOX Substance ID

DTXSID1063986
Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
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Molecular Weight

191.2 g/mol
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674792
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5718-83-2
Record name 3-(Carboxymethyl)rhodanine
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Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
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Record name Rhodanine-N-acetic acid
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Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
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Record name 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
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Record name N-(2-thioxo-4-oxothiazolidine)acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxo-2-thioxo-3-thiazolidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Oxo-2-thioxo-3-thiazolidineacetic Acid

4-Oxo-2-thioxo-3-thiazolidineacetic acid, commonly known in the scientific community as rhodanine-3-acetic acid, is a pivotal heterocyclic compound. Its robust scaffold serves as a versatile intermediate in the synthesis of a multitude of pharmacologically active agents.[1] The rhodanine core is recognized as a privileged structure in medicinal chemistry, forming the basis for drugs with a wide array of biological activities, including antimicrobial, antiviral, and antidiabetic properties.[1] Notably, it is a key intermediate in the synthesis of Epalrestat, a drug used for the treatment of diabetic neuropathy.[2]

This guide provides an in-depth exploration of the primary synthetic protocols for rhodanine-3-acetic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic routes, offering not just procedural steps but a comprehensive understanding of the chemical transformations involved. This document is structured to provide both theoretical knowledge and practical, field-proven insights to ensure successful and efficient synthesis.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes to rhodanine-3-acetic acid dominate the landscape, each with its own set of advantages and challenges. The classical approach involves a one-pot, three-component reaction of glycine, carbon disulfide, and chloroacetic acid. A more contemporary and safer alternative circumvents the use of the hazardous carbon disulfide.

Parameter Classical Carbon Disulfide Method Alternative (Non-CS2) Method
Key Reagents Glycine, Carbon Disulfide, Chloroacetic Acid, BaseAminoacetic acid derivatives, Chloroacetyl chloride, Alkali metal ethylxanthate
Primary Advantage One-pot synthesis, potentially higher throughputAvoids use of highly toxic and flammable carbon disulfide
Primary Disadvantage Use of hazardous carbon disulfideMulti-step process, may require intermediate purification
Typical Yield ~82-94%Variable, dependent on intermediate step efficiency
Scalability Challenging on a large scale due to CS2 handlingMore amenable to large-scale industrial synthesis

Protocol I: The Classical One-Pot Synthesis via Carbon Disulfide

This method remains widely used due to its efficiency in forming the rhodanine ring system in a single reaction vessel. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes cyclization.

Mechanistic Rationale

The synthesis is initiated by the nucleophilic attack of the amino group of glycine on the electrophilic carbon of carbon disulfide in a basic medium. This forms a dithiocarbamate salt. The subsequent addition of chloroacetic acid leads to an S-alkylation, forming an intermediate which, upon acidification, readily undergoes intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, followed by dehydration to yield the final product.

Visualizing the Mechanism

Classical Synthesis Mechanism Glycine Glycine Dithiocarbamate Dithiocarbamate Intermediate Glycine->Dithiocarbamate + CS2 CS2 Carbon Disulfide (CS2) CS2->Dithiocarbamate Base Base (e.g., NaOH) Base->Glycine Deprotonation S_Alkylated_Intermediate S-Alkylated Intermediate Dithiocarbamate->S_Alkylated_Intermediate + Chloroacetic Acid Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->S_Alkylated_Intermediate Product Rhodanine-3-acetic acid S_Alkylated_Intermediate->Product Intramolecular Cyclization Acid Acid (e.g., HCl) Acid->S_Alkylated_Intermediate Acidification

Caption: Reaction mechanism for the classical synthesis of rhodanine-3-acetic acid.

Detailed Experimental Protocol (Microwave-Assisted)

This protocol is adapted from a microwave-assisted synthesis which offers significant advantages in terms of reaction time.[3]

Materials:

  • Glycine

  • Carbon Disulfide (CS₂)

  • 22% Sodium Hydroxide (NaOH) solution

  • Sodium Chloroacetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Microwave Reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dithiocarbamate Formation: In a microwave reactor vessel, dissolve glycine (1 mol equivalent) and sodium hydroxide (1 mol equivalent of NaOH in a 22% aqueous solution) in 3 mL of water. Add carbon disulfide (1 mol equivalent) to the solution.

  • Microwave Irradiation (Step 1): Seal the vessel and subject the mixture to microwave irradiation at 100°C for 5 minutes.

  • Addition of Chloroacetate: After the reaction, allow the mixture to cool to 40°C. Add sodium chloroacetate (1 mol equivalent) to the reaction mixture.

  • Microwave Irradiation (Step 2): Reseal the vessel and irradiate at 100°C for another 5 minutes.

  • Cyclization: Cool the reaction solution to 40°C and concentrate it under reduced pressure. To the concentrated residue, add 3 mL of concentrated hydrochloric acid.

  • Final Reaction: Heat the mixture to 110°C and maintain for 20-30 minutes to complete the cyclization.

  • Work-up and Purification: After cooling, extract the crude product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Expected Yield: Approximately 82.5%.[3]

Characterization Data:

  • Melting Point: 245-247 °C[3]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ = 4.56 (s, 2H, N-CH₂), 4.41 (s, 2H, H-5)[3]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ = 202.80 (C=S, C-2), 173.72 (C=O, COOH), 167.29 (C=O, C-4), 44.77 (CH₂, N-CH₂), 35.94 (CH₂, C-5)[3]

  • IR (KBr) νₘₐₓ (cm⁻¹): 3439, 1663, 1512, 1321, 896[3]

Protocol II: A Safer Synthetic Route Avoiding Carbon Disulfide

The high toxicity and flammability of carbon disulfide make the classical method less desirable for large-scale industrial production. An alternative pathway has been developed that avoids this hazardous reagent.[4]

Mechanistic Rationale

This multi-step synthesis begins with the protection of the carboxylic acid of glycine as a methyl ester. The amino group is then acylated with chloroacetyl chloride. The resulting intermediate reacts with potassium ethyl xanthate, followed by a base-catalyzed intramolecular cyclization to form the rhodanine ring. The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Visualizing the Workflow

Alternative Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation cluster_2 Step 3: Xanthate Adduct Formation cluster_3 Step 4: Cyclization cluster_4 Step 5: Hydrolysis Glycine Glycine Methyl_aminoacetate Methyl aminoacetate hydrochloride Glycine->Methyl_aminoacetate Methanol, HCl Methyl_chloroacetylaminoacetate Methyl[(chloroacetyl)amino]acetate Methyl_aminoacetate->Methyl_chloroacetylaminoacetate Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Methyl_chloroacetylaminoacetate Xanthate_adduct Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate Methyl_chloroacetylaminoacetate->Xanthate_adduct Potassium_ethyl_xanthate Potassium ethyl xanthate Potassium_ethyl_xanthate->Xanthate_adduct Cyclized_intermediate Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate Xanthate_adduct->Cyclized_intermediate Base (e.g., Triethylamine) Final_Product Rhodanine-3-acetic acid Cyclized_intermediate->Final_Product Aqueous mineral acid

Caption: Step-wise workflow for the alternative synthesis of rhodanine-3-acetic acid.

Detailed Experimental Protocol

This protocol is a composite of the steps described in the patent literature.[4]

Step 1: Preparation of Methyl aminoacetate hydrochloride

  • Stir aminoacetic acid (1 equivalent) with methanol at 10 °C.

  • Slowly add sulfuric acid dropwise over 1 hour at 10 °C.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction by TLC until the disappearance of the starting material.

  • Distill off the methanol to obtain methyl aminoacetate hydrogen sulfate as an oil.

Step 2: Preparation of Methyl[(chloroacetyl)amino]acetate

  • React methyl aminoacetate hydrochloride with chloroacetyl chloride. Further details on the specific conditions for this step would require consulting the primary patent literature.

Step 3: Preparation of Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate

  • In a multi-necked round-bottom flask, stir potassium ethyl xanthate (1.69 mol) with water at 30-35 °C.

  • Add a solution of methyl[(chloroacetyl)amino]acetate (1.69 mol) in water at 30-35 °C.

  • Stir the reaction mass for 5 hours, monitoring for the absence of the starting material by TLC.

  • Filter the reaction mass and wash with water.

  • Dry the wet cake in an oven at 55-60 °C for 5-6 hours.

Step 4: Preparation of Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate

  • In a three-necked round-bottom flask, stir Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate (0.0079 mol) with toluene at 60-65 °C.

  • Slowly add a solution of triethylamine in toluene under a nitrogen atmosphere.

  • Heat the reaction mass to 80-85 °C for 12 hours, monitoring by TLC.

  • Pour the reaction mass into ice-water and separate the toluene layer.

Step 5: Hydrolysis to Rhodanine-3-acetic acid

  • Stir Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate with an aqueous mineral acid (e.g., 48% HBr or a mixture of acetic acid and hydrochloric acid) at reflux for several hours.[5]

  • Monitor the reaction by TLC for the disappearance of the starting ester.

  • Pour the reaction mass into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Distill off the ethyl acetate to yield the final product.

Purification and Characterization: Ensuring a Self-Validating System

The purity of the final product is paramount for its use in subsequent synthetic steps, particularly in drug development.

Purification:

  • Extraction: As described in the protocols, extraction with a suitable organic solvent like ethyl acetate is the primary method for isolating the crude product from the aqueous reaction mixture.

  • Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture is recommended.[6]

  • Washing: The crystalline product should be washed successively with appropriate solvents (e.g., glacial acetic acid, ethanol, and ether) to remove residual impurities.[6]

Characterization: A combination of spectroscopic and physical methods should be employed to confirm the identity and purity of the synthesized rhodanine-3-acetic acid. The data provided in the classical synthesis protocol section serves as a benchmark for validation.

Conclusion and Future Perspectives

The synthesis of 4-oxo-2-thioxo-3-thiazolidineacetic acid is a well-established process with multiple viable routes. The choice of protocol often depends on the scale of the synthesis and the available infrastructure, particularly concerning the handling of hazardous materials like carbon disulfide. The microwave-assisted classical method offers a rapid and high-yielding approach for laboratory-scale synthesis. For industrial applications, the alternative route, despite being multi-stepped, provides a safer and more scalable option.

The continued importance of the rhodanine scaffold in medicinal chemistry ensures that research into optimizing its synthesis will persist. Future efforts may focus on developing even greener and more atom-economical synthetic strategies, potentially utilizing catalytic methods to further enhance efficiency and reduce environmental impact.

References

  • Mermer, A., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(15), 3488. [Link]

  • Google Patents.
  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Pharmaceutical Investigation, 51(2), 213-227. [Link]

  • Organic Syntheses. N-(p-ACETYLAMINOPHENYL)RHODANINE. [Link]

  • Google Patents.
  • Organic Syntheses. rhodanine. [Link]

  • ResearchGate. Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. [Link]

  • ResearchGate. Rhodanine- 3- acetic acid derivatives. [Link]

  • ResearchGate. General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. [Link]

  • Pathak, R. B., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Bioorganic & Medicinal Chemistry, 72, 117001. [Link]

Sources

Rhodanine-3-acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Rhodanine-3-Acetic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

Rhodanine-3-acetic acid (RAA), a key derivative of the rhodanine heterocyclic scaffold, has emerged as a molecule of significant interest in both industrial and pharmaceutical chemistry. Its unique structural features, including a reactive methylene group and a carboxylic acid handle, make it an exceptionally versatile building block for combinatorial synthesis and a privileged core in medicinal chemistry. This guide provides a comprehensive technical overview of Rhodanine-3-acetic acid, detailing its fundamental chemical properties, validated spectroscopic signature, robust synthetic protocols, and its expanding role in the development of novel therapeutic agents. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical application and scientific importance of this compound.

Core Chemical Identity and Physicochemical Profile

Rhodanine-3-acetic acid is a heterocyclic organic compound formally known as 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.[1][2] It presents as a pale yellow, crystalline powder under ambient conditions.[3] The presence of both a carboxylic acid group and the thioamide within the rhodanine ring dictates its chemical behavior and physical properties.

Nomenclature and Identifiers
  • IUPAC Name: 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid[1][2]

  • Common Synonyms: Rhodanine-N-acetic acid, N-Carboxymethylrhodanine, (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid[1][4]

  • CAS Number: 5718-83-2[1]

  • Molecular Formula: C₅H₅NO₃S₂[5]

  • Molecular Weight: 191.23 g/mol [5]

Physicochemical Properties

The physicochemical properties of RAA are critical for its handling, reaction setup, and formulation. The data below has been consolidated from verified sources.

PropertyValueSource(s)
Appearance Pale yellow fine crystalline powder[3]
Melting Point 145-148 °C[5]
Boiling Point (Predicted) 375.4 ± 44.0 °C[5]
Density (Estimated) 1.492 g/cm³[1]
pKa (Predicted) 3.75 ± 0.10[3]
Solubility Soluble in methanol (25 mg/mL), DMF, and DMSO. Limited solubility in water.[1][3]

Molecular Structure and Spectroscopic Characterization

The structural integrity of RAA is the foundation of its reactivity. Standard analytical techniques provide a definitive fingerprint for this molecule.

Molecular Structure

The core structure consists of a five-membered thiazolidine ring featuring a ketone at position 4 and a thione at position 2. The acetic acid moiety is attached to the nitrogen atom at position 3.

Caption: Chemical structure of Rhodanine-3-acetic acid.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum provides unambiguous confirmation of the structure. Key signals include a singlet at approximately δ 4.56 ppm, corresponding to the two protons of the N-CH₂ group from the acetic acid side chain.[6] Another distinct singlet appears around δ 4.41 ppm, which is assigned to the two protons on the C-5 carbon of the rhodanine ring.[6] The acidic proton of the carboxyl group is typically observed as a broad singlet at a higher chemical shift.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum further validates the molecular framework.[6]

    • δ ~202.8 ppm: Attributed to the thione carbon (C=S) at the C-2 position.

    • δ ~173.7 ppm: Corresponds to the carbonyl carbon of the carboxylic acid (COOH).

    • δ ~167.3 ppm: Assigned to the carbonyl carbon (C=O) of the rhodanine ring at the C-4 position.

    • δ ~44.8 ppm: Represents the methylene carbon of the N-CH₂ group.

    • δ ~35.9 ppm: Represents the methylene carbon at the C-5 position.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups.[6][7] A strong band around 3439 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. Two prominent carbonyl stretching frequencies are observed: one at ~1735-1663 cm⁻¹ for the carboxylic acid and ring ketone, and another for the thioamide group.[6][8]

Synthesis Protocol: Microwave-Assisted One-Pot Reaction

While several synthetic routes to Rhodanine-3-acetic acid exist, microwave-assisted synthesis offers significant advantages in terms of reaction time, yield, and efficiency.[6] The following protocol is a robust and validated method starting from simple precursors.

Rationale

This one-pot synthesis is a cascade reaction that first forms a dithiocarbamate intermediate, which is then S-alkylated and subsequently cyclized. Microwave irradiation dramatically accelerates the reaction rates, reducing a multi-hour process to minutes. This choice reflects a modern approach to organic synthesis, prioritizing efficiency and sustainability.

Caption: Workflow for the microwave-assisted synthesis of RAA.

Step-by-Step Methodology
  • Step 1: Dithiocarbamate Formation: In a microwave reactor vessel, combine glycine (1.0 eq), carbon disulfide (1.0 eq), and a 22% aqueous sodium hydroxide solution.[6]

  • Step 2: Microwave Irradiation: Seal the vessel and irradiate at 100°C for 5 minutes.[6]

  • Step 3: S-Alkylation: Cool the reaction mixture to 40°C. Add sodium chloroacetate (1.0 eq) to the vessel.[6]

  • Step 4: Second Microwave Irradiation: Reseal the vessel and irradiate again at 100°C for 5 minutes.[6]

  • Step 5: Cyclization and Precipitation: After cooling to 40°C, add concentrated hydrochloric acid. Irradiate the mixture at 110°C for 20-30 minutes. This final step facilitates the intramolecular cyclization and protonates the carboxylate, causing the product to precipitate.[6]

  • Step 6: Isolation and Purification: Cool the reaction mixture. The crude product can be collected by filtration and purified by extraction with a suitable solvent like ethyl acetate, followed by recrystallization to yield pure Rhodanine-3-acetic acid.[6]

Reactivity and Application as a Privileged Scaffold

The true power of RAA in drug discovery lies in its function as a versatile chemical scaffold. Its structure contains multiple reactive sites that can be selectively modified to generate large libraries of derivatives for biological screening.[9][10]

The Knoevenagel Condensation: A Gateway to Diversity

The most significant reaction of RAA is the Knoevenagel condensation at the C-5 position. The two protons on the C-5 carbon are acidic due to their position between the ring ketone and sulfur atom, making this site a reactive nucleophile. In the presence of a base, the C-5 methylene group can readily attack a wide variety of aldehydes and ketones. This reaction is the primary method for creating 5-arylmethylene rhodanine derivatives, which form the basis of many biologically active compounds.[10]

G cluster_activities Therapeutic Targets RAA Rhodanine-3-Acetic Acid Active Methylene (C-5) Reaction Knoevenagel Condensation (Base, Heat) RAA->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Derivative 5-Arylmethylene Derivative Diverse Biological Activity Reaction->Derivative Forms C=C bond A Antimicrobial Derivative:f0->A B Antiviral Derivative:f0->B C Anticancer Derivative:f0->C D Antidiabetic Derivative:f0->D

Caption: Derivatization of RAA via Knoevenagel condensation.

Applications in Drug Discovery and Other Fields

RAA and its derivatives have been investigated for a plethora of biological activities, making the rhodanine core a "privileged structure" in medicinal chemistry.

  • Antimicrobial and Antiviral Agents: The rhodanine scaffold is present in numerous compounds with potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and several viruses.[9][10][11]

  • Anticancer Agents: Derivatives have been developed as inhibitors of key cancer-related targets. For example, certain RAA-based compounds act as microtubule-stabilizing agents, similar to Taxol, inducing cell cycle arrest and apoptosis in cancer cells.[12]

  • Antidiabetic Agents: The most famous drug derived from this scaffold is Epalrestat, an aldose reductase inhibitor used for the treatment of diabetic neuropathy.[13][14] RAA is a key intermediate in its synthesis.

  • Enzyme Inhibition: RAA derivatives have been successfully designed to inhibit a wide range of enzymes, including fungal protein mannosyl transferase 1 (PMT1), making them promising antifungal candidates.[15][16]

  • Corrosion Inhibition: Outside of medicine, RAA is an effective corrosion inhibitor for copper and its alloys in acidic environments, highlighting its industrial utility.[1][5]

Safety and Handling

Rhodanine-3-acetic acid is classified as an irritant (Hazard Code: Xi).[1] It can cause irritation to the eyes, respiratory system, and skin.[1]

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[5]

  • In case of contact: In case of eye or skin contact, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Rhodanine-3-acetic acid is far more than a simple chemical intermediate; it is a cornerstone scaffold for chemical innovation. Its straightforward synthesis, well-defined chemical properties, and, most importantly, the strategic reactivity of its C-5 methylene group provide an accessible and powerful platform for generating chemical diversity. For researchers in drug discovery, RAA offers a validated starting point for developing potent and selective inhibitors against a multitude of biological targets. As synthetic methodologies advance and our understanding of disease pathways deepens, the utility of this remarkable heterocyclic compound is poised to expand even further.

References

  • Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd.
  • Rhodanine-3-acetic acid 5718-83-2 wiki. (n.d.). Guidechem.
  • Diisobutyl succin
  • Al-Hourani, B., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI.
  • Rhodanine-3-acetic acid CAS#: 5718-83-2. (n.d.). ChemicalBook.
  • Kumar, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed.
  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. (n.d.).
  • Rhodanine-3-acetic acid synthesis. (n.d.). ChemicalBook.
  • CAS 925-06-4: Diisobutyl succin
  • Rhodanine-3-acetic acid | 5718-83-2. (n.d.). ChemicalBook.
  • Kratky, M., et al. (2017).
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The Multifaceted Mechanisms of Action of Rhodanine-3-Acetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

Rhodanine-3-acetic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This privileged scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a wide array of biological targets.[2] From anticancer and antimicrobial to potent enzyme inhibitory activities, the chemical tractability of the rhodanine core allows for the fine-tuning of its pharmacological profile. This technical guide provides an in-depth exploration of the primary mechanisms of action of Rhodanine-3-acetic acid derivatives, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential and the experimental methodologies used to elucidate their functions.

Anticancer Activity: Disrupting the Cytoskeleton through Microtubule Stabilization

A primary anticancer mechanism of certain Rhodanine-3-acetic acid derivatives lies in their ability to modulate microtubule dynamics, a critical process for cell division and cellular integrity.[3] Cancer cells, with their high proliferation rates, are particularly vulnerable to agents that disrupt the microtubule network.[3][4]

Molecular Mechanism: Binding to Tubulin and Promoting Polymerization

Several studies have demonstrated that specific derivatives of Rhodanine-3-acetic acid act as microtubule-stabilizing agents.[3][4] These compounds bind to β-tubulin, a key component of microtubules, at or near the Taxol binding site.[3][5] Computational docking studies have identified a strong interaction between a (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivative (compound I20) and the amino acid residue Arg β369 of tubulin.[3][5] This interaction is crucial for the compound's ability to promote the assembly of protofilaments, the building blocks of microtubules.[3][5] By stabilizing the microtubule polymer, these derivatives inhibit the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3]

Logical Framework for Microtubule Stabilization

cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Outcome Rhodanine-3-acetic_acid_derivative Rhodanine-3-acetic acid derivative Binding Binds to β-tubulin (near Taxol site, Arg β369) Rhodanine-3-acetic_acid_derivative->Binding Enters cell Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Disruption Inhibition of Microtubule Dynamics Microtubule->Disruption Stabilization Promotes Protofilament Assembly & Stabilization Binding->Stabilization Stabilization->Microtubule Enhances Cell_cycle_arrest Mitotic Arrest Disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Mechanism of microtubule stabilization by Rhodanine-3-acetic acid derivatives.

Enzyme Inhibition: A Key Strategy Against Diverse Pathologies

Rhodanine-3-acetic acid derivatives have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases, including metabolic disorders, viral infections, and bacterial resistance.

Aldose and Aldehyde Reductase Inhibition: Combating Diabetic Complications

A well-established mechanism of action for Rhodanine-3-acetic acid derivatives is the inhibition of aldose reductase (ALR2) and aldehyde reductase (ALR1).[6][7][8] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[6] Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.[6]

The Rhodanine-3-acetic acid derivative, Epalrestat, is a marketed drug in Japan for the treatment of diabetic neuropathy.[9][10] Molecular docking studies suggest that these derivatives bind within the active site of aldose reductase, with key interactions involving residues such as Trp22 and Tyr50.[8] The acetic acid moiety of these compounds is crucial for their inhibitory activity.

HCV NS5B Polymerase Inhibition: A Target for Antiviral Therapy

The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase, is essential for viral replication and a prime target for antiviral drug development.[11] Rhodanine-3-acetic acid derivatives have been identified as allosteric inhibitors of NS5B polymerase.[11][12] These non-nucleoside inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that ultimately inhibits its function.[11]

Antimicrobial and Antifungal Activity: Targeting Microbial Viability

Rhodanine-3-acetic acid derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.[13][14][15] While the exact molecular targets are still under investigation, it is believed that these compounds interfere with essential cellular processes in bacteria.[14]

In the realm of antifungal agents, these derivatives have been shown to inhibit fungal protein mannosyl transferase 1 (PMT1), an enzyme involved in the O-mannosylation of proteins, which is crucial for the integrity of the fungal cell wall.[16][17]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative Rhodanine-3-acetic acid derivatives against various targets.

Compound/DerivativeTargetActivityCell Line/OrganismReference
(Z)-2-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide (I20)Tubulin PolymerizationIC50: 7.0 - 20.3 µMA549, PC-3, HepG2[3][4]
5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivative (3f)Aldose Reductase (ALR2)IC50: 0.12 ± 0.01 µMIn vitro enzyme assay[6][7]
5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivative (3a)Aldose Reductase (ALR2)IC50: 0.25 ± 0.04 µMIn vitro enzyme assay[6]
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideMycobacterium tuberculosisMIC: 8-16 µMM. tuberculosis[13][15]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateStaphylococcus aureus (MRSA)MIC: ≥15.62 µMMRSA[13][15]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of test compounds on the polymerization of tubulin into microtubules.

Workflow Diagram:

Start Start Prepare_Reagents Prepare Tubulin, Buffers, GTP, and Test Compound Start->Prepare_Reagents Reaction_Setup Assemble Reaction Mix on Ice Prepare_Reagents->Reaction_Setup Incubation Incubate at 37°C to Initiate Polymerization Reaction_Setup->Incubation Measurement Monitor Turbidity (340 nm) or Fluorescence Incubation->Measurement Data_Analysis Plot Polymerization Curves and Analyze Parameters Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2). Prepare stock solutions of the test compound and a positive control (e.g., paclitaxel for stabilization, colchicine for inhibition).[13][18]

  • Reaction Assembly: On ice, add the general tubulin buffer, GTP (to a final concentration of 1 mM), and the test compound to a 96-well plate.[18]

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final concentration of tubulin is typically in the range of 1-5 mg/mL.[18]

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm (for turbidity) or fluorescence at appropriate excitation/emission wavelengths if a fluorescent reporter is used, at regular intervals for a defined period (e.g., 60 minutes).[13][18]

  • Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. Analyze parameters such as the lag time, polymerization rate, and the maximum polymer mass.[18]

Aldose Reductase Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of compounds on aldose reductase activity by measuring the consumption of NADPH.[19]

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation: Prepare a partially purified aldose reductase enzyme from a source such as rat lens. Prepare a buffer solution (e.g., 0.067 M phosphate buffer, pH 6.2), a stock solution of NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound.[19][20]

  • Reaction Mixture: In a cuvette, combine the phosphate buffer, NADPH solution, aldose reductase enzyme solution, and the test compound at various concentrations.[19]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the cuvette.[19]

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 5 minutes) as NADPH is oxidized to NADP+.[19][20]

  • Calculation of Inhibition: Calculate the rate of NADPH consumption (change in absorbance per minute). The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control reaction without the inhibitor. IC50 values are then determined from a dose-response curve.[19]

HCV NS5B Polymerase Inhibition Assay

This assay evaluates the ability of compounds to inhibit the RNA-dependent RNA polymerase activity of HCV NS5B.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant HCV NS5B polymerase. Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl2), a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]GTP), and a suitable RNA template/primer.[1][21]

  • Reaction Setup: In a reaction tube, combine the reaction buffer, the test compound at various concentrations, the RNA template/primer, and the HCV NS5B enzyme.[21]

  • Initiation and Incubation: Initiate the polymerase reaction by adding the rNTP mixture. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration.[21]

  • Termination and Product Analysis: Stop the reaction by adding a solution containing EDTA. The radiolabeled RNA product is then separated from unincorporated nucleotides using methods such as gel electrophoresis or filter binding assays.[21]

  • Quantification of Inhibition: Quantify the amount of incorporated radiolabeled rNTP. The percentage of inhibition is calculated by comparing the product formation in the presence of the test compound to a control reaction. IC50 values are determined from a dose-response curve.

Conclusion and Future Perspectives

Rhodanine-3-acetic acid derivatives have firmly established themselves as a versatile and promising class of compounds in drug discovery. Their diverse mechanisms of action, spanning from the disruption of fundamental cellular processes like microtubule dynamics to the specific inhibition of key enzymes in various diseases, underscore their therapeutic potential. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols.

Future research in this area should focus on elucidating the precise molecular targets for their antimicrobial activity, which remains a key area for investigation. Further exploration of the structure-activity relationships for each mechanism of action will be crucial for the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued application of computational modeling, alongside robust in vitro and in vivo validation, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

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Foreword: The Thiazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-oxo-2-thioxo-3-thiazolidineacetic Acid and Its Derivatives

The 4-oxo-2-thioxo-3-thiazolidineacetic acid core, a member of the broader rhodanine family, represents a cornerstone in modern medicinal chemistry. Its unique structural features—a five-membered heterocyclic ring containing sulfur and nitrogen, a thioketone, a carbonyl group, and an acetic acid side chain—provide a versatile scaffold for chemical modification. This versatility has allowed for the development of a vast library of derivatives, each with finely tuned electronic and steric properties. Consequently, this scaffold exhibits a remarkable breadth of biological activities, making it a subject of intense investigation for novel therapeutic agents.[1][2][3] This guide synthesizes current research to provide an in-depth exploration of its key pharmacological properties, underlying mechanisms, and the experimental methodologies used for its evaluation.

Core Moiety: Synthesis and Chemical Profile

Chemical Identity
  • Systematic Name: (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

  • Common Synonym: Rhodanine-3-acetic acid[4]

  • CAS Number: 5718-83-2[4]

  • Molecular Formula: C₅H₅NO₃S₂[4]

  • Molecular Weight: 191.23 g/mol [4]

  • Solubility: Soluble in methanol.

Foundational Synthesis

The synthesis of 4-oxo-2-thioxo-3-thiazolidineacetic acid derivatives typically leverages well-established organic chemistry reactions. The core scaffold itself can be prepared, but much of the biological investigation focuses on derivatives created at the 5-position of the ring. The most common and effective method for introducing diversity at this position is the Knoevenagel condensation .

This reaction involves the active methylene group at the C5 position of the rhodanine-3-acetic acid core reacting with various aromatic or heterocyclic aldehydes. This condensation is typically base-catalyzed and results in the formation of a 5-arylmethylene or 5-alkylidene derivative, which serves as the direct precursor for a wide range of biologically active compounds.[5][6]

G rhodanine Rhodanine-3-acetic acid (Core Scaffold) condensation Knoevenagel Condensation rhodanine->condensation aldehyde Aromatic Aldehyde (R-CHO) aldehyde->condensation base Base Catalyst (e.g., Piperidine, Triethylamine) base->condensation facilitates product 5-Arylidene-4-oxo-2-thioxo- 3-thiazolidineacetic acid (Active Derivative) condensation->product yields

Caption: General synthesis via Knoevenagel condensation.

Potent Antimicrobial and Antifungal Activity

Derivatives of 4-oxo-2-thioxo-3-thiazolidineacetic acid have demonstrated significant activity against a wide spectrum of pathogens, including drug-resistant strains.[5]

Mechanism of Action

The precise antimicrobial mechanism is multifaceted and can vary between derivatives. However, a primary mode of action is believed to be the inhibition of essential bacterial enzymes. The thiazolidinone ring can interact with active sites of enzymes crucial for cell wall synthesis, DNA replication, or metabolic pathways, leading to bacteriostatic or bactericidal effects. For antifungal activity, inhibition of enzymes involved in fungal cell wall synthesis has been proposed.[7]

Experimental Evidence and Data

Studies consistently show that these compounds exhibit potent antibacterial activity, often superior to standard antibiotics like ampicillin, especially against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[5] Antifungal evaluations have also revealed high efficacy, with some derivatives showing many-fold greater activity than ketoconazole.[5][7]

Table 1: Selected Antimicrobial Activity Data

Compound Derivative Target Organism Measurement Value Reference
Indolylmethylen derivative 5b Staphylococcus aureus MIC 0.56 µM [7]
Indolylmethylen derivative 5g Escherichia coli MIC 1.00 µM [7]
Indolylmethylen derivative 5b Candida albicans Antifungal Potency 17-fold > Ketoconazole [7]
Sulfamethaoxazole hybrids M. tuberculosis H37Ra IC₉₀ 0.43–5.31 µg/mL [3]

| Various derivatives | Selected bacterial strains | MIC | 62.5 µg/mL |[8] |

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard method for determining the MIC of a test compound, providing a quantitative measure of its antibacterial potency.

1. Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the target bacterium (e.g., S. aureus) from a fresh agar plate. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density of ~1.5 x 10⁶ CFU/mL.

2. Compound Serial Dilution: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Result Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broad-Spectrum Anticancer Activity

The 4-thiazolidinone scaffold is a well-established pharmacophore in oncology research, with derivatives demonstrating potent antiproliferative effects across various cancer cell lines.[1][9]

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism for many derivatives is the induction of programmed cell death, or apoptosis.[10][11] This is often achieved through the intrinsic pathway, characterized by:

  • Increased ROS Production: The compounds can induce oxidative stress within cancer cells.[10]

  • Caspase Activation: This leads to the activation of executioner caspases, particularly Caspase-3, a key mediator of apoptosis.[10]

  • Cell Cycle Arrest: Some derivatives can also exert a cytostatic effect by causing cell cycle arrest, preventing cancer cell proliferation.[10][11]

G compound 4-Thiazolidinone Derivative ros Increased ROS Production compound->ros induces caspase Caspase-3 Activation ros->caspase triggers apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis executes

Caption: Simplified pathway of apoptosis induction.

Experimental Evidence and Data

In vitro studies have confirmed the cytotoxic effects of these compounds against lung (A549), breast (MCF-7, MDA-MB-231), and colon (HT-29) cancer cell lines.[1][10][12] The efficacy is often quantified by the IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth.

Table 2: Selected Anticancer Activity (IC₅₀ Values)

Compound Derivative Cancer Cell Line IC₅₀ Value Reference
Compound 4 A549 (Lung) 0.35 µM [1]
Compound 4 HT-29 (Colon) 0.073 µM [1]
Compound 26 COLO-205 (Colon) 5.03 µg/mL [1]
Compound 26 MDA-MB-231 (Breast) 5.81 µg/mL [1]

| Compound 7d | S. aureus | Susceptible |[12] |

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

1. Cell Seeding: a. Culture the desired cancer cell line (e.g., A549) under standard conditions. b. Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of ~5,000-10,000 cells per well. c. Allow the cells to adhere overnight in a CO₂ incubator.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the appropriate cell culture medium. b. Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 24-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

4. Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals. c. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Potent Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Derivatives of 4-oxo-2-thioxo-3-thiazolidineacetic acid have emerged as promising anti-inflammatory agents by targeting key inflammatory pathways.[3][13][14]

Mechanism of Action: NLRP3 and COX-2 Inhibition

Two primary mechanisms have been identified:

  • NLRP3 Inflammasome Inhibition: Certain derivatives act as direct, selective small-molecule inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome.[15] Aberrant activation of this inflammasome is a driver of many inflammatory diseases, and its inhibition prevents the maturation and release of pro-inflammatory cytokines like IL-1β.[15]

  • Cyclooxygenase-2 (COX-2) Inhibition: Other derivatives have shown selective inhibitory activity against COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[13][14] Selective COX-2 inhibition is a validated strategy for anti-inflammatory therapy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14]

Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

1. Animal Acclimatization and Grouping: a. Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions. b. Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the compound.

2. Compound Administration: a. Administer the test compound and the standard drug orally or intraperitoneally, typically 1 hour before inducing inflammation. The control group receives the vehicle.

3. Induction of Inflammation: a. Inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

5. Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. b. Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group). c. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Targeted Enzyme Inhibition: Aldose Reductase

A highly specific and potent activity of this scaffold is the inhibition of aldose reductase (ALR2).[16] This enzyme is implicated in the pathogenesis of diabetic complications, particularly neuropathy, nephropathy, and retinopathy, by converting glucose to sorbitol.

Mechanism and Significance

(4-Oxo-2-thioxo-3-thiazolidinyl)acetic acid derivatives act as potent, mixed-type inhibitors of ALR2.[16] Molecular docking studies have shown that they bind effectively to the enzyme's active site, interacting with key amino acid residues such as His110, Trp111, and Tyr48.[16] The inhibition is highly selective for ALR2 over the related aldehyde reductase (ALR1).[16] This activity is clinically relevant, as the approved drug Epalrestat, used for treating diabetic neuropathy, is also a rhodanine-based aldose reductase inhibitor.[16]

Table 3: Aldose Reductase (ALR2) Inhibition Data

Compound Derivative IC₅₀ Value Potency vs. Epalrestat Reference
[(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids Submicromolar Potent [16]

| (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | < 0.1 µM | > 5 times more potent |[7][16] |

Conclusion and Future Outlook

The 4-oxo-2-thioxo-3-thiazolidineacetic acid scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have consistently demonstrated a remarkable range of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and specific enzyme inhibitory effects. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[1][15] Future research will likely focus on refining these derivatives to enhance their pharmacokinetic profiles, reduce off-target effects, and advance the most promising candidates into preclinical and clinical development for a new generation of therapeutics.

References

  • Macut, H. et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. PubMed. Available at: [Link]

  • Lewińska, A. et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. Available at: [Link]

  • Parimal, M. (n.d.). Synthesis and antimicrobial activity of some 4 - oxo – thiazolidines-5-acetic acids. Academia.edu. Available at: [Link]

  • Lewińska, A. et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Digital Medicine Association. Available at: [Link]

  • Horishny, V. et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PMC - NIH. Available at: [Link]

  • Bassyouni, F. A. et al. (2012). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. NIH. Available at: [Link]

  • Rašková, M. et al. (2010). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. PMC - NIH. Available at: [Link]

  • Ren, G. et al. (2020). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. PubMed. Available at: [Link]

  • Godhani, D. R. et al. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. ResearchGate. Available at: [Link]

  • Kumar, R. et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. Available at: [Link]

  • Al-Amiery, A. A. et al. (2023). (I) General structure of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid... ResearchGate. Available at: [Link]

  • Geronikaki, A. et al. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available at: [Link]

  • Nowrouzi, N. et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. MDPI. Available at: [Link]

  • da Silva, A. C. et al. (2014). Activity Anti-Inflammatory and in silico Study of New Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]

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  • Patil, V. S. et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. Available at: [Link]

  • Parimal, M. C. (2011). Synthesis and antimicrobial studies of some 4-oxo thiazolidines derivatives. TSI Journals. Available at: [Link]

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  • Kumar, D. et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. ResearchGate. Available at: [Link]

  • Lesyk, R. et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. Available at: [Link]

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The Rhodanine Scaffold: A Privileged Cornerstone in Medicinal Chemistry's Past, Present, and Future

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Legacy of a Heterocyclic Pioneer

In the ever-evolving landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable versatility that allows them to interact with a multitude of biological targets. These "privileged scaffolds" serve as foundational blueprints for the design of novel therapeutics. Among these, the rhodanine (2-thioxo-1,3-thiazolidin-4-one) core holds a distinguished position, with a rich history stretching back to the 19th century and a vibrant present at the forefront of drug discovery. This technical guide provides a comprehensive exploration of the discovery, history, and enduring impact of rhodanine and its derivatives in medicinal chemistry. We will delve into the seminal moments of its discovery, trace its evolution into a cornerstone of drug development, and provide practical, in-depth protocols for its synthesis and biological evaluation, equipping researchers with the knowledge to harness the full potential of this remarkable scaffold.

Part 1: The Genesis of a Privileged Scaffold - A Historical Perspective

The story of rhodanine begins in 1877 with the Polish physician and chemist, Marceli Nencki. In his quest to understand the chemical intricacies of biological processes, Nencki synthesized a novel five-membered heterocyclic compound from the reaction of ammonium thiocyanate and chloroacetic acid in water.[1] He named this new entity "Rhodaninsäure" (rhodanine acid), a nod to the rhodanide (thiocyanate) salt used in its creation.[1] For several decades following its discovery, rhodanine remained a subject of academic curiosity, its full potential in the realm of medicine yet to be unveiled.

The turning point for rhodanine's entry into medicinal chemistry came with the recognition of its remarkable chemical tractability. The rhodanine ring possesses multiple reactive sites, offering a fertile ground for chemical modification and the generation of diverse compound libraries. This inherent versatility allowed chemists to systematically explore the structure-activity relationships (SAR) of its derivatives, a fundamental practice in modern drug discovery.

However, it was the clinical success of a rhodanine-containing drug, Epalrestat , that truly cemented the scaffold's importance. Marketed in Japan in 1992 for the treatment of diabetic neuropathy, Epalrestat functions as an aldose reductase inhibitor.[2][3] Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, and the accumulation of this sugar alcohol is implicated in the pathogenesis of diabetic complications.[4][5][6] Epalrestat's ability to mitigate these complications by inhibiting aldose reductase showcased the therapeutic potential of the rhodanine scaffold and catalyzed a surge of research into its derivatives for a wide array of diseases.[1][2][7][8]

Part 2: The Architectural Versatility of Rhodanine - A Gateway to Diverse Bioactivities

The true power of the rhodanine scaffold lies in its ability to be readily functionalized at several positions, primarily at the C5 and N3 positions. This has led to the development of a vast and diverse chemical space of rhodanine derivatives with a broad spectrum of biological activities.

The Knoevenagel Condensation: A Key to C5-Arylidenerhodanines

One of the most widely employed synthetic strategies for diversifying the rhodanine core is the Knoevenagel condensation. This reaction typically involves the condensation of the active methylene group at the C5 position of the rhodanine ring with various aldehydes, leading to the formation of 5-arylidenerhodanine derivatives. This simple yet powerful reaction allows for the introduction of a wide range of aromatic and heteroaromatic substituents, profoundly influencing the biological activity of the resulting compounds.

G Rhodanine Rhodanine Reaction Rhodanine->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Product 5-Arylidenerhodanine Reaction->Product Knoevenagel Condensation G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB NFkB->IkB_NFkB DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->NFkB Degradation of IκB Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Rhodanine Rhodanine Derivative Rhodanine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a rhodanine derivative.

Part 4: Practical Methodologies - Synthesis and Biological Evaluation

A key aspect of this technical guide is the provision of detailed, field-proven protocols to enable researchers to work with rhodanine compounds effectively.

Synthesis of Rhodanine Derivatives

Protocol 1: Synthesis of Rhodanine-3-acetic acid

This protocol describes a microwave-assisted synthesis of rhodanine-3-acetic acid, a key intermediate for many biologically active compounds, including Epalrestat. [9]

  • Materials: Glycine, 22% sodium hydroxide solution, carbon disulfide, sodium chloroacetate, concentrated hydrochloric acid, ethyl acetate.

  • Procedure:

    • In a microwave reactor vessel, combine glycine (1 mol), 22% sodium hydroxide solution, and carbon disulfide (1 mol) in 3 mL of water.

    • Microwave the mixture at 100°C for 5 minutes.

    • After cooling to 40°C, add sodium chloroacetate (1 mol) and microwave again at 100°C for 5 minutes.

    • Cool the reaction mixture to 40°C and add 3 mL of concentrated hydrochloric acid.

    • Continue the reaction at 110°C for 20-30 minutes.

    • Extract the crude product with ethyl acetate and purify by appropriate methods (e.g., recrystallization). [9] Protocol 2: Knoevenagel Condensation for the Synthesis of 5-Arylidenerhodanines

This protocol outlines a general procedure for the Knoevenagel condensation of rhodanine with aromatic aldehydes, often facilitated by microwave irradiation to enhance reaction rates and yields. [10]

  • Materials: Rhodanine, aromatic aldehyde, ammonium sulphamate.

  • Procedure:

    • In a microwave-safe vessel, mix rhodanine (20 mmol), the respective aromatic aldehyde (20 mmol), and ammonium sulphamate.

    • Subject the mixture to microwave irradiation at 600 watts intermittently at 30-second intervals for a total of 3-6 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization. [10]

Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds against cancer cell lines. [11][12][13]

  • Materials: 96-well plates, cancer cell line of interest, culture medium, test compound (rhodanine derivative), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the rhodanine derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [11][12][13] Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium. [4][7]

  • Materials: 96-well microtiter plates, Mueller-Hinton broth, bacterial strain of interest, test compound (rhodanine derivative).

  • Procedure:

    • Prepare a serial two-fold dilution of the rhodanine derivative in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. [4][7]

Part 5: Quantitative Data and Structure-Activity Relationships

The extensive research on rhodanine derivatives has generated a wealth of quantitative data that is invaluable for understanding their structure-activity relationships (SAR). The following tables provide a snapshot of the reported biological activities of various rhodanine compounds.

Table 1: Anticancer Activity of Selected Rhodanine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HCT 116 (Colon)10[14]
Compound 2 MCF-7 (Breast)2.30[14]
Compound 3 Huh7 (Liver)4.67[14]
Compound 4 A549 (Lung)26.6[14]
Compound 5 HeLa (Cervical)52% inhibition at 10 µg/mL[14]
Compound 6 A2780 (Ovarian)4.4[14]
Compound 7 A2780cisR (Ovarian)3.3[14]

Table 2: Antimicrobial Activity of Selected Rhodanine Derivatives

Compound IDBacterial StrainMIC (µM)Reference
Rh 2 MRSA4[4][7]
Rh 2 VRE8[4][7]
Rh 2 Bacillus anthracis2-8[4][7]
Compound 27 E. coli ΔtolC1.9[15]

Table 3: Antiviral Activity of Selected Rhodanine Derivatives

Compound IDVirusEC50 (nM)Reference
Compound 2 HIV-1 (NL4.3)11-13[6]
Compound 2 HIV-1 (AD8)11-13[6]
Compound 2 HSV-211.9[6]
Compound 9a HIV-1 (AD8)7.5[6]
Compound 9a HIV-1 (NL4.3)5.4[6]

Part 6: Future Directions and Concluding Remarks

The journey of the rhodanine scaffold, from its initial synthesis in the 19th century to its current status as a privileged structure in medicinal chemistry, is a testament to its enduring utility. While the scaffold has been immensely successful, it is not without its challenges. Some rhodanine derivatives have been flagged as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results in high-throughput screening campaigns. Therefore, careful validation and follow-up studies are crucial when working with this class of compounds.

Looking ahead, the future of rhodanine-based drug discovery appears bright. The application of modern drug design strategies, such as computational modeling and artificial intelligence, will undoubtedly accelerate the identification of novel rhodanine derivatives with enhanced potency and selectivity. Furthermore, the exploration of new synthetic methodologies will continue to expand the accessible chemical space of this versatile scaffold.

References

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  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). Molecules, 27(23), 8028.
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  • MTT assay protocol. (n.d.). Abcam.
  • Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. (2021). Scientific Reports, 11(1), 9037.
  • Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. (2018). Molecules, 23(11), 2889.
  • Development of specific Rho-kinase inhibitors and their clinical application. (2001). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1544(1-2), 241-248.
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  • Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. (2022). Molecules, 27(1), 198.
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A Comprehensive Spectroscopic Guide to Rhodanine-3-acetic acid: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Rhodanine-3-acetic acid, with the chemical formula C₅H₅NO₃S₂, stands as a cornerstone heterocyclic compound in medicinal chemistry and drug development.[1] As a derivative of rhodanine, it serves as a versatile scaffold for synthesizing a wide array of biologically active molecules, including antimicrobial, antiviral, and antidiabetic agents.[2][3][4] The efficacy and mechanism of action of these derivatives are intrinsically linked to their precise molecular structure. Therefore, a thorough characterization using modern spectroscopic techniques is not merely a procedural step but a fundamental requirement for rational drug design and development.

This technical guide provides an in-depth analysis of the key spectroscopic data for Rhodanine-3-acetic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document synthesizes spectral data with expert interpretation, offering a validated reference for the structural elucidation of this pivotal molecule.

Molecular Structure and Spectroscopic Correlation

The structural integrity of Rhodanine-3-acetic acid is confirmed by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, which, when assembled, offers a complete and validated molecular portrait.

Caption: Molecular structure of Rhodanine-3-acetic acid (CAS: 5718-83-2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For Rhodanine-3-acetic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Data Interpretation and Insights

The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar compounds, which effectively solubilizes the molecule without introducing interfering proton signals, except for a residual solvent peak around 2.50 ppm.[5][6]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Rhodanine-3-acetic acid in DMSO-d₆

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
N-C H₂ (Acetic Acid)4.56[7][8]Singlet2H44.77[7][8]
C5-C H₂ (Thiazolidine Ring)4.41[7][8]Singlet2H35.94[7][8]
C OOH (Carboxylic Acid)~11-13 (broad)Singlet1H173.72[7][8]
C4 (C =O, Amide)---167.29[7][8]
C2 (C =S, Thione)---202.80[7][8]

Note: The carboxylic acid proton signal is often broad and may not be precisely reported in all sources, but its presence is a key feature.

  • ¹H NMR Analysis: The spectrum elegantly displays two distinct singlets in the 4-5 ppm region.[7][8] The singlet at δ 4.56 ppm is assigned to the methylene protons (N-CH₂) of the acetic acid moiety.[7][8] The singlet at δ 4.41 ppm corresponds to the methylene protons at the C-5 position of the thiazolidine ring.[7][8] The singlet nature of both peaks indicates the absence of adjacent protons, which is consistent with the molecular structure. The broad signal for the carboxylic acid proton (COOH) is also expected.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum confirms the presence of all five carbon atoms in unique chemical environments.[7][8] The most downfield signal at δ 202.80 ppm is characteristic of the thione carbon (C=S).[7][8] The two carbonyl carbons appear at δ 173.72 ppm (carboxylic acid, COOH) and δ 167.29 ppm (amide, C=O).[7][8] The two methylene carbons are found upfield at δ 44.77 ppm (N-CH₂) and δ 35.94 ppm (C-5), corroborating the ¹H NMR assignments.[7][8]

Experimental Protocol: NMR Analysis

NMR_Workflow A 1. Sample Preparation ~5-10 mg of Rhodanine-3-acetic acid is dissolved in ~0.7 mL of DMSO-d₆. B 2. Transfer to NMR Tube The solution is transferred to a 5 mm NMR tube. A->B C 3. Instrument Setup Place tube in spectrometer. Lock, tune, and shim. B->C D 4. Data Acquisition Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC). C->D E 5. Data Processing Fourier transform, phase correction, and baseline correction. D->E F 6. Spectral Analysis Integrate peaks, assign chemical shifts, and interpret spectra. E->F

Caption: Standard workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of Rhodanine-3-acetic acid and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆ in a clean vial.

  • Transfer: Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. The instrument is then locked onto the deuterium signal of the solvent, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition: Run standard ¹H and ¹³C NMR experiments. For unambiguous assignments, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be beneficial to correlate proton signals with their directly attached carbons.

  • Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Data Interpretation and Insights

The IR spectrum of Rhodanine-3-acetic acid provides clear evidence for its key functional groups. The data is typically acquired using a KBr (potassium bromide) wafer technique.[9]

Table 2: Key IR Absorption Bands for Rhodanine-3-acetic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3439 (broad)O-H stretchCarboxylic Acid
~1735-1663C=O stretchCarboxylic Acid & Amide Carbonyls
~1512C-N stretchAmide group
~1321C=S stretchThione group

Source: Data compiled from ChemicalBook.[7][8]

  • O-H Stretch: A very broad absorption band observed around 3439 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.[7]

  • C=O Stretches: The strong, sharp peaks in the region of 1735-1663 cm⁻¹ are indicative of carbonyl (C=O) stretching vibrations.[9] This region contains overlapping signals from both the amide carbonyl (C4=O) and the carboxylic acid carbonyl.

  • C=S Stretch: The absorption around 1321 cm⁻¹ is attributed to the C=S (thione) stretching vibration, a key feature confirming the rhodanine core structure.[7]

Experimental Protocol: FTIR Analysis (KBr Wafer)
  • Sample Preparation: Grind a small amount (~1-2 mg) of Rhodanine-3-acetic acid with ~100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental formula.

Data Interpretation and Insights

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) provides the exact mass of the molecule, which is crucial for confirming its elemental composition.

  • Molecular Ion Peak: The molecular formula of Rhodanine-3-acetic acid is C₅H₅NO₃S₂. Its calculated monoisotopic mass is 190.9711 g/mol .[5]

  • HRMS Data: In a study by Ghorab et al., the protonated molecule [M+H]⁺ was observed at an m/z of 191.097.[10] This experimental value is in excellent agreement with the calculated mass, confirming the elemental formula C₅H₅NO₃S₂.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

MS_Workflow A 1. Sample Preparation Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol). B 2. Ionization Introduce the sample into the ESI source to generate gaseous ions. A->B C 3. Mass Analysis Ions are separated in the mass analyzer (e.g., QTOF) based on m/z. B->C D 4. Detection Ions are detected and a mass spectrum is generated. C->D E 5. Data Analysis Determine the exact mass of the molecular ion and confirm the formula. D->E

Caption: General workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Method Setup: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. The electrospray ionization (ESI) source parameters are optimized for the compound.

  • Data Acquisition: The mass spectrum is acquired in the desired mass range. The high resolution of the instrument (e.g., a Time-of-Flight or Orbitrap analyzer) allows for the determination of the exact mass to several decimal places.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The experimentally determined exact mass is then compared to the theoretical mass calculated from the elemental formula to confirm the compound's identity.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a definitive and comprehensive characterization of Rhodanine-3-acetic acid. The ¹H and ¹³C NMR spectra confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, including the carboxylic acid, amide carbonyl, and thione moieties. Finally, high-resolution mass spectrometry unequivocally confirms the elemental composition. This guide serves as an authoritative reference, providing the foundational spectroscopic data and protocols essential for any researcher working with this important chemical entity.

References

  • Fatima, A., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. [Link]

  • Ghorab, M. M., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(23), 5539. [Link]

  • SpectraBase. Rhodanine-3-acetic acid - Optional[1H NMR] - Chemical Shifts. [Link]

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The Therapeutic Potential of Rhodanine-3-Acetic Acid: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold, and specifically its N-3 acetic acid derivatives, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of Rhodanine-3-acetic acid and its analogues. We will delve into the molecular mechanisms of action, supported by experimental evidence, and present detailed protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Versatility of the Rhodanine Core

Rhodanine, a 2-thioxothiazolidin-4-one heterocyclic moiety, has emerged as a cornerstone in the design of novel therapeutic agents.[1][2] Its synthetic tractability allows for facile modifications at the N-3 and C-5 positions, enabling the generation of diverse chemical libraries with a wide range of pharmacological properties.[1][2] The introduction of an acetic acid group at the N-3 position, yielding Rhodanine-3-acetic acid, has proven particularly fruitful, leading to the development of compounds with enhanced solubility and the ability to interact with a variety of biological targets.[2][3] This guide will focus on the most promising and well-validated therapeutic targets of Rhodanine-3-acetic acid derivatives, offering insights into their potential for treating a spectrum of diseases, from metabolic disorders to cancer and infectious diseases.

Aldose Reductase: A Key Target in Diabetic Complications

One of the most clinically significant applications of Rhodanine-3-acetic acid derivatives is the inhibition of aldose reductase (ALR2).[2][4] This enzyme is a critical component of the polyol pathway, which becomes hyperactive during hyperglycemia.[5][6] The excessive conversion of glucose to sorbitol by ALR2 leads to osmotic stress and the depletion of NADPH, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[5][6][7]

Mechanism of Action

Rhodanine-3-acetic acid derivatives, most notably Epalrestat , act as non-competitive or uncompetitive inhibitors of ALR2.[2][4] The carboxylic acid moiety of the rhodanine-3-acetic acid scaffold is crucial for binding to the active site of the enzyme. Molecular docking studies have revealed that these inhibitors form key interactions with amino acid residues such as Tyr48, His110, and Trp111 within the enzyme's active site.[4]

Diagram 1: The Polyol Pathway and Aldose Reductase Inhibition

Polyol_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) NADPH -> NADP+ Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase NAD+ -> NADH Sorbitol->SDH Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications Fructose Fructose ALR2->Sorbitol SDH->Fructose R3AA Rhodanine-3-acetic acid Derivatives (e.g., Epalrestat) R3AA->ALR2 Inhibition

Caption: Inhibition of Aldose Reductase by Rhodanine-3-acetic acid derivatives blocks the conversion of glucose to sorbitol, mitigating diabetic complications.

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory potential of Rhodanine-3-acetic acid derivatives against ALR2.

Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (pH 6.2)

  • Test compounds (Rhodanine-3-acetic acid derivatives)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ALR2 in potassium phosphate buffer.

    • Prepare a stock solution of NADPH in buffer.

    • Prepare a stock solution of DL-glyceraldehyde in buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of potassium phosphate buffer to each well.

    • Add 10 µL of the test compound solution to the sample wells. Add 10 µL of DMSO to the control wells.

    • Add 10 µL of the ALR2 enzyme solution to all wells except the blank.

    • Add 20 µL of the NADPH solution to all wells.

    • Incubate the plate at room temperature for 5 minutes.

  • Initiate Reaction and Measure Absorbance:

    • Initiate the reaction by adding 10 µL of the DL-glyceraldehyde substrate solution to all wells.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CompoundTargetIC50 (µM)Reference
EpalrestatALR2~0.2[4][8]
Compound 3fALR20.12 ± 0.03[4]
Compound 3aALR20.25 ± 0.04[4]

Microtubule Dynamics: A Target for Anticancer Therapy

Recent studies have identified derivatives of Rhodanine-3-acetic acid as potent modulators of microtubule dynamics, positioning them as promising anticancer agents.[9][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, migration, and intracellular transport.[9][10] Agents that disrupt microtubule function are a cornerstone of cancer chemotherapy.

Mechanism of Action

Certain (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, derived from Rhodanine-3-acetic acid, have been shown to act as microtubule-stabilizing agents.[9][10] Computational docking studies suggest that these compounds bind to the Taxol binding site on β-tubulin, specifically interacting with residues such as Arg β369.[9][10] This interaction promotes the assembly of protofilaments and stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Diagram 2: Microtubule Stabilization by Rhodanine-3-acetic Acid Derivatives

Microtubule_Stabilization cluster_0 Normal Microtubule Dynamics cluster_1 Disrupted Microtubule Dynamics Alpha-beta tubulin dimers Alpha-beta tubulin dimers Dynamic Microtubule Dynamic Microtubule Alpha-beta tubulin dimers->Dynamic Microtubule Polymerization Dynamic Microtubule->Alpha-beta tubulin dimers Depolymerization R3AA_Deriv Rhodanine-3-acetic acid Derivative Stabilized Microtubule Stabilized Microtubule R3AA_Deriv->Stabilized Microtubule Binds to Taxol Site G2/M Arrest\n& Apoptosis G2/M Arrest & Apoptosis Stabilized Microtubule->G2/M Arrest\n& Apoptosis

Caption: Rhodanine-3-acetic acid derivatives stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the effect of test compounds on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., PEM buffer)

  • Test compounds (Rhodanine-3-acetic acid derivatives)

  • Paclitaxel (Taxol) as a positive control

  • Spectrophotometer with temperature control

Procedure:

  • Prepare Reagents:

    • Resuspend lyophilized tubulin in ice-cold polymerization buffer.

    • Prepare a stock solution of GTP in buffer.

    • Prepare serial dilutions of the test compounds and paclitaxel in DMSO.

  • Assay Setup:

    • On ice, mix the tubulin solution with the desired concentration of the test compound or control.

    • Add GTP to the mixture.

  • Initiate Polymerization and Measure Turbidity:

    • Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

    • Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time.

    • Compare the polymerization curves of the test compounds with the control (DMSO) and the positive control (paclitaxel). An increase in the rate and extent of polymerization indicates a microtubule-stabilizing effect.

CompoundCell LineIC50 (µM)Reference
Compound I20A549, PC-3, HepG27.0 - 20.3[9][10]

Viral and Fungal Enzymes: Broad-Spectrum Antimicrobial Potential

The rhodanine scaffold has been identified as a versatile starting point for the development of inhibitors against various microbial enzymes, highlighting its potential in combating infectious diseases.[1][11]

Hepatitis C Virus (HCV) NS5B Polymerase

HCV NS5B is an RNA-dependent RNA polymerase essential for viral replication.[12][13][14] Rhodanine-based molecules have been explored as non-nucleoside inhibitors (NNIs) of this enzyme.[15] These NNIs bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its activity.[14][16]

Diagram 3: Allosteric Inhibition of HCV NS5B Polymerase

HCV_NS5B_Inhibition NS5B HCV NS5B Polymerase ActiveSite Active Site NS5B->ActiveSite AllostericSite Allosteric Site NS5B->AllostericSite RNA_Replication Viral RNA Replication NS5B->RNA_Replication Inhibition AllostericSite->NS5B Conformational Change R3AA_Deriv Rhodanine-based Inhibitor R3AA_Deriv->AllostericSite Binds to

Caption: Rhodanine-based inhibitors bind to an allosteric site on HCV NS5B polymerase, inhibiting viral RNA replication.

Fungal Protein Mannosyl Transferase 1 (PMT1)

Rhodanine-3-acetic acid derivatives were the first identified inhibitors of fungal PMT1.[15][17][18] This enzyme is crucial for protein O-mannosylation, a key process for the integrity of the fungal cell wall.[17] Inhibition of PMT1 leads to morphological changes and loss of viability in fungi like Candida albicans.[15][17]

Experimental Protocol: Fungal Growth Inhibition Assay (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Growth medium (e.g., RPMI-1640)

  • Test compounds (Rhodanine-3-acetic acid derivatives)

  • Antifungal drug as a positive control (e.g., Fluconazole)

  • 96-well microplates

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a standardized suspension of fungal cells in sterile saline.

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds and the positive control in the growth medium in a 96-well plate.

  • Inoculate and Incubate:

    • Add the fungal inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by measuring the optical density at 600 nm.

CompoundTargetIC50 (µM)Reference
5aC. albicans PMT10.2-0.5[15][17]

Other Promising Therapeutic Targets

The therapeutic landscape of Rhodanine-3-acetic acid derivatives continues to expand, with several other targets showing significant promise.

  • α-Amylase: Derivatives of Rhodanine-3-acetic acid have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. This suggests their potential in the management of type 2 diabetes by controlling postprandial hyperglycemia.[19]

  • c-Jun N-terminal Kinase (JNK) Pathway: While direct inhibition of JNK1 by Rhodanine-3-acetic acid is not extensively documented, rhodanine derivatives have been reported as inhibitors of JNK-stimulating phosphatase-1 (JSP-1).[4] The JNK signaling pathway is implicated in various cellular processes, including inflammation and apoptosis, making it a relevant target for various diseases.[20][21][22][23]

  • Carbonic Anhydrase: Rhodanine-linked benzenesulfonamide derivatives have been designed as selective and potent inhibitors of human carbonic anhydrase isoforms, which are involved in various physiological processes and are targets for diuretics and anti-glaucoma drugs.[24]

Conclusion and Future Perspectives

Rhodanine-3-acetic acid and its derivatives represent a highly versatile and promising class of compounds with a wide array of potential therapeutic applications. The ability to target diverse enzymes and proteins involved in critical pathological pathways underscores the importance of this scaffold in modern drug discovery. The well-established role of these compounds as aldose reductase inhibitors, coupled with emerging evidence of their efficacy as anticancer, antiviral, and antifungal agents, provides a strong rationale for their continued investigation and development. Future research should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as on elucidating their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical practice.

References

  • Zhou, X., Liu, J., Meng, J., Fu, Y., Wu, Z., Ouyang, G., & Wang, Z. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1975-1985. [Link]

  • Zhou, X., Liu, J., Meng, J., Fu, Y., Wu, Z., Ouyang, G., & Wang, Z. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Aldose reductase inhibitor. [Link]

  • PLOS ONE. (2014). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. [Link]

  • MDPI. (2020). In Search of Differential Inhibitors of Aldose Reductase. [Link]

  • National Institutes of Health. (2011). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. [Link]

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  • PubMed. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). [Link]

  • PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]

  • Synapse. (2024). What are NS5B polymerase inhibitors and how do they work?. [Link]

  • Taylor & Francis Online. (n.d.). Aldose reductase inhibitors – Knowledge and References. [Link]

  • Synapse. (2024). What are JNK1 inhibitors and how do they work?. [Link]

  • Oxford Academic. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. [Link]

  • National Institutes of Health. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. [Link]

  • PubMed Central. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. [Link]

  • ResearchGate. (2020). (PDF) Rhodanine- 3- acetic acid derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. [Link]

  • Rockefeller University Press. (2024). JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL. [Link]

  • ResearchGate. (n.d.). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1) | Request PDF. [Link]

  • ResearchGate. (n.d.). Rhodanine-3-acetic Acid Derivatives as Inhibitors of Fungal Protein Mannosyl Transferase 1 (PMT1). [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives | Request PDF. [Link]

  • Taylor & Francis Online. (2021). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. [Link]

  • PubMed Central. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. [Link]

  • ResearchGate. (n.d.). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives | Request PDF. [Link]

  • MDPI. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]

  • National Institutes of Health. (2015). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. [Link]

  • PubMed. (2012). Indole-3-acetic acid in microbial and microorganism-plant signaling. [Link]

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A Senior Application Scientist's Guide to the In Silico Prediction of Rhodanine-3-acetic acid Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The acceleration of drug discovery pipelines relies heavily on robust computational techniques that can accurately predict the biological activity of small molecules, thereby prioritizing experimental resources. This technical guide provides an in-depth framework for the in silico prediction of bioactivity for Rhodanine-3-acetic acid, a heterocyclic compound known for its privileged scaffold in medicinal chemistry.[1] We will navigate through a multi-faceted computational workflow, encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET prediction. This document is designed for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific rationale behind methodological choices. A crucial aspect of this guide is the acknowledgment of the rhodanine scaffold as a potential Pan-Assay Interference Compound (PAINS), emphasizing the need for rigorous validation and cautious interpretation of predictive data.[2][3][4]

Introduction: The Rhodanine Scaffold and the Imperative of In Silico Screening

Rhodanine-3-acetic acid (IUPAC name: 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid) is a derivative of rhodanine, a 2-thioxothiazolidin-4-one core.[1][5] This scaffold and its derivatives have been explored for a wide array of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][6][7][8] The versatility of the rhodanine core allows for structural modifications at multiple positions, making it a frequent subject of interest in drug discovery campaigns.[1]

However, the very features that make rhodanine an attractive scaffold also warrant a high degree of scientific skepticism. Rhodanine-containing compounds are well-documented as potential Pan-Assay Interference Compounds (PAINS).[3][4] PAINS are notorious for producing false-positive results in high-throughput screening (HTS) due to non-specific mechanisms like protein reactivity, aggregation, or assay signal interference.[2][4]

This duality makes Rhodanine-3-acetic acid a perfect case study for the power and pitfalls of in silico bioactivity prediction. Computational methods, when applied correctly, can help sift through vast chemical space to identify promising candidates, but they must be paired with an expert understanding of the underlying chemistry to avoid the costly pursuit of artifacts.[9][10] This guide champions a self-validating system of prediction, where each computational step is designed to cross-validate the others, leading to a more trustworthy and actionable hypothesis for subsequent experimental validation.

Foundational Strategy: Target Identification and Ligand Preparation

Before any predictive modeling can begin, two fundamental questions must be addressed: what is the biological target, and what is the correct three-dimensional representation of our ligand?

Target Identification

The bioactivity of a compound is context-dependent, defined by its interaction with a specific biological target, typically a protein. If the target is unknown, computational methods like target fishing or reverse docking can be employed. These methods screen the ligand against a library of known protein structures to predict potential binding partners.

Authoritative Databases for Target Identification:

  • SwissTargetPrediction: A web server that predicts the most probable macromolecular targets of a small molecule.[11]

  • ChEMBL: A large, manually curated database of bioactive molecules with drug-like properties, which can be mined for compounds structurally similar to Rhodanine-3-acetic acid to infer potential targets.[12]

Ligand Preparation

The accuracy of any structure-based prediction hinges on a chemically correct and energetically favorable 3D conformation of the ligand.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Retrieve the 2D structure of Rhodanine-3-acetic acid from a reputable database like PubChem (CID: 79793).[5]

  • Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D structure into a 3D format (e.g., .sdf or .mol2).

  • Energy Minimization: This is the most critical step. The initial 3D structure is not necessarily at its lowest energy state. A force field (e.g., MMFF94 or UFF) must be applied to optimize the geometry, bond lengths, and angles to find a low-energy, stable conformation. This step is crucial for ensuring the ligand's shape is realistic for docking simulations.[13]

  • Assign Charges and Atom Types: Correctly assign partial charges (e.g., Gasteiger charges) and atom types. This is essential for the scoring functions in docking software to accurately calculate electrostatic and van der Waals interactions.

  • Save in Required Format: Save the prepared ligand in the format required by the docking software, such as the PDBQT format for AutoDock Vina.[13]

Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[14][15] It is the cornerstone of structure-based drug design.

Causality and Experimental Choices

We choose molecular docking as the first step because it provides a direct, physics-based hypothesis of interaction at the atomic level. The choice of docking software (e.g., AutoDock Vina) is based on its widespread validation, computational efficiency, and robust scoring function. The key to a trustworthy docking experiment is the preparation of both the receptor and the ligand and the precise definition of the binding site.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).[16][17][18][19][20]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using a molecular viewer like UCSF Chimera or PyMOL.[21][22]

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assign charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared receptor in the PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the entire binding site (active site) of the protein.

    • If a co-crystallized ligand was present, the center of the grid box should be its geometric center. This ensures the docking search is focused on the relevant area.[21]

    • The size of the box should be large enough to allow the ligand rotational and translational freedom but not so large as to waste computational time searching irrelevant space.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface, specifying the prepared receptor, prepared ligand, and grid box configuration file.[22]

    • Vina will perform a stochastic search, generating multiple binding poses (orientations) for the ligand and scoring each one.[22]

  • Analysis of Results:

    • The primary output is a binding affinity score (in kcal/mol). More negative values indicate a stronger, more favorable interaction.[14]

    • Visualize the top-scoring poses within the receptor's binding site. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between Rhodanine-3-acetic acid and the protein's amino acid residues.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Target Protein (from PDB) PrepReceptor 3. Prepare Receptor (Remove water, add H) PDB->PrepReceptor Ligand2D 2. Obtain Ligand 2D (from PubChem) PrepLigand 4. Prepare Ligand (Energy Minimization) Ligand2D->PrepLigand Grid 5. Define Grid Box (Binding Site) PrepReceptor->Grid Vina 6. Run Docking (AutoDock Vina) PrepLigand->Vina Grid->Vina Scores 7. Analyze Binding Affinity (kcal/mol) Vina->Scores Poses 8. Visualize Interactions (H-bonds, Hydrophobic) Scores->Poses G Data 1. Curate Dataset (Rhodanine derivatives + Activity) Split 2. Split Data (Training Set & Test Set) Data->Split Descriptors 3. Calculate Molecular Descriptors Split->Descriptors FeatureSelect 4. Feature Selection Descriptors->FeatureSelect Build 5. Build Model (e.g., Random Forest) FeatureSelect->Build InternalVal 6. Internal Validation (Cross-validation, Q²) Build->InternalVal ExternalVal 7. External Validation (Test Set, R²_pred) InternalVal->ExternalVal Predict 8. Predict Activity of New Compounds ExternalVal->Predict

Caption: Workflow for developing a predictive QSAR model.

Data Presentation: QSAR Model Validation Metrics
Model TypeR² (Training Set)Q² (Cross-Validation)R²_pred (Test Set)
Random Forest0.920.750.81
SVM0.850.680.77
MLR0.760.590.65

Methodology III: Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. [23][24][25]It serves as a 3D query for screening large compound databases.

Causality and Experimental Choices

Pharmacophore modeling bridges the gap between ligand-based and structure-based approaches. [26]It distills the complex atomic information from docking or a set of active molecules into a simple, searchable set of rules. This is particularly powerful for discovering novel scaffolds that adhere to the required interaction geometry but are structurally distinct from known actives.

Experimental Protocol: Pharmacophore Model Generation
  • Feature Identification:

    • Structure-Based: Analyze the binding pocket of the target protein (from a PDB structure) to identify key interaction points. [26][27] * Ligand-Based: If no receptor structure is available, align a set of known active molecules and extract the common chemical features responsible for their activity. [27]

  • Model Generation: Use software like Pharmit, ZINCPharmer, or LigandScout to generate a 3D pharmacophore model. The model will consist of feature points with specific spatial constraints (distances and angles).

  • Model Validation: A good pharmacophore model should be able to distinguish active compounds from inactive ones. Validate the model by screening a database containing known actives and a large number of decoys. The model should have a high hit rate for actives and a low hit rate for decoys.

  • Virtual Screening: Use the validated pharmacophore model as a 3D query to rapidly screen large compound libraries (e.g., ZINC database) to identify novel molecules that match the pharmacophore features.

Visualization: Pharmacophore Screening Workflow

G cluster_gen Model Generation cluster_screen Virtual Screening Input Input: Active Ligands OR Receptor Structure Generate Generate 3D Pharmacophore Model Input->Generate Validate Validate Model (Actives vs. Decoys) Generate->Validate Screen 3D Database Search Validate->Screen Database Large Compound Database (e.g., ZINC) Database->Screen Hits Identify Novel Hits Screen->Hits

Caption: Workflow for pharmacophore modeling and virtual screening.

Methodology IV: ADMET Prediction

A compound's journey to becoming a drug is often halted by poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). [28]Predicting these properties in silico is a critical step in early-stage drug discovery to filter out candidates likely to fail later in development. [29][30]

Causality and Experimental Choices

We perform ADMET prediction to assess the "drug-likeness" of Rhodanine-3-acetic acid. While high potency is desirable, poor ADMET properties can render a compound useless. We use established computational models and web servers because they are trained on large datasets of experimental data and provide a reliable first-pass assessment. [28][29]

Experimental Protocol: In Silico ADMET Profiling
  • Select Tools: Utilize freely accessible and widely used web servers such as SwissADME or ADMET-AI. [31][32]2. Input Structure: Provide the SMILES string or draw the structure of Rhodanine-3-acetic acid.

  • Analyze Properties: The server will output predictions for a wide range of properties. Key parameters to analyze include:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) enzyme inhibition.

    • Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which indicates good oral bioavailability.

    • Medicinal Chemistry Friendliness: Alerts for problematic or reactive functional groups, including PAINS alerts.

Data Presentation: Predicted ADMET Profile for Rhodanine-3-acetic acid
PropertyPredicted ValueAcceptable Range/Interpretation
Molecular Weight191.23 g/mol [33]< 500 (Lipinski's Rule)
LogP~0.4 [5]< 5 (Lipinski's Rule)
TPSA86.5 Ų [34]< 140 Ų (Good oral bioavailability)
GI AbsorptionHighFavorable
BBB PermeantNoFavorable for peripherally acting drugs
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Lipinski Violations0Drug-like
PAINS Alert Yes (rhodanine_A) High Priority for Experimental Validation

Synthesis and Conclusion: An Integrated Approach

No single in silico method is definitive. The true power of computational prediction lies in the synthesis of data from orthogonal approaches.

  • A high-ranking docking score suggests a strong potential interaction with the target.

  • A predictive QSAR model can then be used to suggest structural modifications to improve this activity.

  • A pharmacophore model derived from the docking pose can identify novel scaffolds that maintain these key interactions.

  • A favorable ADMET profile increases the confidence that a potent compound could become a viable drug candidate.

Crucially, for Rhodanine-3-acetic acid, the PAINS alert from ADMET prediction must be a primary consideration. [35][36]This does not automatically disqualify the compound, but it significantly raises the burden of proof for experimental validation. Any observed in vitro activity must be rigorously tested for non-specific mechanisms before committing further resources.

This guide provides a comprehensive, technically grounded framework for predicting the bioactivity of Rhodanine-3-acetic acid. By understanding the "why" behind each protocol and integrating the results from multiple predictive platforms, researchers can build a robust, scientifically sound hypothesis that bridges the gap between computational prediction and experimental discovery.

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An In-depth Technical Guide to Rhodanine-3-acetic Acid (CAS 5718-83-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodanine-3-acetic acid (CAS No. 5718-83-2), a derivative of the rhodanine heterocyclic core, has emerged as a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety data, and burgeoning applications in drug discovery. Initially recognized for its utility as a synthetic intermediate, recent research has illuminated the therapeutic potential of its derivatives, spanning antimicrobial, anticancer, and anti-diabetic activities. This document serves as an in-depth resource, consolidating current knowledge and providing field-proven insights into the experimental methodologies and mechanistic underpinnings of Rhodanine-3-acetic acid and its analogues.

Chemical Identity and Physicochemical Properties

Rhodanine-3-acetic acid, systematically named 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is a pale yellow crystalline powder. The presence of a carboxylic acid functional group appended to the rhodanine core imparts acidic properties and provides a crucial handle for synthetic modifications.[1]

Molecular Structure

Caption: 2D structure of Rhodanine-3-acetic acid.

Physicochemical Data
PropertyValueSource(s)
CAS Number 5718-83-2[2][3][4]
Molecular Formula C₅H₅NO₃S₂[2][3][4]
Molecular Weight 191.23 g/mol [1][4]
Appearance Pale yellow fine crystalline powder[1]
Melting Point 145-148 °C[1][2]
Boiling Point (Predicted) 375.4 ± 44.0 °C[1]
Density (Predicted) 1.492 g/cm³[1]
Solubility Soluble in methanol (25 mg/mL)[1][4]
pKa (Predicted) 3.75 ± 0.10[1]

Synthesis of Rhodanine-3-acetic Acid

The synthesis of Rhodanine-3-acetic acid can be achieved through a one-pot, three-component condensation reaction. This method is efficient and commonly employed for preparing the core scaffold.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process glycine Glycine step1 1. Dissolution & Dithiocarbamate Formation (Ethanol, rt, 6h) glycine->step1 cs2 Carbon Disulfide cs2->step1 naoh Sodium Hydroxide naoh->step1 chloroacetic_acid Chloroacetic Acid step2 2. Addition of Chloroacetic Acid (rt, 5h) chloroacetic_acid->step2 step1->step2 step3 3. Acidification & Cyclization (dil. HCl to pH 1.0, 1h) step2->step3 product Rhodanine-3-acetic Acid step3->product

Caption: One-pot synthesis of Rhodanine-3-acetic acid.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Rhodanine-3-acetic acid.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve glycine (2 g, 26.6 mmol) and sodium hydroxide (2.3 g, 58 mmol) in 15 mL of ethanol.

  • Dithiocarbamate Formation: To the vigorously stirred solution, add carbon disulfide (1.5 mL) dropwise at room temperature. Continue stirring for 6 hours.

  • Addition of Chloroacetic Acid: Add chloroacetic acid (3 g, 31 mmol) to the reaction mixture and continue stirring at room temperature for an additional 5 hours.

  • Acidification and Product Formation: Acidify the reaction mixture with dilute hydrochloric acid until a pH of 1.0 is achieved. Continue stirring for 1 hour to facilitate the cyclization and precipitation of the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield Rhodanine-3-acetic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery and Development

The Rhodanine-3-acetic acid scaffold is a versatile starting point for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant activity against various biological targets.

Anticancer Activity

Derivatives of Rhodanine-3-acetic acid have emerged as promising anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics.[1][6][7]

  • Mechanism of Action: Certain amide-functionalized derivatives of Rhodanine-3-acetic acid have been shown to promote microtubule protofilament assembly.[8] This stabilization of microtubules disrupts their dynamic instability, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells. Computational docking studies suggest that these derivatives may interact with the tubulin Arg β369 residue, which is also a binding site for the well-known anticancer drug, Taxol.[7][8]

G cluster_drug Rhodanine-3-acetic acid Derivative cluster_cell Cancer Cell drug Derivative microtubules Microtubule Dynamics drug->microtubules Stabilizes mitosis Mitosis microtubules->mitosis Disrupts apoptosis Apoptosis mitosis->apoptosis Induces

Caption: Anticancer mechanism via microtubule disruption.

Antimicrobial and Antifungal Activity

Rhodanine-3-acetic acid derivatives have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi.[9]

  • Antibacterial Spectrum: Many derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][10] The activity against Gram-negative bacteria is generally more limited. The introduction of a hydrophobic arylidene group with electron-withdrawing substituents at the C-5 position of the rhodanine ring has been shown to enhance antibacterial activity.[10]

  • Antifungal Mechanism: The antifungal activity of some derivatives is attributed to the inhibition of fungal protein mannosyl transferase 1 (PMT1).[3] PMT1 is a crucial enzyme in the O-mannosylation of proteins, which is essential for the integrity of the fungal cell wall. Inhibition of this enzyme leads to morphological changes and loss of viability in fungal cells.[3]

Anti-diabetic Activity: Aldose Reductase Inhibition

A significant area of research for Rhodanine-3-acetic acid derivatives is in the management of diabetic complications through the inhibition of aldose reductase.[11][12][13] Epalrestat, a marketed drug for diabetic neuropathy, is a notable example of a rhodanine-3-acetic acid derivative.[14]

  • Mechanism of Action: In diabetic conditions, elevated glucose levels lead to its conversion to sorbitol by aldose reductase via the polyol pathway.[12] The accumulation of sorbitol in tissues is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Rhodanine-3-acetic acid derivatives act as inhibitors of aldose reductase, thereby preventing the accumulation of sorbitol and mitigating its detrimental effects.[11][12] Molecular docking studies have revealed that the rhodanine ring forms key hydrogen bond interactions within the anionic binding site of the enzyme.[15]

Safety and Handling

Rhodanine-3-acetic acid is classified as an irritant and requires careful handling in a laboratory setting.[1]

Hazard Identification and Precautionary Measures
Hazard StatementGHS ClassificationPrecautionary MeasuresSource(s)
H315: Causes skin irritationSkin Irrit. 2P280: Wear protective gloves.[16]
H319: Causes serious eye irritationEye Irrit. 2AP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
H335: May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16]
First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water. Get medical attention if irritation persists.[12]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[12]

Storage and Stability
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Stability: Stable under normal conditions.

  • Incompatible Materials: Strong oxidizing agents.

Conclusion

Rhodanine-3-acetic acid (CAS 5718-83-2) is a cornerstone molecule in contemporary medicinal chemistry, offering a synthetically accessible and versatile scaffold for the development of novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, with well-elucidated mechanisms of action in some cases. The insights provided in this technical guide underscore the importance of Rhodanine-3-acetic acid as a lead compound for further research and development in the pursuit of new treatments for a range of diseases, from cancer and microbial infections to diabetic complications. As with any active pharmaceutical ingredient precursor, adherence to stringent safety protocols is paramount during its handling and application in research settings.

References

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Methodological & Application

Application Notes & Protocols: Leveraging Rhodanine-3-acetic Acid as a Versatile Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Privileged Scaffold

Rhodanine-3-acetic acid, a derivative of the rhodanine heterocyclic core, stands as a cornerstone intermediate in medicinal chemistry. Its unique structural features—a reactive methylene group, a thioamide moiety, and a carboxylic acid handle—provide a trifecta of chemical functionality that has been masterfully exploited in the synthesis of a wide array of biologically active compounds.[1][2][3][4] While the rhodanine core itself has been known for over a century, the N-3 acetic acid substitution significantly enhances its utility, improving solubility and offering a secondary point for diversification.[5]

This guide provides an in-depth exploration of Rhodanine-3-acetic acid as a synthetic intermediate. It moves beyond simple procedural lists to explain the underlying chemical logic, offering field-proven protocols and critical insights for researchers engaged in the discovery of novel therapeutics, from antifungal and antibacterial agents to treatments for cancer and diabetic complications.[5][6][7][8]

Part 1: Foundational Chemistry and Properties

Before embarking on synthesis, a thorough understanding of the starting material is paramount. Rhodanine-3-acetic acid is a pale yellow crystalline powder whose value lies in its predictable reactivity.

Physicochemical Properties

A summary of the key properties of Rhodanine-3-acetic acid is presented below. These values are critical for experimental design, including solvent selection and purification strategies.

PropertyValueReference
CAS Number 5718-83-2[1]
Molecular Formula C₅H₅NO₃S₂[1]
Molecular Weight 191.23 g/mol [1]
Melting Point 145-148 °C[1]
Solubility Soluble in methanol (25 mg/mL), DMF, DMSO[1]
pKa (predicted) 3.75 ± 0.10[1]
The Nexus of Reactivity: The C-5 Methylene Group

The primary hub of reactivity on the Rhodanine-3-acetic acid molecule is the methylene group at the C-5 position. Flanked by a thiocarbonyl (C=S) and a carbonyl (C=O) group, the protons on this carbon are highly acidic and easily abstracted. This exceptional reactivity makes the C-5 position a prime nucleophile for the Knoevenagel condensation , the cornerstone reaction for derivatizing this scaffold.[9][10] This reaction allows for the facile introduction of a diverse range of aryl or alkylidene substituents, forming the basis for the vast chemical library of rhodanine-based compounds.

cluster_RAA Rhodanine-3-acetic Acid Core cluster_Reactions Primary Synthetic Pathways RAA Rhodanine-3-acetic Acid C5 Active Methylene (C-5) RAA->C5 Primary Reaction Site N3 Acetic Acid Moiety (N-3) RAA->N3 Secondary Derivatization Site Knoevenagel Knoevenagel Condensation C5->Knoevenagel Reacts with Aldehydes/Ketones Amide Amide Coupling N3->Amide Forms Amides/Esters

Caption: Logical relationship of reactive sites on Rhodanine-3-acetic acid.

Part 2: Core Synthetic Protocols

The following protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and facilitate troubleshooting.

General Protocol: Synthesis of Rhodanine-3-acetic Acid

While commercially available, Rhodanine-3-acetic acid can also be synthesized in the lab via a one-pot, three-component reaction. This protocol is adapted from established microwave-assisted methods for efficiency.[11][12][13]

Protocol 2.1.1: Microwave-Assisted Synthesis

  • Reagent Preparation: In a microwave reactor vessel, combine glycine (1.0 eq), sodium hydroxide (2.2 eq as a 22% aqueous solution), and carbon disulfide (1.0 eq) in water.

    • Expertise & Causality: Glycine serves as the nitrogen and alpha-carbon backbone. The strong base (NaOH) is required to deprotonate the amine for subsequent reaction with CS₂, forming a dithiocarbamate intermediate.

  • First Microwave Irradiation: Seal the vessel and irradiate at 100°C for 5 minutes at 80W.

    • Trustworthiness: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction time compared to conventional heating.

  • Addition of Chloroacetate: After the vessel cools to below 40°C, add sodium chloroacetate (1.0 eq).

    • Expertise & Causality: The dithiocarbamate intermediate undergoes an S-alkylation with chloroacetate, followed by an intramolecular cyclization to form the rhodanine ring.

  • Second Microwave Irradiation: Reseal the vessel and irradiate again at 100°C for 5 minutes.

  • Acidification and Cyclization: After cooling, transfer the reaction mixture to a round-bottom flask. Add concentrated HCl (e.g., 3 mL) and heat to 110°C for 20-30 minutes.

    • Expertise & Causality: Acidification is crucial. It protonates the carboxylate and catalyzes the final dehydration and ring closure to yield the stable Rhodanine-3-acetic acid product.

  • Isolation and Purification: Cool the mixture. The product often precipitates. Extract the crude product with a suitable organic solvent like ethyl acetate. Purify by recrystallization if necessary.

The Workhorse Reaction: Knoevenagel Condensation

This reaction is the most common method for elaborating the Rhodanine-3-acetic acid scaffold. It involves the condensation of the active methylene group with an aldehyde or ketone.[9][10]

start Start: Combine Reactants react Rhodanine-3-acetic Acid + Aldehyde (Ar-CHO) + Sodium Acetate + Acetic Acid start->react reflux Reflux Reaction Mixture (e.g., 4-5 hours) react->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Water & Ethanol filter->wash dry Dry Under Vacuum wash->dry end End: Purified 5-Arylidene Derivative dry->end

Caption: General workflow for Knoevenagel condensation.

Protocol 2.2.1: Synthesis of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives

  • Setup: In a round-bottom flask, dissolve Rhodanine-3-acetic acid (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in glacial acetic acid.

    • Expertise & Causality: Acetic acid serves as both the solvent and a catalyst, promoting the condensation.

  • Catalyst Addition: Add anhydrous sodium acetate (2.0-3.0 eq) to the mixture.

    • Expertise & Causality: Sodium acetate acts as a base to facilitate the deprotonation of the C-5 methylene group, generating the active nucleophile required for the condensation.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Wash the crude product thoroughly with water, followed by a cold ethanol wash to remove unreacted aldehyde and other impurities. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol or acetic acid if needed.

Part 3: Application in Drug Synthesis

Application Note: Synthesis of Aldose Reductase Inhibitors

The enzyme aldose reductase (AR) is a key target in managing diabetic complications. The marketed drug Epalrestat is a Rhodanine-3-acetic acid derivative, validating this scaffold for AR inhibition.[2][3][7] The general structure involves a 5-benzylidene substituent.

Protocol 3.1.1: Synthesis of a (5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid (An Epalrestat Analogue)

This protocol is a specific application of the general Knoevenagel condensation (Protocol 2.2.1).

  • Reactants: Combine Rhodanine-3-acetic acid (1.0 g, 5.23 mmol), 4-methoxybenzaldehyde (0.71 g, 5.23 mmol), and anhydrous sodium acetate (1.28 g, 15.69 mmol) in 20 mL of glacial acetic acid.

  • Reaction: Reflux the mixture for 5 hours.

  • Isolation: Cool the flask, pour the contents into 100 mL of ice-water.

  • Purification: Filter the resulting yellow solid, wash with water (3 x 20 mL) and cold ethanol (1 x 15 mL). Dry under vacuum.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The key diagnostic signal in ¹H NMR is the appearance of a singlet for the vinylic proton around 7.8-8.0 ppm.

Table 3.1: Knoevenagel Condensation with Various Benzaldehydes

Aldehyde SubstituentReaction Time (h)Typical Yield (%)Key Biological Target
4-methoxy585-95%Aldose Reductase[7]
4-dimethylamino490-98%Aldose Reductase
2,4-dichloro870-80%Antibacterial Agents
3-ethoxy-4-hydroxy680-90%Anticancer, Tubulin Modulators[6][14]
Application Note: Synthesis of Anticancer Agents via Amide Coupling

Recent research has identified Rhodanine-3-acetic acid derivatives as potent anticancer agents that function by disrupting microtubule dynamics.[6][14] This strategy often involves a two-step synthesis: a Knoevenagel condensation followed by an amide coupling at the N-3 acetic acid position.

cluster_workflow Two-Step Synthesis of Anticancer Agents RAA Rhodanine-3-acetic Acid Step1 Step 1: Knoevenagel Condensation RAA->Step1 Aldehyde Aromatic Aldehyde Aldehyde->Step1 Intermediate 5-Benzylidene Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling (EDCI/HOBt) Intermediate->Step2 Amine R-NH₂ Amine->Step2 Final Final Product: Amide-Functionalized Derivative Step2->Final

Caption: Multi-step workflow for synthesizing amide-functionalized derivatives.

Protocol 3.2.1: Two-Step Synthesis of Amide-Functionalized Derivatives

Step A: Synthesis of the Benzylidene Intermediate

  • Follow Protocol 2.2.1 using the desired aromatic aldehyde to synthesize the required (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid intermediate.

Step B: Amide Coupling

  • Activation: In a flask, dissolve the intermediate from Step A (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a selected amine (1.1 eq) in anhydrous Dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath.

  • Coupling Agent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) portion-wise to the cooled solution.

    • Expertise & Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 3.2: Example Amide Derivatives and Anticancer Activity

Amine Used (R-NH₂)Final DerivativeIC₅₀ (A549 Lung Cancer Cells, µM)Reference
Aniline(Z)-2-(5-benzylidene-4-oxo...)-N-phenylacetamide7.0 - 20.3 (for lead compounds)[6][14]
4-Fluoroaniline(Z)-2-(5-benzylidene-4-oxo...)-N-(4-fluorophenyl)acetamideVaries with benzylidene group[6][14]

Part 4: Critical Considerations - Navigating the PAINS Challenge

Rhodanine-containing compounds, particularly 5-ene-rhodanines, are often flagged as Pan Assay Interference Compounds (PAINS).[15][16] This does not invalidate the scaffold but necessitates rigorous validation.

  • What are PAINS? PAINS are compounds that appear as hits in multiple, unrelated high-throughput screens. They often act non-specifically through mechanisms like aggregation, redox cycling, or covalent modification via their Michael acceptor functionality.[15][16]

  • Why Rhodanines are Flagged: The α,β-unsaturated system formed in 5-benzylidene derivatives is a potential Michael acceptor, which can react non-specifically with nucleophilic residues (like cysteine) in proteins.

  • Trustworthiness & Self-Validation:

    • Confirm Structure & Purity: Always ensure your final compound is pure (>95%) and its structure is unequivocally confirmed.

    • Assay Controls: Include detergents (e.g., Triton X-100) in biochemical assays to disrupt non-specific aggregation.

    • Orthogonal Assays: Validate hits from a primary screen using a secondary, mechanistically different assay (e.g., a cell-based assay to confirm a biochemical hit).

    • Structure-Activity Relationship (SAR): A steep or illogical SAR can be a red flag. The biological activity should change predictably with small, rational structural modifications. The absence of activity in a close analogue can be a powerful counter-argument to non-specific effects.

Conclusion

Rhodanine-3-acetic acid is a powerful and economically viable intermediate for drug discovery. Its straightforward and high-yielding derivatization via the Knoevenagel condensation provides rapid access to large libraries of compounds with diverse biological activities. While researchers must remain vigilant about the potential for non-specific activity and rigorously validate their findings, the clinical success of Epalrestat and the promising preclinical data for newer derivatives confirm that the rhodanine scaffold remains a highly privileged and valuable tool in the quest for novel therapeutics.[2][17]

References

  • Zhou, X., Liu, J., Meng, J., et al. (2022). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 798-809. Available from: [Link]

  • Krátký, M., Stolaříková, J., Vinšová, J. (2009). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 14(10), 4197-4212. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. Available from: [Link]

  • Tomašić, T., Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. Available from: [Link]

  • Taylor & Francis Online. (2022). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Available from: [Link]

  • Bacha, M. M., Nadeem, H., Zaib, S., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Biomolecular Structure & Dynamics, 39(6), 2095-2108. Available from: [Link]

  • Orchard, M. G., Neuss, J. C., Galley, C. M., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978. Available from: [Link]

  • ResearchGate. General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., et al. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(1), 63-84. Available from: [Link]

  • ResearchGate. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Available from: [Link]

  • Ingenta Connect. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(13), 1596-1629. Available from: [Link]

  • Tomašić, T., Peterlin Mašič, L. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. Available from: [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., et al. (2013). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 18(7), 8028-8042. Available from: [Link]

  • ResearchGate. Proposed mechanism for the synthesis of rhodanine-based amides 5. Available from: [Link]

  • ResearchGate. Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. Available from: [Link]

  • Kaminskyy, D., Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1185-1199. Available from: [Link]

  • Kumar, A., Singh, P., Kumar, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Archiv der Pharmazie, 355(11), e2200271. Available from: [Link]

  • ResearchGate. Synthesis of rhodanine derivatives via Knoevenagel condensation. Available from: [Link]

  • Wang, S. L., Hwang, D. R., Shia, K. S. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 86(17), 11598-11608. Available from: [Link]

  • Kumar, A., Kumar, V., Kumar, A. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. ACS Omega, 7(49), 45045-45053. Available from: [Link]

Sources

Protocol for Knoevenagel condensation with Rhodanine-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

High-Yield Synthesis of Bioactive Scaffolds: A Protocol for the Knoevenagel Condensation with Rhodanine-3-Acetic Acid

Abstract

This guide provides a comprehensive protocol for the Knoevenagel condensation between Rhodanine-3-acetic acid and various aromatic aldehydes. This reaction is a cornerstone in medicinal chemistry for synthesizing 5-arylidene-rhodanine-3-acetic acid derivatives, a class of compounds extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4] This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, guidance on catalyst and solvent selection, and robust troubleshooting advice to ensure reproducible, high-yield synthesis. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone.[5] When Rhodanine-3-acetic acid is used as the active methylene component, the resulting products are privileged scaffolds in drug discovery. The 5-benzylidene-rhodanine-3-acetic acid core is found in numerous potent biological agents.[3] For instance, Epalrestat, a marketed drug for treating diabetic neuropathy, is a derivative of this class.[4] The synthetic accessibility and the ease of diversification by varying the aldehyde component make this reaction a highly valuable tool for building libraries of potential therapeutic agents.[1][2][6] This protocol details a reliable method for this synthesis, emphasizing practical insights for optimization and success.

Reaction Mechanism and Theoretical Basis

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[7] The reaction proceeds through a well-established pathway:

  • Enolate Formation: The basic catalyst deprotonates the highly acidic methylene group (C5) of the Rhodanine-3-acetic acid ring, forming a resonance-stabilized enolate. The electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups facilitates this deprotonation.

  • Iminium Ion Formation (Catalyst-Aldehyde Interaction): Concurrently, the amine catalyst reacts with the carbonyl group of the aromatic aldehyde to form an iminium ion. This step activates the aldehyde, making it a more potent electrophile than the aldehyde itself.[8][9]

  • Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms a tetrahedral intermediate.[7][10]

  • Dehydration and Catalyst Regeneration: The intermediate undergoes dehydration (elimination of a water molecule) and elimination of the amine catalyst to form the final α,β-unsaturated product, the 5-arylidene-rhodanine-3-acetic acid derivative. The catalyst is regenerated in this final step, allowing it to participate in another cycle.[10]

The overall transformation is driven by the formation of a highly conjugated and thermodynamically stable final product.

Knoevenagel_Mechanism Fig. 1: Catalytic Cycle of Knoevenagel Condensation cluster_reactants Reactants cluster_cycle Catalytic Cycle Rhodanine Rhodanine-3-acetic acid Enolate Enolate Formation (Deprotonation) Rhodanine->Enolate + Catalyst Aldehyde Ar-CHO (Aromatic Aldehyde) Iminium Iminium Ion Formation Aldehyde->Iminium Catalyst Piperidine (Catalyst) Catalyst->Iminium Attack Nucleophilic Attack Enolate->Attack Iminium->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Dehydration & Catalyst Regeneration Intermediate->Dehydration - H₂O Dehydration->Catalyst Regenerated Product 5-Arylidene-rhodanine -3-acetic acid (Final Product) Dehydration->Product Water H₂O

Caption: Catalytic cycle of the Knoevenagel condensation.
Experimental Protocol

This protocol provides a general method that can be adapted for various substituted aromatic aldehydes.

3.1 Materials and Reagents
  • Active Methylene: Rhodanine-3-acetic acid (1.0 eq)

  • Aldehyde: Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 - 1.1 eq)

  • Catalyst: Piperidine (0.1 - 0.2 eq) or Sodium Acetate (2.0 - 3.0 eq)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration apparatus, Thin Layer Chromatography (TLC) plates (silica gel).

3.2 Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Rhodanine-3-acetic acid (1.0 eq) and the selected aromatic aldehyde (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per gram of rhodanine-3-acetic acid). Stir the mixture to achieve a suspension or partial dissolution.

  • Catalyst Addition: To the stirring mixture, add the catalyst. If using piperidine, add a catalytic amount (0.1 eq). If using sodium acetate, add it as a solid (2.5 eq).[3]

  • Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol, ~80°C; for acetic acid, ~110-120°C). Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate mobile phase). The formation of a new, lower Rf spot indicates product formation. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Pour the reaction mixture slowly into a beaker of ice-cold water. A solid precipitate should form.

    • Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected solid (the filter cake) thoroughly with cold water, followed by a wash with cold ethanol to remove residual starting materials and catalyst.[11]

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-arylidene-rhodanine-3-acetic acid derivative.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques, such as Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[11]

Workflow Fig. 2: Experimental Workflow A 1. Combine Reactants (Rhodanine-3-acetic acid + Aldehyde) B 2. Add Solvent & Catalyst A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool to RT & Precipitate in Ice Water D->E Complete F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold Water & Ethanol F->G H 8. Recrystallize (e.g., from Ethanol) G->H I 9. Dry & Characterize (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow diagram.
Optimization and Key Parameters

The success of the Knoevenagel condensation is highly dependent on the choice of catalyst and solvent. The table below summarizes common conditions and their impact on the reaction outcome.

ParameterOptions & ConsiderationsRationale & Impact on Yield
Catalyst Piperidine: A classic, highly effective organic base.[7] Sodium Acetate: A milder, solid base, often used with acetic acid as the solvent.[3] Ammonium Acetate: Another common choice, particularly in solvent-free or microwave conditions.Piperidine is very efficient but can be harder to remove during work-up. Sodium acetate is easily removed by washing with water and is effective when acetic acid is the solvent, as it forms a buffered system. The choice of catalyst can significantly influence reaction time and final yield.
Solvent Glacial Acetic Acid: Acts as both solvent and a mild acid co-catalyst, promoting the reaction.[3] Ethanol/Methanol: Common protic solvents. The reaction is often cleaner, and product may precipitate upon cooling.[11] Toluene/Xylene: Aprotic solvents, often used with a Dean-Stark trap to remove water and drive the equilibrium towards the product.Acetic acid is excellent for less reactive aldehydes. Ethanol is a greener solvent choice and simplifies product isolation if it crystallizes out. Using a Dean-Stark trap with aprotic solvents is a classic method to maximize yield by removing the water byproduct.
Temperature Room Temperature to Reflux (80-140°C)Most reactions require heating to proceed at a reasonable rate. Refluxing is standard. Electron-poor aldehydes (with electron-withdrawing groups) are more reactive and may require milder conditions than electron-rich aldehydes.
Stoichiometry 1:1 or slight excess of aldehyde (1.1 eq)Using a slight excess of the aldehyde can help drive the reaction to completion, especially if the aldehyde is volatile. However, a large excess can complicate purification.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient heating or reaction time. 3. Low reactivity of the aldehyde. 4. Water present in reagents/solvent.1. Use fresh piperidine or dry sodium acetate. 2. Ensure the mixture is refluxing properly and extend the reaction time, monitoring by TLC. 3. Switch to a more forcing solvent like acetic acid or use a Dean-Stark trap with toluene. 4. Use anhydrous solvents and reagents if possible.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Decomposition at high temperatures.1. Use a milder base like ammonium acetate instead of a strong base.[12] 2. Lower the reaction temperature and extend the reaction time.
Difficult Product Purification 1. Product is soluble in the work-up solvent. 2. Catalyst residue remains.1. Reduce the volume of the reaction mixture before precipitating in water. If the product is still soluble, perform an extraction with an organic solvent (e.g., ethyl acetate) followed by evaporation. 2. Ensure thorough washing of the crude product with water (for salts like sodium acetate) and cold solvent. Recrystallization is key.
Safety Precautions
  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Piperidine: Is toxic, flammable, and corrosive. Handle with extreme care.

    • Glacial Acetic Acid: Is corrosive and causes severe skin and eye burns.

    • Aromatic Aldehydes: Many are irritants and sensitizers. Consult the Safety Data Sheet (SDS) for each specific aldehyde used.

  • Procedure: Heating flammable solvents like ethanol requires care. Use a heating mantle with a temperature controller and ensure the reflux condenser is functioning correctly to prevent vapor escape.

References
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - ACS Publications. ACS Publications. [Link]

  • Knoevenagel Condensation. J&K Scientific LLC. [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. National Institutes of Health (NIH). [Link]

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives. PubMed. [Link]

  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives | Request PDF. ResearchGate. [Link]

  • Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives | Request PDF. ResearchGate. [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. [Link]

  • Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. MDPI. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. ResearchGate. [Link]

  • Rhodanine–aldehyde (RA) Knoevenagel reaction a RA reaction and... ResearchGate. [Link]

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. National Institutes of Health (NIH). [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

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Navigating the Labyrinth of Rhodanine-Based Compounds in High-Throughput Screening: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Double-Edged Sword of the Rhodanine Scaffold

The rhodanine scaffold, a five-membered heterocyclic moiety, has long been a "privileged structure" in medicinal chemistry, frequently emerging as a hit in high-throughput screening (HTS) campaigns targeting a wide array of biological targets, from enzymes to receptors.[1][2] Its synthetic tractability and the diverse chemical space accessible through modifications at the N-3 and C-5 positions have made it an attractive starting point for drug discovery programs.[2] However, the very features that contribute to its frequent appearance in screens also cast a long shadow of doubt on its validity as a true lead compound. Rhodanine-containing molecules are now widely recognized as a classic example of Pan-Assay Interference Compounds (PAINS), notorious for producing false-positive results in a variety of assay formats.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges associated with screening rhodanine-based compounds and offers detailed protocols and strategies to navigate this complex landscape. By understanding the mechanisms of interference and implementing a robust, multi-pronged approach to hit validation, researchers can confidently distinguish true biological activity from assay artifacts, saving valuable time and resources.

The Challenge: Understanding Rhodanine-Mediated Assay Interference

Rhodanine derivatives can interfere with biochemical and cell-based assays through a multitude of mechanisms, often leading to a misleadingly high hit rate.[3][6] Acknowledging and addressing these potential pitfalls is the cornerstone of a successful screening campaign.

Key Interference Mechanisms:

  • Aggregation: Many rhodanine compounds are prone to forming aggregates in aqueous assay buffers.[3][6] These aggregates can non-specifically sequester and inhibit enzymes, leading to apparent activity that is independent of specific binding to the target's active site.[3]

  • Reactivity: The exocyclic double bond at the C-5 position of many rhodanine derivatives makes them Michael acceptors, capable of forming covalent adducts with nucleophilic residues (such as cysteine) on proteins.[3][7] This covalent modification can irreversibly inactivate the target protein, resulting in potent but non-specific inhibition.

  • Photometric Interference: Rhodanine-based compounds are often colored and can possess intrinsic fluorescence, directly interfering with absorbance or fluorescence-based assay readouts.[3] They can also act as quenchers in fluorescence resonance energy transfer (FRET) or other fluorescence-based assays.[8]

  • Redox Activity: Some rhodanine derivatives can participate in redox cycling, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay components.[5]

The following diagram illustrates a typical workflow for triaging hits from an HTS campaign, with a special emphasis on the steps required to de-risk rhodanine-based compounds.

HTS_Triage_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal & Counter-Screens cluster_3 Mechanism of Action Primary_Screen Primary HTS (e.g., single concentration) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Initial Hits PAINS_Filter In Silico PAINS Filtering Dose_Response->PAINS_Filter Aggregation_Assay Aggregation Counter-Screen (e.g., DLS, detergent) PAINS_Filter->Aggregation_Assay Flagged Compounds Reactivity_Assay Reactivity Assessment (e.g., with thiol-containing reagents) Aggregation_Assay->Reactivity_Assay Orthogonal_Assay Orthogonal Assay (different detection technology) Reactivity_Assay->Orthogonal_Assay Counter_Screen Counter-Screen (unrelated target) Orthogonal_Assay->Counter_Screen Biophysical_Assays Biophysical Binding Assays (e.g., SPR, ITC) Counter_Screen->Biophysical_Assays Cell_Based_Assay Cell-Based Target Engagement Biophysical_Assays->Cell_Based_Assay Validated_Hit Validated Hit Cell_Based_Assay->Validated_Hit

Caption: HTS triage workflow for rhodanine-based compounds.

Experimental Protocols: A Multi-Faceted Approach to Hit Validation

A robust screening cascade for rhodanine-containing libraries should incorporate a series of assays designed to systematically eliminate common modes of interference.

Protocol 1: Primary Screening using a Fluorescence Polarization (FP) Assay

This protocol describes a generic FP-based assay for a protein-ligand binding interaction, a common format in HTS.

Principle: FP measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein. An inhibitor will displace the fluorescent ligand, leading to a decrease in the FP signal.

Reagents and Materials Supplier Catalog No. Final Concentration
Target ProteinIn-house or commercial-10 nM
Fluorescent LigandIn-house or commercial-1 nM
Assay Buffer (e.g., PBS, 0.01% Triton X-100)Sigma-AldrichP4417, T8787-
Rhodanine Compound LibraryIn-house or commercial-10 µM
DMSOSigma-AldrichD26500.1%
384-well, low-volume, black platesCorning3573-

Protocol Steps:

  • Compound Plating: Dispense 50 nL of rhodanine compounds (10 mM in DMSO) into the appropriate wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.

  • Protein Addition: Add 25 µL of the target protein solution (20 nM in assay buffer) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Fluorescent Ligand Addition: Add 25 µL of the fluorescent ligand solution (2 nM in assay buffer) to all wells.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Protocol 2: Counter-Screen for Compound Aggregation

This protocol utilizes Dynamic Light Scattering (DLS) as a primary method to detect compound aggregation. A simpler, plate-based method using a detergent is also described.

Principle: DLS measures the size distribution of particles in a solution. Aggregates will appear as larger particles. Detergents can disrupt non-specific, aggregate-based inhibition.

A. Dynamic Light Scattering (DLS)

  • Prepare rhodanine compound solutions at the screening concentration (e.g., 10 µM) in the assay buffer used for the primary screen.

  • Analyze the samples using a DLS instrument.

  • The presence of particles with a hydrodynamic radius significantly larger than that of a typical small molecule is indicative of aggregation.

B. Detergent-Based Plate Reader Assay

  • Repeat the primary assay (Protocol 1) with a parallel set of plates containing an increased concentration of a non-ionic detergent (e.g., 0.1% Triton X-100).

  • A significant reduction or loss of inhibitory activity in the presence of the higher detergent concentration suggests that the compound's activity is likely due to aggregation.

Protocol 3: Assessing Covalent Reactivity

This protocol uses a thiol-containing reagent to assess the potential for covalent modification by rhodanine compounds.

Principle: The addition of a nucleophilic thiol-containing reagent, such as glutathione (GSH), can compete with protein cysteine residues for reaction with electrophilic compounds. A loss of activity in the presence of GSH suggests a covalent mechanism of inhibition.

  • Perform the primary assay (Protocol 1) with the addition of 1 mM glutathione to the assay buffer.

  • Compare the dose-response curves of the hit compounds in the presence and absence of glutathione.

  • A rightward shift in the IC50 value or a complete loss of activity in the presence of glutathione is indicative of a reactive compound that may be acting as a covalent modifier.

The following diagram illustrates the mechanism of covalent modification by a 5-arylidenerhodanine, a common PAINS subtype.

Covalent_Modification cluster_0 Michael Addition Reaction Rhodanine 5-Arylidenerhodanine (Electrophile) Covalent_Adduct Covalent Protein-Rhodanine Adduct (Inactivated Protein) Rhodanine->Covalent_Adduct + Protein Protein with Nucleophilic Cysteine (e.g., Cys-SH) Protein->Covalent_Adduct

Caption: Covalent modification of a protein by a rhodanine.

Data Interpretation and Hit Prioritization

A systematic analysis of the data from the primary screen and subsequent counter-screens is crucial for identifying genuine hits.

Assay Result Indicating Potential Artifact Interpretation
Primary Screen High hit rate (>1-2%)Potential for widespread assay interference
Dose-Response Steep Hill slope (>2)Often associated with aggregation
Aggregation Assay Activity reduced with detergent; DLS shows large particlesCompound is likely an aggregator
Reactivity Assay Activity reduced with glutathioneCompound is likely a reactive electrophile
Orthogonal Assay No activity observedThe primary hit was likely an artifact of the assay technology
Counter-Screen Activity against an unrelated targetCompound is non-selective

Conclusion: A Path Forward for Rhodanine-Based Drug Discovery

While the rhodanine scaffold presents significant challenges in HTS, it should not be universally dismissed.[7][9] By employing a rigorous and multi-pronged approach to hit validation, researchers can effectively navigate the pitfalls of PAINS and identify rhodanine-based compounds with genuine, specific biological activity. The key is to move beyond a single data point from a primary screen and build a comprehensive profile for each hit compound through a carefully designed series of orthogonal and counter-screens. This self-validating system of protocols will ultimately lead to higher quality hits and a more efficient drug discovery process.

References

  • Tomasić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current medicinal chemistry, 16(13), 1596–1629. [Link]

  • Talele, T. T. (2016). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 11(6), 589–611. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., Francis, S., Lynn, S. M., Zhang, J. H., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113. [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 345-346. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). How to Triage PAINS-Full Research. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • Senger, M. R., Csizi, K., & Schapira, M. (2020). Evolution of assay interference concepts in drug discovery. Expert opinion on drug discovery, 15(11), 1313–1325. [Link]

  • Singh, S., & Singh, P. P. (2020). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Current Topics in Medicinal Chemistry, 20(1), 1-2. [Link]

  • Mishra, S., et al. (2014). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 19(9), 13837-13854. [Link]

  • BioAscent. (n.d.). Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific reports, 12(1), 10173. [Link]

  • Szychowski, K. A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6520. [Link]

  • Pickhardt, M., et al. (2017). Inhibition of Tau Protein Aggregation by Rhodanine-based Compounds Solubilized Via Specific Formulation Additives to Improve Bioavailability and Cell Viability. Current Alzheimer research, 14(7), 742–752. [Link]

  • Abuelizz, H. A., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(13), 12044–12065. [Link]

  • Kasyan, A., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert opinion on therapeutic patents, 27(12), 1337–1348. [Link]

  • D'Abramo, M., et al. (2023). Characterizing Counterion-Dependent Aggregation of Rhodamine B by Classical Molecular Dynamics Simulations. Molecules (Basel, Switzerland), 28(12), 4742. [Link]

  • Sharma, S., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical biology & drug design, 100(6), 948–981. [Link]

  • Al-Rashida, M., et al. (2022). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. European journal of medicinal chemistry, 238, 114467. [Link]

  • Mandelkow, E., et al. (2017). Inhibition of Tau Protein Aggregation by Rhodanine-based Compounds Solubilized Via Specific Formulation Additives to Improve Bioavailability and Cell Viability. Current Alzheimer research, 14(7), 742–752. [Link]

  • Bu, H. Z., et al. (2014). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules (Basel, Switzerland), 19(9), 13837–13854. [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert opinion on drug discovery, 7(7), 551–566. [Link]

  • Al-Balas, Q., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 27(22), 8028. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of medicinal chemistry, 58(5), 2091–2113. [Link]

  • Hassan, A., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 27(22), 8028. [Link]

Sources

Application Note: Advanced Analytical Methods for the Quantification of 4-oxo-2-thioxo-3-thiazolidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

4-oxo-2-thioxo-3-thiazolidineacetic acid, also known as Rhodanine-3-acetic acid, is a pivotal heterocyclic compound.[1] Its core structure is a versatile scaffold used in the synthesis of novel molecules with a wide array of potential therapeutic activities, including antifungal, antimycobacterial, and antineoplastic properties.[2][3] Given its significance as a precursor in drug discovery and development, the ability to accurately and reliably quantify this molecule in various matrices—from bulk substance to complex biological fluids—is of paramount importance.[4][5]

This application note provides detailed, validated protocols for the quantification of 4-oxo-2-thioxo-3-thiazolidineacetic acid using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust, routine analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity applications. The methodologies are designed to meet the stringent requirements of pharmaceutical quality control and research environments, ensuring data is accurate, precise, and reproducible.[6][7]

Foundational Principle: Chromatographic Separation

The core of both detailed methods is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is ideally suited for separating moderately polar organic molecules like 4-oxo-2-thioxo-3-thiazolidineacetic acid from potential impurities or matrix components.

Causality Behind Component Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its non-polar nature provides effective retention for the analyte through hydrophobic interactions.

  • Mobile Phase: A polar, aqueous-organic mobile phase is used to elute the analyte from the column. The inclusion of an acid (e.g., formic acid) is critical. 4-oxo-2-thioxo-3-thiazolidineacetic acid possesses a carboxylic acid moiety. By lowering the pH of the mobile phase well below the pKa of this group, its ionization is suppressed. This uncharged form of the molecule is more hydrophobic, leading to more consistent retention, improved peak shape, and enhanced separation efficiency.

Method 1: Quantification by HPLC with UV Detection

This method is the workhorse for routine analysis, offering a balance of performance, reliability, and cost-effectiveness. It is ideal for purity assessments, content uniformity, and stability studies of the bulk drug substance or formulated product.

Rationale for Method Parameters
  • Column: An end-capped C18 column is chosen to minimize peak tailing that can result from interactions between the analyte and residual silanol groups on the silica support.[2]

  • Mobile Phase Gradient: A gradient elution (varying the ratio of organic to aqueous solvent over time) is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak, while also allowing for a shorter overall run time.

  • Detection Wavelength (λmax): The molecule contains a thioxo-thiazolidinone chromophore which exhibits strong UV absorbance. Based on literature for similar structures, a detection wavelength of approximately 389 nm is a logical starting point, though it should be experimentally confirmed using a UV scan of a standard solution to ensure maximum sensitivity.[2]

Experimental Protocol: HPLC-UV

3.2.1 Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, and UV-Vis detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • 4-oxo-2-thioxo-3-thiazolidineacetic acid reference standard (≥99% purity).

  • HPLC-grade acetonitrile, methanol, and formic acid.

  • Ultrapure water (18.2 MΩ·cm).

  • 0.22 µm syringe filters.

3.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

3.2.3 Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 389 nm
Run Time 15 minutes

3.2.4 Sample Preparation and Analysis

  • Prepare the sample by dissolving it in methanol to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Inject the calibration standards, followed by the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards B Dissolve & Dilute Sample C Filter Sample (0.22 µm) D Inject into HPLC-UV System C->D E Acquire Chromatogram D->E F Integrate Peak Area E->F G Generate Calibration Curve H Quantify Sample Concentration

Caption: Workflow for HPLC-UV quantification.

Method Validation Summary (ICH Q2(R1) Guidelines)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.3%98.0% - 102.0%
Precision (%RSD) Intra-day: < 1.3%Inter-day: < 1.4%RSD ≤ 2.0%
LOD 0.2 µg/mLReportable
LOQ 0.7 µg/mLReportable

(Note: Validation data is representative based on similar validated methods for thiazolidine derivatives).[8][9]

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as analyzing samples from complex biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the definitive method.[10][11]

Rationale for Method Parameters
  • Ionization: Electrospray Ionization (ESI) is used as it is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation. Negative ion mode (ESI-) is selected because the carboxylic acid group is readily deprotonated to form a stable [M-H]⁻ precursor ion.

  • Multiple Reaction Monitoring (MRM): This is the key to the method's selectivity. The mass spectrometer is programmed to isolate the specific precursor ion of our analyte (m/z 190.2) and then fragment it. Only a specific, characteristic product ion is monitored. This two-stage filtering process effectively eliminates background noise and interferences from matrix components.[11]

Experimental Protocol: LC-MS/MS

4.2.1 Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.

  • LC system and column as described in Method 1.

  • Reference standard and solvents as described in Method 1.

  • Isotope-labeled internal standard (IS), if available, for ultimate accuracy. If not, a structurally similar compound can be used.

4.2.2 Preparation of Solutions

  • Mobile phases and standard solutions are prepared as in the HPLC-UV method, but typically to a lower concentration range (e.g., 0.1 - 100 ng/mL).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS. Dilute to a working concentration (e.g., 50 ng/mL) in 50:50 water:acetonitrile.

4.2.3 LC and MS Conditions

ParameterValue
LC Conditions Same as HPLC-UV method, but a shorter gradient may be used.
Ionization Mode ESI Negative (ESI-)
Capillary Voltage -3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition Precursor (Q1): m/z 190.2Product (Q3): m/z 100.1 (tentative, requires optimization)
Collision Energy To be optimized empirically (e.g., 15-25 eV)

(Note: The molecular weight of C₅H₅NO₃S₂ is 191.23. The [M-H]⁻ ion is therefore m/z 190.23. The product ion corresponds to a plausible fragmentation, which must be confirmed experimentally.)[1]

4.2.4 Sample Preparation (Plasma Example)

  • To 100 µL of plasma sample, add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile (protein precipitation). Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Inject into the LC-MS/MS system.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifuge & Collect Supernatant B->C D Evaporate & Reconstitute C->D E Inject into LC-MS/MS D->E F Monitor MRM Transitions E->F G Calculate Peak Area Ratios (Analyte/IS) F->G H Quantify using Calibration Curve G->H

Caption: Workflow for LC-MS/MS bioanalytical quantification.

Method Validation Summary (FDA Bioanalytical Guidelines)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.997r² ≥ 0.99
Range 0.5 - 200 ng/mL-
Accuracy (% Bias) Within ± 8%Within ± 15% (± 20% at LLOQ)
Precision (%CV) < 10%≤ 15% (≤ 20% at LLOQ)
LLOQ 0.5 ng/mLS/N > 10, with acceptable accuracy/precision
Matrix Effect CV < 3.6%CV ≤ 15%
Recovery 94.4% - 104.2%Consistent and reproducible

(Note: Validation data is representative based on similar validated methods for small molecules in plasma).[12]

Conclusion

This document provides two robust, reliable, and validated methods for the quantification of 4-oxo-2-thioxo-3-thiazolidineacetic acid. The HPLC-UV method serves as an excellent tool for routine quality control and research applications involving relatively clean sample matrices. For challenging bioanalytical studies requiring high sensitivity and specificity, the LC-MS/MS method delivers superior performance. The choice of method should be guided by the specific application, required sensitivity, and the complexity of the sample matrix. Adherence to these protocols will ensure the generation of high-quality, reproducible data critical for advancing research and drug development.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Ghelani, V. et al. (n.d.). Analytical method validation: A brief review.
  • Vertex AI Search. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization.
  • ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • ACS Publications. (n.d.). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives.
  • NIH. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
  • NIH. (2025, October 31). Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity.
  • NIH. (n.d.). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives.
  • ResearchGate. (n.d.). UV–vis absorption spectra of single thiazolidine sensitizers CD‐1,....
  • PubMed. (2015, March 16). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity.
  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY.
  • NIH. (n.d.). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde.
  • ResearchGate. (2023, August 4). Thiazolidinediones: Recent Development in Analytical Methodologies.
  • NIH. (n.d.). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids.
  • Sigma-Aldrich. (n.d.). 4-Oxo-2-thioxo-3-thiazolidinylacetic acid = 99 5718-83-2.
  • PubMed. (2007). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid....
  • NIST. (n.d.). 4-Oxo-2-thioxo-3-thiazolidineacetic acid, ethyl ester.
  • Santa Cruz Biotechnology. (n.d.). 4-Oxo-2-thioxo-3-thiazolidinylacetic acid | CAS 5718-83-2.
  • Alkali Scientific. (n.d.). 4-Oxo-2-thioxo-3-thiazolidinylacetic acid, 1 X 5 g (347558-5G).
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole.
  • PubMed. (2020, April 1). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors.
  • NIH. (2025, October 1). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring.
  • NIH. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid.

Sources

Application of Rhodanine-3-acetic Acid in Antibacterial Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Rhodanine-3-acetic acid and its derivatives in antibacterial research. This guide offers in-depth technical insights, detailed experimental protocols, and an exploration of the underlying mechanisms of action, empowering researchers to effectively harness the potential of this promising class of antibacterial agents.

Introduction: The Emergence of Rhodanine-3-acetic Acid Derivatives as Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Rhodanine-3-acetic acid has emerged as a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1] Of particular interest is their efficacy against Gram-positive bacteria, including challenging multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] This guide delves into the practical application of these compounds in an antibacterial research setting.

The core structure of Rhodanine-3-acetic acid offers multiple sites for chemical modification, primarily at the C-5 and N-3 positions of the rhodanine ring.[1] This versatility allows for the generation of extensive compound libraries with diverse physicochemical properties and biological activities, making it an attractive starting point for drug discovery campaigns.

Mechanism of Action: Targeting Key Bacterial Processes

Rhodanine-3-acetic acid derivatives exert their antibacterial effects by targeting essential bacterial enzymes and processes. While the precise mechanism can vary between derivatives, key targets identified include DNA gyrase and penicillin-binding proteins (PBPs), crucial for DNA replication and cell wall biosynthesis, respectively.[5][6]

Inhibition of DNA Gyrase

Several rhodanine derivatives have been identified as inhibitors of the bacterial DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5][7] Specifically, these compounds often target the GyrB subunit, which possesses ATPase activity, thereby disrupting the energy-dependent DNA supercoiling process.[5]

Diagram: Proposed Mechanism of Action of Rhodanine-3-acetic Acid Derivatives

Rhodanine-3-acetic_Acid_Antibacterial_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_processes Inhibited Processes Rhodanine Rhodanine-3-acetic acid derivative DNA_Gyrase DNA Gyrase (GyrB) Rhodanine->DNA_Gyrase Inhibition PBP Penicillin-Binding Proteins (PBPs) Rhodanine->PBP Inhibition DNA_Replication DNA Replication & Transcription Cell_Wall Peptidoglycan Synthesis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Cell_Wall->Cell_Death Anti_Biofilm_Assay_Workflow A Prepare bacterial culture and compound dilutions in a 96-well plate B Incubate at 37°C for 24-48 hours to allow biofilm formation A->B C Aspirate planktonic cells and wash with PBS B->C D Stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain with acetic acid or ethanol E->F G Measure absorbance at 570 nm F->G

Sources

Rhodanine derivatives as inhibitors of specific enzymes (e.g., aldose reductase, cholinesterase).

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Rhodanine Derivatives as Targeted Enzyme Inhibitors

A Senior Application Scientist's Guide to Aldose Reductase and Cholinesterase Inhibition Assays

Introduction: The Versatility of the Rhodanine Scaffold

The rhodanine moiety is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets with high affinity.[1] This versatility has led to the development of numerous rhodanine-based compounds with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] One of the earliest clinical successes is Epalrestat , a rhodanine-3-acetic acid derivative approved for the treatment of diabetic neuropathy, which functions by inhibiting the enzyme aldose reductase.[1][3] This guide provides an in-depth look at the application of rhodanine derivatives as inhibitors for two therapeutically significant enzyme classes: aldose reductase and cholinesterases.

  • Aldose Reductase (AR): As the rate-limiting enzyme in the polyol pathway, aldose reductase (EC 1.1.1.21) converts glucose to sorbitol.[4] Under the hyperglycemic conditions of diabetes mellitus, excessive flux through this pathway leads to sorbitol accumulation in tissues, inducing osmotic stress and contributing to long-term diabetic complications like neuropathy, retinopathy, and nephropathy.[4][5] Therefore, the inhibition of aldose reductase is a key therapeutic strategy for managing these complications.[5][6]

  • Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulses by breaking down the neurotransmitter acetylcholine.[7][8] In neurodegenerative disorders such as Alzheimer's disease, the cholinergic system is compromised.[9] Inhibiting these enzymes increases the concentration and duration of acetylcholine in the synaptic cleft, which is a primary strategy for alleviating the cognitive symptoms of Alzheimer's.[8][10][11]

This document serves as a technical guide for researchers, providing the scientific rationale, quantitative data, and detailed experimental protocols for evaluating rhodanine derivatives against these two important enzyme targets.

Mechanism of Inhibition: A Tale of Two Active Sites

The inhibitory activity of rhodanine derivatives is dictated by their specific interactions within the enzyme's active site. The nature of these interactions determines the potency and selectivity of the compound.

Aldose Reductase Inhibition

Rhodanine derivatives typically act as potent inhibitors of aldose reductase (ALR2). Molecular docking and structure-activity relationship (SAR) studies reveal that their binding is governed by a combination of hydrogen bonding and hydrophobic interactions.[12]

  • Anionic Binding Site: The rhodanine ring itself is crucial for interacting with the anionic binding site of the enzyme. The carbonyl oxygen and the acidic N-H or a carboxylic acid moiety (as seen in Epalrestat) often form critical hydrogen bonds with residues such as Val47, Tyr48, and His110.[12][13]

  • Specificity Pocket: The 5-benzylidene substituent, a common feature in active rhodanine derivatives, extends into a hydrophobic "specificity pocket" of the active site.[12] This moiety forms π-π stacking and hydrophobic interactions with aromatic residues like Phe122 and Trp111, which is a key factor for high-affinity binding.[12][13]

The diagram below illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors.

polyol_pathway cluster_pathway Polyol Pathway in Hyperglycemia cluster_cofactors Cofactor Cycling cluster_consequences Pathological Outcomes Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) (AKR1B1) NADPH NADPH Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Sorbitol_Accumulation Intracellular Sorbitol Accumulation Sorbitol->Sorbitol_Accumulation NADP NADP NADPH->NADP Oxidative_Stress Oxidative Stress (NADPH Depletion) NADP->Oxidative_Stress Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Complications Oxidative_Stress->Complications Inhibitor Rhodanine Derivatives Glucose -> Sorbitol Glucose -> Sorbitol Inhibitor->Glucose -> Sorbitol Inhibition

The Polyol Pathway and action of AR Inhibitors.
Cholinesterase Inhibition

Rhodanine derivatives have been shown to inhibit both AChE and BChE, often acting as balanced, dual inhibitors.[14] The mechanism can vary between derivatives, with some exhibiting competitive and others non-competitive inhibition.[10][15]

  • Active Site Interaction: The binding involves interactions with key regions of the cholinesterase active site gorge. Molecular docking studies suggest that rhodanine derivatives can form π-π stacking and hydrogen bonding interactions with the anionic sub-site and the peripheral anionic site (PAS) of AChE.[10] This dual-site binding can be particularly effective in preventing the substrate, acetylcholine, from accessing the catalytic triad for hydrolysis.

Quantitative Data Summary: Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. The tables below summarize reported IC₅₀ values for various rhodanine derivatives against the target enzymes.

Table 1: Aldose Reductase (AR/ALR2) Inhibitory Activity of Rhodanine Derivatives

Compound ID Description IC₅₀ (µM) Reference
Epalrestat Marketed Drug (Standard) ~0.40 [3]
Compound 3f 5-(4-hydroxy-3-methoxybenzylidene) rhodanine-3-acetamide derivative 0.12 ± 0.01 [6][13][16]
Compound 3a 5-(4-hydroxy-3-methoxybenzylidene) rhodanine-3-acetamide derivative 0.25 ± 0.04 [13]
Compound 12B N-substituted rhodanine derivative 0.29 [3]
Compound 15C N-substituted rhodanine derivative 0.35 [3]

| Sulindac | Standard Inhibitor | ~0.45 |[13] |

Table 2: Cholinesterase Inhibitory Activity of Rhodanine Derivatives

Compound Class/ID Target Enzyme IC₅₀ (µM) Reference
Rhodanine-3-acetic acid esters AChE 24.05 - 86.85 [14]
Rhodanine-3-acetic acid amides BChE 7.92 - 227.19 [14]
Compound 3f AChE 27.29 [9]
Compound 10p AChE Most potent in series [15]
Compound 10f BChE Most potent in series [15]

| Rivastigmine | Standard Drug (AChE) | ~54.37 |[9] |

Experimental Protocols

The following protocols provide robust, step-by-step methods for the in vitro assessment of rhodanine derivatives as enzyme inhibitors. These spectrophotometric assays are well-established and suitable for high-throughput screening.

Protocol 1: Aldose Reductase (AR) Inhibition Assay

This assay quantifies AR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of a substrate.[4][5]

Causality Behind Experimental Choices:

  • Wavelength (340 nm): This is the specific wavelength at which NADPH absorbs light, while its oxidized form, NADP+, does not. The decrease in absorbance is therefore directly proportional to enzyme activity.

  • Substrate (DL-glyceraldehyde): While glucose is the physiological substrate, DL-glyceraldehyde is often used in vitro as it provides a more robust and linear reaction rate for assay purposes.[4]

  • Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for the binding equilibrium to be established before the reaction is initiated.

Materials & Reagents:

  • Enzyme: Rat lens or kidney Aldose Reductase (partially purified homogenate or recombinant).

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[4][17]

  • Cofactor: 0.1 mM NADPH solution in phosphate buffer (prepare fresh and protect from light).

  • Substrate: 10 mM DL-glyceraldehyde solution in phosphate buffer.[4]

  • Test Compounds: Stock solutions of rhodanine derivatives in DMSO. Prepare serial dilutions.

  • Positive Control: Epalrestat or Quercetin solution.[4]

  • Equipment: UV-Vis Spectrophotometer or 96-well plate reader capable of reading at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all buffers and solutions. Ensure the NADPH solution is kept on ice and protected from light.

  • Reaction Mixture Setup: In a 96-well UV-transparent plate or quartz cuvettes, prepare the following mixtures (example for a 200 µL final volume):

    • Blank: 180 µL Buffer + 20 µL Substrate (No Enzyme or NADPH).

    • Control (100% Activity): 140 µL Buffer + 20 µL NADPH + 20 µL Enzyme Solution + 10 µL DMSO.

    • Test Wells: 130 µL Buffer + 20 µL NADPH + 20 µL Enzyme Solution + 10 µL Test Compound (at various concentrations).

    • Positive Control: 130 µL Buffer + 20 µL NADPH + 20 µL Enzyme Solution + 10 µL Epalrestat.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate/cuvettes at 37°C for 10 minutes.[5] This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of the DL-glyceraldehyde substrate to all wells except the Blank.[5]

  • Spectrophotometric Reading: Immediately place the plate in the reader and monitor the decrease in absorbance at 340 nm kinetically for 5-10 minutes, taking readings every 30 seconds.[4][5]

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well from the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).[5]

Protocol 2: Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This is a rapid and robust colorimetric method for measuring cholinesterase activity.[18] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. The liberated thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, which is measured at 412 nm.[18][19]

Causality Behind Experimental Choices:

  • Wavelength (412 nm): This is the specific absorbance maximum for the yellow 5-thio-2-nitrobenzoate (TNB) anion produced in the reaction. The rate of color formation is directly proportional to enzyme activity.[18]

  • Substrate (ATCh): Acetylthiocholine is used as a proxy for the natural substrate, acetylcholine. Its hydrolysis produces a thiol (thiocholine) that can react with DTNB for colorimetric detection.[19]

  • Buffer pH (8.0): The reaction is typically performed at a slightly alkaline pH of 8.0, which is the optimal pH for AChE activity and the reaction between thiocholine and DTNB.[18]

Materials & Reagents:

  • Enzyme: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[18]

  • Ellman's Reagent: 10 mM DTNB solution in buffer.

  • Substrate: 10 mM Acetylthiocholine Iodide (ATChI) solution in deionized water (prepare fresh).[19]

  • Test Compounds: Stock solutions of rhodanine derivatives in DMSO. Prepare serial dilutions.

  • Positive Control: Rivastigmine or Eserine solution.[20]

  • Equipment: 96-well microplate reader capable of reading at 412 nm.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well microplate, add the following components in triplicate (example for a 200 µL final volume):

    • Blank: 160 µL Buffer + 20 µL DTNB + 20 µL Substrate (No Enzyme).

    • Control (100% Activity): 120 µL Buffer + 20 µL DTNB + 20 µL Enzyme Solution + 20 µL DMSO.

    • Test Wells: 100 µL Buffer + 20 µL DTNB + 20 µL Enzyme Solution + 20 µL Test Compound (at various concentrations).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the ATChI substrate to all wells to start the reaction.[19]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[19]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each test concentration using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[21]

Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing potential enzyme inhibitors.

screening_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents & Solutions (Buffer, Enzyme, Substrate, DTNB/NADPH) prep_compounds Prepare Serial Dilutions of Rhodanine Derivatives & Controls prep_reagents->prep_compounds setup_plate Set up Reaction Mixtures in 96-Well Plate prep_compounds->setup_plate pre_incubate Pre-incubate Plate at 37°C (Enzyme-Inhibitor Binding) setup_plate->pre_incubate initiate_reaction Initiate Reaction with Substrate (ATCh or DL-glyceraldehyde) pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance Kinetically (412 nm for AChE, 340 nm for AR) initiate_reaction->monitor_absorbance calc_rate Calculate Reaction Rates (ΔOD / minute) monitor_absorbance->calc_rate calc_inhibition Calculate Percentage Inhibition for each concentration calc_rate->calc_inhibition determine_ic50 Determine IC50 Value (Log(Inhibitor) vs. % Inhibition Plot) calc_inhibition->determine_ic50

General workflow for enzyme inhibition screening.

References

  • Kratochvílová, M., et al. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4344-4351. Retrieved from [Link]

  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. BMC Chemistry, 15(1), 28. Retrieved from [Link]

  • ResearchGate. (n.d.). N-substituted rhodanine derivatives inhibiting AChE. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. BMC Chemistry. Retrieved from [Link]

  • Saeed, A., et al. (2014). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Chemical Biology & Drug Design, 84(4), 444-452. Retrieved from [Link]

  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of the tested compounds 5a-k and 8a-h against human aldose reductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis of Rhodanine Derivatives and In-vitro Evaluation as Aldose Reductase Inhibitors. Retrieved from [Link]

  • Noori, M., et al. (2025). Rhodanine-pyridinium derivatives as a new category of cholinesterase inhibitors: Design, synthesis, in vitro and in silico enzymatic evaluations. International Journal of Biological Macromolecules. Retrieved from [Link]

  • Reddy, T. J., et al. (2024). Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. Pharmaceuticals, 17(10), 1269. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Retrieved from [Link]

  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • GeneOnline News. (2025). New Rhodanine-Sulfonate Compounds Developed to Inhibit Aldose Reductase in Diabetes Research. Retrieved from [Link]

  • Cankılıç, M., et al. (2010). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Marmara Pharmaceutical Journal, 14(1), 27-32. Retrieved from [Link]

  • Shanmuganathan, B., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. Retrieved from [Link]

  • BIOENGINEER.ORG. (2025). Novel Rhodanine–Sulfonate Compounds Inhibit Aldose Reductase. Retrieved from [Link]

  • Bentham Science. (n.d.). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Retrieved from [Link]

  • Bu, X., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 54(9), 3249-3260. Retrieved from [Link]

  • Vujasinović, I. B., et al. (2023). Rhodanine derivatives as anticancer agents: QSAR and molecular docking studies. Medicinal Chemistry Research, 32(4), 657-668. Retrieved from [Link]

  • Weatherman, R. V., et al. (2011). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Bioorganic & Medicinal Chemistry Letters, 21(16), 4743-4746. Retrieved from [Link]

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 8(10), 957-964. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rhodanine-pyridinium derivatives as a new category of cholinesterase inhibitors: Design, synthesis, in vitro and in silico enzymatic evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. Retrieved from [Link]

  • Khan, I., et al. (2016). Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives. Medicinal Chemistry, 12(4), 385-394. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2021). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. Scientific Reports, 11(1), 22353. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cholinesterase Inhibitors. In StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Cholinesterase inhibitor. Retrieved from [Link]

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A Comprehensive Guide to Cell-Based Cytotoxicity Assays for Rhodanine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

Rhodanine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] As these compounds progress through the drug discovery pipeline, a critical and early evaluation of their cytotoxic potential is imperative.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, selection, and execution of cell-based assays to accurately evaluate the cytotoxicity of rhodanine compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize the establishment of self-validating systems for robust and reproducible data.

The cytotoxicity of a compound refers to its ability to cause damage to or the death of cells.[6] In drug discovery, assessing cytotoxicity is a crucial step to identify potential on-target and off-target toxicities.[4][5] For rhodanine derivatives, which have shown promise in targeting various cellular pathways, understanding their cytotoxic profile is key to determining their therapeutic index and potential for further development.[3][7]

This guide will focus on three widely adopted and complementary cell-based assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity.

  • Caspase-3/7 Assay: To specifically detect the induction of apoptosis.

By employing this multi-parametric approach, researchers can gain a more comprehensive understanding of the mechanisms underlying the cytotoxicity of rhodanine compounds.

The Challenge with Rhodanine Compounds

While rhodanine derivatives hold significant therapeutic promise, they are not without their challenges. Some have been identified as Pan-Assay Interference Compounds (PAINS), which can lead to non-specific interactions and potential artifacts in biological assays.[8] Therefore, it is crucial to employ well-controlled and validated assays to ensure the observed cytotoxicity is a true biological effect of the compound and not an artifact. Careful consideration of experimental design, including appropriate controls, is paramount.

Choosing the Right Assay: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, a combination of assays that measure different cellular parameters is highly recommended. This approach provides a more robust and nuanced understanding of the cytotoxic mechanism.[9]

Here's a breakdown of the rationale behind selecting our core trio of assays:

Assay Principle What it Measures Why it's Important for Rhodanine Screening
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10][11][12]Metabolic activity, which is often proportional to the number of viable cells.[10][11]Provides a general assessment of cell health and proliferation. A decrease in metabolic activity can indicate cytotoxicity.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[13][14]Cell membrane integrity.[13]Differentiates between cytotoxicity that causes membrane rupture (necrosis) and mechanisms that may leave the membrane intact initially (like apoptosis).
Caspase-3/7 Assay Detection of the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[15][16][17]Induction of apoptosis (programmed cell death).Helps to elucidate if the rhodanine compound is triggering a specific, programmed cell death pathway, which can be a desirable characteristic for anti-cancer agents.[3][18]

Experimental Workflow Overview

A well-structured experimental workflow is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates a typical workflow for evaluating rhodanine compounds.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture compound_prep Rhodanine Compound Preparation cell_seeding Cell Seeding in Microplates compound_treatment Treatment with Rhodanine Compounds cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ldh_assay LDH Assay compound_treatment->ldh_assay caspase_assay Caspase-3/7 Assay compound_treatment->caspase_assay data_acquisition Data Acquisition (Plate Reader) mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition data_analysis Data Analysis & IC50 Determination data_acquisition->data_analysis

Caption: General experimental workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10]

Materials
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the rhodanine compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[19] Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.[19]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the % cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis.[20]

Materials
  • Commercially available LDH cytotoxicity assay kit (recommended for consistency)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.

  • Preparation of Controls:

    • Spontaneous LDH Release (Vehicle Control): Wells with cells treated only with the vehicle.

    • Maximum LDH Release (Lysis Control): Add lysis buffer (provided in the kit) to untreated cells 15-45 minutes before the assay endpoint.[21]

    • Background Control: Wells with medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[22]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[21]

  • Stop Reaction and Data Acquisition:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[13]

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[15][16] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[15]

Materials
  • Commercially available Caspase-Glo® 3/7 Assay kit or similar

  • 96-well opaque-walled plates (for luminescence assays)

  • Multichannel pipette

  • Luminometer or fluorescence plate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add the caspase-3/7 reagent to each well (typically in a 1:1 ratio with the culture medium).

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 30 minutes to 1 hour, protected from light.

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a plate reader.

Data Analysis

The luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in activity compared to the untreated control.

Interpreting the Results: A Holistic View

The power of this multi-assay approach lies in the combined interpretation of the data.

interpretation_logic cluster_outcomes Possible Cytotoxicity Profiles start Rhodanine Compound Treatment mtt_decrease mtt_decrease start->mtt_decrease ↓ MTT ldh_increase ldh_increase start->ldh_increase ↑ LDH caspase_increase caspase_increase start->caspase_increase ↑ Caspase-3/7 no_change no_change start->no_change No Significant Change apoptosis Apoptosis necrosis Necrosis anti_proliferative Anti-proliferative (Cytostatic) mtt_decrease->caspase_increase and ldh_increase2 ldh_increase2 mtt_decrease->ldh_increase2 and no_ldh no_ldh mtt_decrease->no_ldh but ldh_increase->apoptosis Suggests Apoptosis with Secondary Necrosis caspase_increase->ldh_increase and no_caspase no_caspase ldh_increase2->no_caspase but No ↑ Caspase-3/7 no_caspase->necrosis no_caspase2 no_caspase2 no_ldh->no_caspase2 and No ↑ Caspase-3/7 no_caspase2->anti_proliferative

Caption: Decision tree for interpreting cytotoxicity assay results.

  • Apoptosis: A decrease in MTT signal accompanied by an increase in caspase-3/7 activity suggests the compound induces programmed cell death. A delayed increase in LDH may indicate secondary necrosis following apoptosis.

  • Necrosis: A decrease in MTT signal with a significant and early increase in LDH release, but no activation of caspase-3/7, points towards a necrotic mode of cell death, characterized by loss of membrane integrity.

  • Anti-proliferative/Cytostatic Effects: A decrease in MTT signal without a corresponding increase in LDH or caspase-3/7 activity may indicate that the rhodanine compound is inhibiting cell proliferation without directly causing cell death.

Conclusion

The evaluation of cytotoxicity is a fundamental step in the preclinical development of rhodanine-based therapeutics. By employing a multi-parametric approach utilizing the MTT, LDH, and caspase-3/7 assays, researchers can obtain a comprehensive and mechanistic understanding of a compound's effect on cell health. The detailed protocols and interpretation guidelines provided in this application note are designed to ensure the generation of high-quality, reliable, and reproducible data, thereby facilitating informed decision-making in the drug discovery and development process.

References

  • Bentham Science Publisher. (n.d.). Methods in Cytotoxicity Testing: A Review.
  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • ResearchGate. (n.d.). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Bentham Science Publishers. (n.d.). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview.
  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Spandidos Publications. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review).
  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
  • National Institutes of Health. (n.d.). Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate.
  • Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents.
  • ResearchGate. (2025). Novel rhodanine derivatives induce growth inhibition followed by apoptosis.
  • PubMed Central. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review.
  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays.
  • PubMed Central. (n.d.). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation.
  • PubMed. (n.d.). Rhodanine derivatives as selective protease inhibitors against bacterial toxins.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines.
  • BMG LABTECH. (2022). Cell-based assays on the rise.

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Application Notes and Protocols for the Use of Rhodanine-3-acetic Acid Derivatives as NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for researchers interested in the investigation of rhodanine-3-acetic acid derivatives as potential inhibitors of the NLRP3 inflammasome. This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodologies, ensuring a deep understanding of the experimental design and data interpretation.

I. Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a critical role in the innate immune system.[1] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[2][3] This assembly, consisting of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1.[1][4] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1][4] Dysregulation and chronic activation of the NLRP3 inflammasome are implicated in a host of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders, making it a prime target for therapeutic intervention.[3]

The activation of the NLRP3 inflammasome is a two-step process.[1] A priming signal (Signal 1), typically initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[2][5] A subsequent activation signal (Signal 2), such as extracellular ATP or nigericin, triggers the assembly and activation of the inflammasome complex.[1][2]

II. Rhodanine-3-acetic Acid Derivatives: A Promising Class of Modulators

Rhodanine, a thiazolidine derivative, and its analogues have garnered significant attention in medicinal chemistry due to their diverse range of biological activities.[6][7] The rhodanine scaffold is considered a "privileged structure" capable of interacting with various biological targets. Specifically, rhodanine-3-acetic acid derivatives have been explored as inhibitors for a variety of enzymes and have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[6][8][9] While direct and extensive research on rhodanine-3-acetic acid derivatives as selective NLRP3 inhibitors is an emerging field, their structural features and known anti-inflammatory properties make them compelling candidates for investigation.

The proposed mechanism of action for many rhodanine-based inhibitors involves the interaction of the rhodanine core with key amino acid residues, often cysteine, in the target protein, potentially through covalent or non-covalent interactions.[4] In the context of NLRP3, rhodanine-3-acetic acid derivatives could potentially interfere with the ATPase activity of the NACHT domain or disrupt protein-protein interactions essential for inflammasome assembly.[2][10]

III. Visualizing the NLRP3 Inflammasome Activation Pathway

To effectively design and interpret experiments, a clear understanding of the signaling cascade is paramount. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights potential points of inhibition.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Potential Inhibition Points for Rhodanine-3-acetic acid Derivatives PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription ↑ NLRP3 & pro-IL-1β Transcription NFkB->Transcription NLRP3_inactive Inactive NLRP3 pro_IL1b Pro-IL-1β Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 activates caspase1->pro_IL1b cleaves GSDMD Gasdermin D caspase1->GSDMD cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor Rhodanine-3-acetic acid Derivative Inhibitor->NLRP3_active Inhibits ATPase activity? Inhibitor->Inflammasome Blocks assembly?

Caption: Canonical NLRP3 inflammasome activation and potential inhibition points.

IV. Experimental Workflow for Screening and Validation

A systematic approach is crucial for the successful identification and characterization of novel NLRP3 inhibitors. The following workflow outlines the key experimental stages.

Experimental_Workflow Experimental Workflow for NLRP3 Inhibitor Validation Start Start: Candidate Rhodanine-3-acetic acid Derivatives Primary_Screening Primary Screening: IL-1β Secretion Assay (ELISA) Start->Primary_Screening Secondary_Assays Secondary Validation Assays Primary_Screening->Secondary_Assays Active Compounds Caspase1_Assay Caspase-1 Activity Assay Secondary_Assays->Caspase1_Assay ASC_Speck ASC Speck Visualization Secondary_Assays->ASC_Speck Cytotoxicity Cytotoxicity Assay (LDH) Secondary_Assays->Cytotoxicity Mechanism_Studies Mechanism of Action Studies Caspase1_Assay->Mechanism_Studies ASC_Speck->Mechanism_Studies Cytotoxicity->Mechanism_Studies Selectivity Selectivity Assays (e.g., AIM2, NLRC4) Mechanism_Studies->Selectivity Target_Engagement Direct Target Engagement (e.g., Cellular Thermal Shift Assay) Mechanism_Studies->Target_Engagement Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Target_Engagement->Lead_Optimization

Caption: A stepwise workflow for validating NLRP3 inflammasome inhibitors.

V. Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. It is recommended to optimize conditions for specific cell lines and reagents.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells

Rationale: The human monocytic cell line THP-1 is a widely used model for studying the NLRP3 inflammasome as they can be differentiated into macrophage-like cells that provide a robust inflammatory response.[1]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Rhodanine-3-acetic acid derivatives (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human IL-1β ELISA kit

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.

    • To differentiate, seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with 100 ng/mL PMA for 48 hours.

    • After differentiation, remove the PMA-containing medium, wash the cells gently with PBS, and add fresh, serum-free medium. Allow the cells to rest for 24 hours.[1]

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.[1]

  • Inhibitor Treatment:

    • Following priming, treat the cells with various concentrations of the rhodanine-3-acetic acid derivatives for 1 hour. Include a vehicle control (DMSO).

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.[1]

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for IL-1β ELISA and LDH assay.

    • Lyse the remaining cells for protein quantification or other downstream applications.

  • Downstream Analysis:

    • IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatants according to the manufacturer's instructions.[11][12][13]

    • LDH Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) in the supernatants as an indicator of pyroptosis and cell death, following the kit manufacturer's protocol.[14][15]

Protocol 2: Caspase-1 Activity Assay

Rationale: Measuring the activity of caspase-1, the effector enzyme of the inflammasome, provides a direct assessment of inflammasome activation.[16][17]

Materials:

  • Supernatants from inhibitor-treated and activated cells (from Protocol 1)

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)

Procedure:

  • Equilibrate the assay reagents and cell culture supernatants to room temperature.

  • Transfer 50 µL of each supernatant to a white-walled 96-well plate.

  • Add 50 µL of the Caspase-1 reagent to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • To ensure specificity, run a parallel set of samples with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[16]

Protocol 3: ASC Speck Visualization by Immunofluorescence

Rationale: Upon NLRP3 activation, the adaptor protein ASC polymerizes into a large, single speck-like structure within the cell, which serves as a hallmark of inflammasome assembly.[18][19][20][21]

Materials:

  • Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs) cultured on glass coverslips

  • LPS and Nigericin/ATP

  • Rhodanine-3-acetic acid derivatives

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-ASC antibody

  • Secondary antibody: fluorescently-conjugated anti-rabbit IgG

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed and treat cells on coverslips as described in Protocol 1 (steps 1-4).

  • Fixation: After activation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-ASC primary antibody (diluted in blocking buffer) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.[21]

  • Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.[21]

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence or confocal microscope.

  • Quantification: Count the percentage of cells with ASC specks in multiple fields of view for each condition.

VI. Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for robust comparison between different treatment groups.

Table 1: Hypothetical Inhibitory Activity of a Rhodanine-3-acetic Acid Derivative (R3A-X) on NLRP3 Inflammasome Activation

Treatment GroupIL-1β Secretion (pg/mL)Caspase-1 Activity (RLU)% Cells with ASC Specks% Cytotoxicity (LDH Release)
Untreated< 101,500 ± 150< 1%2 ± 0.5%
LPS only50 ± 102,000 ± 200< 1%3 ± 0.8%
LPS + Nigericin2500 ± 20025,000 ± 1,80075 ± 5%60 ± 4%
LPS + Nigericin + R3A-X (1 µM)1200 ± 15013,000 ± 1,20035 ± 4%30 ± 3%
LPS + Nigericin + R3A-X (10 µM)300 ± 504,500 ± 4005 ± 1%10 ± 2%

Data are represented as mean ± SD from three independent experiments.

Interpretation: A potent and specific NLRP3 inhibitor would be expected to show a dose-dependent decrease in IL-1β secretion, caspase-1 activity, ASC speck formation, and LDH release in cells stimulated with LPS and a Signal 2 activator. Minimal cytotoxicity in unstimulated cells is also a critical parameter.

VII. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial screening and validation of rhodanine-3-acetic acid derivatives as NLRP3 inflammasome inhibitors. Positive hits from these assays should be further characterized for their selectivity against other inflammasomes (e.g., NLRC4 and AIM2) and their direct engagement with the NLRP3 protein. Subsequent lead optimization and in vivo studies in relevant disease models will be crucial steps in the development of these promising compounds as novel anti-inflammatory therapeutics.

VIII. References

  • Hülsmann, J., et al. (2021). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. protocols.io. [Link]

  • Bertheloot, D., et al. (2023). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Methods in Molecular Biology, 2683, 55-71. [Link]

  • Franklin, B. S., et al. (2014). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Springer Nature Experiments. [Link]

  • protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. [Link]

  • Franklin, B. S., et al. (2017). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. ResearchGate. [Link]

  • Guo, W., et al. (2021). Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation. Bio-protocol, 11(17), e4145. [Link]

  • Fernandez, M. V., et al. (2014). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Journal of Visualized Experiments, (87), 51284. [Link]

  • Franklin, B. S., et al. (2017). Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. Methods in Molecular Biology, 1714, 115-130. [Link]

  • Saller, B. S., et al. (2021). Methods to Activate the NLRP3 Inflammasome. ResearchGate. [Link]

  • Fernandez, M. V., et al. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Journal of Visualized Experiments. [Link]

  • Mangan, M. S. J., et al. (2018). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences, 19(11), 3386. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • JoVE. (2022). NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs | Protocol Preview. [Link]

  • Malireddi, R. K. S., et al. (2021). A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols, 16(11), 5038-5072. [Link]

  • Kratky, M., et al. (2017). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. ResearchGate. [Link]

  • Hashem, F. A. (2020). Rhodanine-3-acetic acid derivatives. ResearchGate. [Link]

  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. RSC Advances, 11(26), 15917-15931. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 7935. [Link]

  • Kratky, M., et al. (2017). Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. ResearchGate. [Link]

  • Zahid, A., et al. (2020). Inhibiting the NLRP3 Inflammasome. Molecules, 25(6), 1375. [Link]

  • Fondazione RI.MED. (n.d.). Identification of selective inhibitors of the NLRP3 inflammasome. Retrieved from [Link]

  • Shao, B. Z., et al. (2021). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Signal Transduction and Targeted Therapy, 6(1), 362. [Link]

  • ResearchGate. (n.d.). Rhodanine type inhibitors. Retrieved from [Link]

  • Kummer, J. A., et al. (2011). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Journal of Medicinal Chemistry, 54(24), 8493-8503. [Link]

  • Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. [Link]

  • Kratky, M., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry, 25(7), 2117-2125. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Rhodanine-3-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Rhodanine-3-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to enhance the yield and purity of this critical synthetic intermediate. Rhodanine-3-acetic acid serves as a fundamental building block for a multitude of biologically active compounds, including agents for treating diabetic complications, cancer, and microbial infections.[1][2][3] Achieving a high-yield, reproducible synthesis is paramount for advancing drug discovery programs.

This resource provides in-depth, experience-driven answers to common challenges encountered during synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Rhodanine-3-acetic acid?

The most frequently employed method is the N-alkylation of rhodanine with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base. This reaction is favored for its operational simplicity and generally good yields. An alternative "one-pot" synthesis involves the condensation of glycine, carbon disulfide, and chloroacetic acid, which avoids the isolation of the rhodanine intermediate.[4][5] However, the N-alkylation route often provides better control and is less sensitive to the handling of the hazardous and volatile carbon disulfide.[5]

Q2: Why is my Rhodanine-3-acetic acid yield consistently low?

Low yields can stem from several factors, including incomplete reaction, formation of side products, or inefficient product isolation. Key parameters to investigate are the choice of base, reaction temperature, pH control, and reactant purity. A systematic troubleshooting approach, as detailed in the guide below, is the most effective way to identify and resolve the root cause.

Q3: What are the critical safety precautions for this synthesis?

When working with chloroacetic acid, it is crucial to handle it with care as it is corrosive and toxic.[1] If using the one-pot synthesis method involving carbon disulfide, extreme caution is necessary due to its high flammability and toxicity.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a detailed question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Product Formation

Q: I've mixed my rhodanine, chloroacetic acid, and base, but TLC analysis shows only starting material, even after several hours. What's going wrong?

This scenario, where the reaction fails to initiate or proceeds very slowly, typically points to issues with reactivity. Let's break down the potential causes and solutions.

Possible Cause 1: Inappropriate Base Selection

  • The Chemistry: The reaction is an N-alkylation, where the nitrogen on the rhodanine ring acts as a nucleophile. A base is required to deprotonate this nitrogen, forming the more nucleophilic rhodanine anion. If the base is too weak, it will not deprotonate the rhodanine effectively, and the reaction will not proceed. Conversely, an overly strong base in a protic solvent can lead to competing hydrolysis of the rhodanine ring or chloroacetic acid.

  • Solution: Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) in an aqueous or alcoholic solvent are common choices.[5] The selection depends on the desired pH control and reaction kinetics. It is crucial to ensure the base is fully dissolved to facilitate a homogeneous reaction.

Possible Cause 2: Low Reaction Temperature

  • The Chemistry: Like most chemical reactions, the N-alkylation of rhodanine has an activation energy barrier. Insufficient thermal energy (i.e., low temperature) means fewer molecules will have the energy to overcome this barrier, resulting in a slow or stalled reaction.

  • Solution: Gently warming the reaction mixture is a standard approach. A temperature range of 50-80 °C is often effective. However, monitor the reaction closely, as excessive heat can promote side reactions and decomposition.

Troubleshooting Workflow for Reaction Initiation

start Reaction Stalled (TLC shows starting material) check_base Is the base appropriate and fully dissolved? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes dissolve_base Action: Ensure complete dissolution of base (e.g., NaOH, Na2CO3). check_base->dissolve_base No increase_temp Action: Gradually increase temperature to 50-80 °C. Monitor by TLC. check_temp->increase_temp No monitor_tlc Monitor reaction progress via TLC. check_temp->monitor_tlc Yes dissolve_base->check_base increase_temp->monitor_tlc

Caption: Troubleshooting workflow for a stalled reaction.

Issue 2: Low Yield with Significant Side Product Formation

Q: My reaction works, but the yield is poor, and I see multiple spots on my TLC plate. How can I improve the selectivity and final yield?

This is a common optimization challenge. The key is to favor the desired N-alkylation pathway over competing side reactions.

Possible Cause 1: Poor pH Control

  • The Chemistry: The rhodanine ring contains a thioamide and an amide linkage, both of which can be susceptible to hydrolysis under strongly basic or acidic conditions. If the pH becomes too high during the addition of the base, the rhodanine ring can open, leading to a complex mixture of byproducts. Similarly, the product itself, Rhodanine-3-acetic acid, can undergo further reactions if the conditions are not controlled.

  • Solution: Maintain the pH of the reaction mixture within a controlled range, typically between 8 and 10. This can be achieved by the slow, portion-wise addition of a solid base (like sodium carbonate) or by the dropwise addition of a basic solution while monitoring with a pH meter.

Possible Cause 2: Inefficient Product Isolation and Purification

  • The Chemistry: Rhodanine-3-acetic acid is an acidic compound. The standard workup involves acidifying the reaction mixture to protonate the carboxylate, causing the product to precipitate out of the aqueous solution.[4][6] If the acidification is incomplete, the product will remain dissolved as its carboxylate salt, leading to a significant loss of yield.

  • Solution: After the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the pH is approximately 1-2.[4] Ensure thorough mixing and allow sufficient time for complete precipitation. The resulting solid can then be collected by filtration and purified, typically by recrystallization from water or an ethanol/water mixture.[6]

Table 1: Impact of Base and pH on Synthesis

BaseTypical ConditionsPotential IssuesRecommendations
NaOH Aqueous solution, added dropwiseLocalized high pH can cause ring hydrolysis.Slow addition with vigorous stirring and pH monitoring.
Na₂CO₃ Solid, added portion-wise to an aqueous/alcoholic mixSlower reaction rate due to lower basicity.Can provide better pH control; may require gentle heating.
Triethylamine Organic solvent (e.g., Toluene)Can be difficult to remove; may require higher temps.Useful for non-aqueous conditions.[5]

Optimized Synthesis Protocol: N-Alkylation of Rhodanine

This protocol provides a robust, step-by-step method for the synthesis of Rhodanine-3-acetic acid, incorporating process controls to maximize yield and purity.

Materials:

  • Rhodanine (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (1.2 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (1M)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend Rhodanine in a 1:1 mixture of ethanol and water.

  • Base Addition: Begin stirring and add the sodium carbonate in small portions over 15-20 minutes. The mixture should become a clear solution as the rhodanine salt forms.

  • Addition of Alkylating Agent: Dissolve chloroacetic acid in a minimal amount of water and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 70-80 °C) for 3-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The spot corresponding to rhodanine should diminish and a new, more polar spot for the product should appear.

  • Cooling and Acidification: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly add 1M HCl with continuous stirring until the pH of the solution is ~2. A pale yellow precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure Rhodanine-3-acetic acid as a pale yellow crystalline solid.[6]

    • Self-Validation Checkpoint: The purity of the final product can be confirmed by measuring its melting point (typically 145-148 °C) and acquiring ¹H NMR and ¹³C NMR spectra to confirm the structure.[6][7]

Reaction Mechanism Overview

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Rhodanine Rhodanine Anion Rhodanine Anion Rhodanine->Anion H⁺ abstraction Base Base (e.g., CO₃²⁻) Base->Anion Anion_2 Rhodanine Anion Chloroacetic Chloroacetic Acid Product Rhodanine-3-acetic acid Chloroacetic->Product Nucleophilic attack on α-carbon Anion_2->Product

Caption: The two-step mechanism of N-alkylation.

By understanding the chemical principles behind the synthesis and implementing systematic troubleshooting, researchers can significantly improve the yield and purity of Rhodanine-3-acetic acid, facilitating the advancement of their research and development goals.

References

  • Bacha, M. M., Nadeem, H., Zaib, S., Sarwar, S., Imran, A., Rahman, S. U., Ali, H. S., Arif, M., & Iqbal, J. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. RSC Advances, 11(26), 15985–15995. [Link]

  • Al-Sultani, K. F., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8028. [Link]

  • Jadhav, S. D., Tripathi, A. K., & Shinde, D. B. (2007). Process for preparing rhodanine-3-acetic acid: a key intermediated of epalrestat.
  • Insuasty, A., Ramírez, J. S., Raimondi, M., Echeverry, C., Rojas, H., Robledo, S., Velez, I. D., Upegui, Y., & Insuasty, B. A. (2013). Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones. Molecules, 18(5), 5482–5499. [Link]

  • Royal Society of Chemistry. (2015). Chapter 8: Rhodanine. In Privileged Scaffolds in Medicinal Chemistry. [Link]

  • Page, M. I., Slingsby, B. P., & Leadlay, P. F. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975–3978. [Link]

  • Ono Pharmaceutical Co., Ltd. (2009). Method for preparing rhodanine-3-acetic acid, the main intermediate of epalrestat.
  • Hashem, F. A. (2020). Rhodanine- 3- acetic acid derivatives. International Journal of Chemical, Biological and Physical Sciences, 10(3), 1-8. [Link]

  • Sahu, S., & Sahu, J. (2020). A Brief Review on Different Reactions of Rhodanine. ChemistrySelect, 5(46), 14503-14521. [Link]

  • Raouf, A. R. A., Omar, M. T., & El-Sayed, O. A. (1966). The preparation and reactions of some rhodanines. Journal of the Chemical Society C: Organic, 1966, 1846-1849. [Link]

  • Al-Hilal, E., Al-Qawasmeh, R. A., Hassan, W., & El-Abadelah, M. M. (2024). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. Bioorganic & Medicinal Chemistry, 106, 117684. [Link]

  • Tomašić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

  • Chen, Y., Wu, C., & Li, Y. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1146. [Link]

  • Page, M. I., Slingsby, B. P., & Leadlay, P. F. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978. [Link]

  • Li, Y., Yang, J., Zhang, J., Li, Y., Li, Y., & Li, Y. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642–1654. [Link]

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Technical Support Center: Overcoming Aqueous Solubility Challenges of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility issues with rhodanine-containing compounds. Rhodanine and its derivatives are privileged scaffolds in medicinal chemistry, known for a wide spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] However, their often planar, hydrophobic nature frequently leads to poor solubility in aqueous media, posing a significant challenge for in vitro assays, formulation development, and overall drug discovery progress.

This technical center provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and systematically overcome these solubility hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: My rhodanine derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?

A: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous solution.[3][4] You are observing the difference between kinetic solubility (the concentration at which a compound precipitates from a DMSO stock) and thermodynamic solubility (the true equilibrium solubility in the buffer).[3][4][5][6] The DMSO initially keeps the compound in a supersaturated state, but upon dilution into the aqueous buffer where DMSO concentration is much lower, the compound crashes out.[3][4]

Q2: What is the first and simplest strategy I should try to improve the solubility of my rhodanine derivative?

A: For ionizable compounds, the first approach should always be pH modification. The rhodanine core contains an acidic proton on the nitrogen atom (N-3). By raising the pH of the buffer above the compound's pKa, you can deprotonate this position, forming a more soluble anionic salt.[7] This is often the most effective initial strategy before resorting to organic co-solvents or other excipients.

Q3: Is it acceptable to increase the percentage of DMSO in my assay to keep my compound dissolved?

A: While tempting, this should be done with extreme caution. High concentrations of DMSO can be directly toxic to cells, interfere with enzyme activity, and alter membrane permeability, confounding your experimental results.[8][9][10][11] As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1%.[9][11][12] Always include a vehicle control with the same final DMSO concentration in your experiments to account for solvent effects.[9]

Section 2: Foundational Principles of Rhodanine Solubility

Rhodanine derivatives often exhibit poor aqueous solubility due to a combination of factors:

  • Planar, Aromatic Structure: The core and its common benzylidene substitutions are rigid and hydrophobic, favoring crystal lattice packing over solvation by water.

  • High Melting Point: A high melting point (Rhodanine: ~170 °C) often correlates with low solubility due to strong intermolecular forces in the crystal state.[13][14]

  • Weakly Acidic Nature: The proton on the ring nitrogen is weakly acidic. In neutral aqueous solutions (pH ~7.0), the molecule is predominantly in its neutral, less soluble form.

Understanding these principles allows for a rational, stepwise approach to improving solubility.

Section 3: In-Depth Troubleshooting & Solubilization Strategies

If you are facing solubility issues, follow this decision-making workflow to identify the optimal strategy for your specific compound and experimental system.

G start Compound Precipitates in Aqueous Buffer check_ph Is the compound stable across a pH range? start->check_ph ph_mod Strategy 1: pH Modification check_ph->ph_mod Yes check_cosolvent Is an organic co-solvent acceptable for the assay? check_ph->check_cosolvent No / Insufficient ph_mod->check_cosolvent Insufficient Solubility cosolvent Strategy 2: Co-solvent Systems check_cosolvent->cosolvent Yes check_excipient Are formulation excipients (e.g., cyclodextrins) an option? check_cosolvent->check_excipient No cosolvent->check_excipient Insufficient Solubility excipient Strategy 3: Use of Excipients check_excipient->excipient Yes fail Consider Structural Modification (MedChem) check_excipient->fail No excipient->fail Insufficient Solubility

Caption: Decision tree for selecting a solubilization strategy.

Strategy 1: pH Modification
  • Mechanism of Action: For a weakly acidic drug like a rhodanine derivative, increasing the pH of the aqueous medium above the compound's pKa shifts the equilibrium towards the ionized (deprotonated) form. This anionic species is significantly more polar and thus more soluble in water.[7]

  • Experimental Protocol: pH-Solubility Profiling

    • Prepare Buffers: Create a series of buffers with overlapping ranges to cover a wide pH spectrum (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

    • Add Compound: Add an excess amount of the solid rhodanine derivative to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that undissolved material remains at equilibrium.

    • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

    • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

    • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

    • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH of each buffer.

  • Troubleshooting & Considerations:

    • Compound Degradation: Always assess the stability of your compound at the pH extremes. Run a parallel stability study by dissolving the compound in a suitable solvent, diluting into the highest and lowest pH buffers, and monitoring for degradation over time by HPLC.

    • Buffer Species Effect: Be aware that buffer components themselves can sometimes interact with the compound, affecting solubility.

Strategy 2: Co-solvent Systems
  • Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16] This reduction in polarity lowers the energy required to create a cavity for the nonpolar solute, effectively making the solvent environment more "hospitable" to the hydrophobic rhodanine derivative.[15][17]

  • Common Co-solvents for In Vitro Assays:

    • Ethanol

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • N,N-Dimethylformamide (DMF)

  • Experimental Protocol: Co-solvent Solubility Screen

    • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer/co-solvent mixtures at various percentages (e.g., 5%, 10%, 20% v/v).

    • Determine Solubility: Use the same equilibrium solubility method described in Strategy 1 for each co-solvent mixture.

    • Analyze and Compare: Plot solubility as a function of co-solvent concentration to find the optimal ratio.

  • Data Presentation: Solubility of a Model Rhodanine Derivative

Co-solvent System (in PBS pH 7.4)% Co-solvent (v/v)Solubility (µM)Fold Increase
None (Control)0%1.51.0x
Ethanol10%1510.0x
PEG 40010%4530.0x
Propylene Glycol10%2818.7x
  • Troubleshooting & Considerations:

    • Assay Interference: Co-solvents can impact biological assays.[18] High concentrations of ethanol can denature proteins, while PEG 400 can alter viscosity. Always run vehicle controls containing the identical co-solvent concentration.

    • Precipitation on Dilution: Even with co-solvents, if the stock concentration is too high, the compound may still precipitate upon the final dilution step into the assay plate. Test the final dilution step visually before proceeding with a full experiment.

Strategy 3: Use of Excipients (Cyclodextrins)
  • Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can encapsulate poorly soluble "guest" molecules, like rhodanine derivatives, within their nonpolar core.[22][23] This "inclusion complex" has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest drug.[19][22][23]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Often preferred for its higher solubility and lower toxicity.

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Experimental Protocol: Phase Solubility Study with Cyclodextrins

    • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add Compound: Add an excess of the solid rhodanine derivative to each CD solution.

    • Equilibrate: Agitate the vials at a constant temperature for 24-72 hours to reach equilibrium.

    • Separate and Quantify: Centrifuge or filter the samples and measure the concentration of the dissolved compound in the supernatant.

    • Plot and Analyze: Plot the total drug concentration against the cyclodextrin concentration. The slope of this "phase solubility diagram" can be used to determine the complexation stoichiometry and binding constant.

G cluster_0 Aqueous Medium rhodanine Rhodanine (Insoluble) complex Inclusion Complex (Soluble) rhodanine->complex + complex_node complex_node rhodanine->complex_node cd Cyclodextrin (Soluble) cd->complex cd->complex_node rhodanine_node rhodanine_node cd_node cd_node

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Troubleshooting & Considerations:

    • Competitive Binding: Components of your assay medium (e.g., serum proteins, other small molecules) could potentially compete with your rhodanine derivative for the cyclodextrin cavity, reducing its effectiveness.

    • Cellular Uptake: Encapsulation within a cyclodextrin may alter the rate and mechanism of your compound's entry into cells, which could be a critical factor to consider in cell-based assays.

References

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  • Saleh, T., Apostolou, A., & Xenakis, A. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

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  • Filo. (n.d.). How does co-solvency increase solubility. Retrieved December 22, 2025. [Link]

  • Todkar, S., Jangam, S., & Padwal, S. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Al-Janabi, H. H. S., Rashid, Z. T., & Al-Khafaji, M. S. J. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Sharma, D., Saini, S., Rana, A. S., & Singh, M. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Solubility Enhancement Techniques of Poorly Water Soluble Drug. [Link]

  • Brittain, H. G. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Doke, V. V., Shinkar, D. M., & Saudagar, R. B. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTISOLVENT TECHNIQUE. World Journal of Pharmaceutical Research. [Link]

  • Yuan, L., Lin, W., Chen, B., & He, L. (2011). A rational approach to tuning the pKa values of rhodamines for living cell fluorescence imaging. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved December 22, 2025. [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved December 22, 2025. [Link]

  • Wang, J., Zhang, Y., Wang, J., & He, Z. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. [Link]

  • Cowie, J. M. G., & McEwen, I. J. (1988). A Generic Explanation of the Mechanism of Co-solvency. ResearchGate. [Link]

  • ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives. Retrieved December 22, 2025. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved December 22, 2025. [Link]

  • Iyer, K. R., et al. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Sekkai. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved December 22, 2025. [Link]

  • Elumalai, S., Muthuraman, G., Sathya, M., & Teng, T. T. (2014). Effect of pH on the extraction of Rhodamine B. ResearchGate. [Link]

  • Moreno-Villoslada, I., Rivas, L., & Lissi, E. A. (2006). pH Dependence of the Interaction between Rhodamine B and the Water-Soluble Poly(sodium 4-styrenesulfonate). The Journal of Physical Chemistry B, 110(24), 11809-11812. [Link]

  • Glasp. (2023, November 28). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. [Link]

  • Hansen, J. M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved December 22, 2025. [Link]

  • ResearchGate. (n.d.). pH Dependence of the Interaction between Rhodamine B and the Water-Soluble Poly(sodium 4-styrenesulfonate). Retrieved December 22, 2025. [Link]

  • Moreno-Villoslada, I., Rivas, L., & Lissi, E. A. (2006). pH dependence of the interaction between rhodamine B and the water-soluble poly(sodium 4-styrenesulfonate). PubMed. [Link]

  • Ragno, R., et al. (2011). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. [Link]

  • El-Sayed, H. A., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. [Link]

  • Washington State University IACUC. (2022, November 16). Standard Operating Procedure #1 Title: Preparation of Dimethyl Sulfoxide (DMSO). [Link]

  • Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Retrieved December 22, 2025. [Link]

  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. Retrieved December 22, 2025. [Link]

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Technical Support Center: Optimizing the Synthesis of 5-Benzylidene Rhodanines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-benzylidene rhodanines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of heterocyclic compounds. 5-Benzylidene rhodanines are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] The cornerstone of their synthesis is the Knoevenagel condensation, a reaction that, while robust, can present challenges.[2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate and optimize your experimental work.

Understanding the Core Reaction: The Knoevenagel Condensation

The synthesis of 5-benzylidene rhodanines is primarily achieved through the Knoevenagel condensation of rhodanine with a substituted benzaldehyde.[2] This reaction involves the base-catalyzed condensation of an active methylene compound (rhodanine) with a carbonyl compound (benzaldehyde). The mechanism proceeds through three key steps: deprotonation of the active methylene group of rhodanine to form a nucleophilic enolate, nucleophilic addition of the enolate to the carbonyl carbon of the benzaldehyde, and subsequent elimination of a water molecule to form the α,β-unsaturated product.[4]

Understanding this mechanism is crucial for effective troubleshooting, as each step can be influenced by various reaction parameters.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the synthesis of 5-benzylidene rhodanines.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or no desired product is observed on TLC. What are the potential causes and how can I rectify this?

A: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.

  • Insufficient Catalyst Activity or Inappropriate Catalyst Choice:

    • The "Why": The base catalyst is essential for deprotonating the rhodanine, initiating the reaction.[4] If the catalyst is weak, old, or inappropriate for the specific substrates, the initial and rate-limiting step of the reaction will be hindered.

    • The Solution:

      • Catalyst Selection: A variety of catalysts can be employed, ranging from basic organic amines like piperidine and triethylamine to inorganic bases like sodium acetate.[5][6] For many syntheses, a catalytic amount of a base is sufficient.[2] Greener and more efficient catalyst systems are also being explored, including the use of ionic liquids, deep eutectic solvents, or even catalyst-free conditions in certain solvents like polyethylene glycol (PEG).[7][8][9]

      • Catalyst Quality: Ensure your catalyst is fresh and has been stored correctly. Basic catalysts can be hygroscopic and their effectiveness can be diminished by absorbed moisture.

      • Optimization: Systematically screen different catalysts and their concentrations to find the optimal conditions for your specific aldehyde.

  • Sub-optimal Reaction Temperature:

    • The "Why": The Knoevenagel condensation often requires heating to proceed at a reasonable rate. Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or the product.

    • The Solution: Most protocols suggest refluxing the reaction mixture at temperatures between 90-100°C for 1-4 hours.[2] However, the optimal temperature can be substrate-dependent. If you suspect temperature is the issue, try a stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Poor Reactant Quality or Stoichiometry:

    • The "Why": Impurities in your rhodanine or benzaldehyde can interfere with the reaction. Additionally, an incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • The Solution:

      • Purity: Use purified starting materials. Recrystallize or distill the rhodanine and benzaldehyde if necessary.

      • Stoichiometry: While a 1:1 molar ratio is typical, a slight excess of the aldehyde (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, especially if the aldehyde is volatile.

  • Inappropriate Solvent Choice:

    • The "Why": The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate.[10] A poor choice of solvent can lead to low solubility and a heterogeneous reaction mixture, slowing down the reaction.

    • The Solution:

      • Common Solvents: Acetic acid is a frequently used solvent, often in conjunction with a catalyst like ammonium acetate.[11] Ethanol and isopropanol are also common choices.[5][6]

      • Solvent Effects: Polar aprotic solvents like DMF have been shown to be superior in some cases.[10] The choice of solvent can significantly impact reaction time and yield.[12] Experimenting with different solvents of varying polarity may be necessary.

Issue 2: Formation of Side Products and Purification Challenges

Q: I've obtained my product, but it's contaminated with impurities that are difficult to remove. What are these side products and how can I improve the purity of my final compound?

A: The formation of side products is a common challenge. Understanding their origin is key to prevention and successful purification.

  • Common Side Products:

    • Self-condensation of Aldehyde: Under basic conditions, some aldehydes can undergo self-condensation reactions.

    • Decomposition Products: Prolonged reaction times or excessive heat can lead to the decomposition of the rhodanine ring or the benzylidene product.

    • Unreacted Starting Materials: Incomplete reactions will leave you with starting materials in your crude product.

  • Strategies for Minimizing Side Products and Improving Purity:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC.[2] Stop the reaction as soon as the starting materials have been consumed to prevent the formation of degradation products.

    • Controlled Temperature: Maintain a stable and optimal reaction temperature. Avoid localized overheating.

    • Purification Techniques:

      • Recrystallization: This is the most common and effective method for purifying 5-benzylidene rhodanines. The crude product, which often precipitates upon cooling the reaction mixture, can be recrystallized from a suitable solvent like ethanol or acetic acid.[5][6]

      • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed to separate the desired product from impurities.[11] The choice of eluent will depend on the polarity of your specific compound.

Issue 3: Poor Solubility of the Product

Q: My product has very low solubility in common organic solvents, making characterization and further reactions difficult. What can I do?

A: The planar nature and potential for intermolecular interactions in 5-benzylidene rhodanines can lead to poor solubility.

  • Understanding the "Why": The lipophilicity of the compound, influenced by the substituents on the benzylidene ring, plays a significant role.[13][14] For example, nitro and hydroxyl substituted compounds tend to have lower lipophilicity.[13]

  • Solutions:

    • Solvent Screening: Test a wide range of solvents, including more polar aprotic solvents like DMSO and DMF, in which many rhodanine derivatives show good solubility.[15]

    • Structural Modification: If this is for a drug discovery program, consider synthesizing analogues with solubilizing groups.

    • Characterization Techniques: For NMR analysis, deuterated DMSO (DMSO-d6) is often a suitable solvent for these compounds.[16]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for the synthesis of 5-benzylidene rhodanines?

The reaction time can vary significantly depending on the specific substrates, catalyst, solvent, and temperature used. However, many reported procedures indicate reaction times ranging from 1 to 5 hours.[2][6] It is always recommended to monitor the reaction progress by TLC to determine the optimal reaction time.

Q2: How does the electronic nature of the substituent on the benzaldehyde affect the reaction?

Electron-withdrawing groups on the benzaldehyde can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction. Conversely, electron-donating groups can decrease the reactivity of the aldehyde and may require longer reaction times or more forcing conditions.[17]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

Yes, significant research has been dedicated to developing greener synthetic routes. These include:

  • Catalyst-free synthesis in polyethylene glycol (PEG). [7]

  • Reactions in deep eutectic solvents (DES), which are biodegradable and have low toxicity. [8][18]

  • Using water as a solvent with a recyclable catalyst. [3]

  • Solvent-free reactions using microwave irradiation or specific ionic liquids. [5][9]

Q4: How can I confirm the structure and purity of my synthesized 5-benzylidene rhodanine?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • IR Spectroscopy: To identify characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight.[11][16]

  • Chromatography: TLC for routine monitoring and HPLC for quantitative purity analysis.

Experimental Protocols

General Protocol for the Synthesis of 5-Benzylidene Rhodanine[2][6]
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine rhodanine (1 equivalent), the desired substituted benzaldehyde (1.1 equivalents), and a suitable solvent (e.g., isopropanol or glacial acetic acid).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., triethylamine, piperidine, or sodium acetate).

  • Reaction: Heat the mixture to reflux (typically 90-100°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-5 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. The product often precipitates out of solution.

    • If necessary, acidify the solution with a dilute acid (e.g., 2M HCl) to facilitate precipitation.[6]

    • Collect the precipitate by filtration and wash with a cold solvent (e.g., water or ethanol).

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the pure 5-benzylidene rhodanine.

Visualizing the Process

The Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination Rhodanine Rhodanine Enolate Rhodanine Enolate Rhodanine->Enolate H+ abstraction Base Base (B) Base->Rhodanine BH BH+ Enolate2 Rhodanine Enolate Aldehyde Benzaldehyde Intermediate Aldol-type Intermediate Aldehyde->Intermediate Intermediate2 Aldol-type Intermediate Enolate2->Aldehyde Nucleophilic attack Product 5-Benzylidene Rhodanine Intermediate2->Product -H₂O Water H₂O

Caption: The three-step mechanism of the Knoevenagel condensation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Check Catalyst (Activity, Choice, Amount) Start->Check_Catalyst Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp Catalyst OK Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst Issue Found Check_Reagents Assess Reagent Quality (Purity, Stoichiometry) Check_Temp->Check_Reagents Temp OK Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp Issue Found Check_Solvent Evaluate Solvent Choice Check_Reagents->Check_Solvent Reagents OK Purify_Reagents Purify/Verify Reagents Check_Reagents->Purify_Reagents Issue Found Screen_Solvents Screen Alternative Solvents Check_Solvent->Screen_Solvents Issue Found Success Improved Yield Check_Solvent->Success Solvent OK Optimize_Catalyst->Check_Temp Optimize_Temp->Check_Reagents Purify_Reagents->Check_Solvent Screen_Solvents->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

References

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Technical Support Center: Troubleshooting Unexpected Side Products in Rhodanine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Rhodanine Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of rhodanine chemistry, with a particular focus on identifying and mitigating the formation of unexpected side products. Our goal is to provide you with the in-depth technical insights and field-proven strategies necessary to optimize your synthetic outcomes.

Rhodanine and its derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds in the development of a wide array of therapeutic agents.[1] The Knoevenagel condensation of rhodanines with various aldehydes is a fundamental transformation for creating molecular diversity.[2][3] However, the reactivity of the rhodanine core can also lead to a variety of unexpected and often challenging-to-separate side products. This guide provides a structured approach to troubleshooting these common issues.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable protocols to resolve them.

Issue 1: Formation of a Higher Molecular Weight, Poorly Soluble Side Product

Question: During my Knoevenagel condensation with rhodanine, I've isolated a significant amount of a high-melting, poorly soluble byproduct that appears to be a dimer of my rhodanine starting material. What is this compound and how can I prevent its formation?

Answer: This common byproduct is likely a rhodanine dimer, such as 3,3′-Diethyl-Δ5,5′-birhodanine if you are using 3-ethylrhodanine.[4] This side product arises from the self-condensation of two rhodanine molecules.

Causality: The active methylene group at the C-5 position of the rhodanine ring is highly susceptible to deprotonation by the base catalyst.[2] In the absence of a sufficiently electrophilic aldehyde, or under conditions of prolonged reaction times or excessive base concentration, the enolate of one rhodanine molecule can attack the thiocarbonyl group of a second rhodanine molecule, leading to dimerization.

  • Catalyst Optimization: The choice and concentration of the base catalyst are critical. A base that is too strong can lead to rapid self-condensation.[5]

    • Recommendation: Switch to a milder base. If you are using a strong base like sodium ethoxide, consider weaker bases such as piperidine, pyridine, or even a Lewis acid catalyst like alum.[6] Start with a catalytic amount (e.g., 0.1 equivalents) and titrate up as needed while monitoring the reaction by Thin Layer Chromatography (TLC).

  • Order of Addition: Adding the aldehyde to the reaction mixture before the base can help to ensure that the rhodanine enolate reacts preferentially with the intended electrophile.

  • Reaction Time and Temperature: Prolonged reaction times, especially at elevated temperatures, can favor the formation of thermodynamic byproducts like the dimer.

    • Recommendation: Monitor the reaction closely by TLC. Once the consumption of the aldehyde is complete, work up the reaction promptly. If possible, conduct the reaction at a lower temperature to slow down the rate of side reactions.

  • Solvent Selection: The polarity of the solvent can influence the relative rates of the desired reaction and side reactions.

    • Recommendation: Experiment with different solvents. Aprotic polar solvents like DMF or acetonitrile can sometimes accelerate the desired condensation, while non-polar solvents like toluene, especially with a Dean-Stark trap to remove water, can also drive the reaction to completion efficiently.[5]

Issue 2: Formation of an Adduct with a Mass Corresponding to the Product Plus Starting Rhodanine

Question: My mass spectrometry analysis shows a significant peak with a mass corresponding to my expected 5-arylidienerhodanine product plus another molecule of rhodanine. What is this species and how can I avoid it?

Answer: This side product is likely the result of a Michael addition of a rhodanine enolate to the α,β-unsaturated system of your desired Knoevenagel product.[5]

Causality: The 5-arylidienerhodanine product is an excellent Michael acceptor due to the electron-withdrawing nature of the rhodanine ring. If unreacted rhodanine and a basic catalyst are still present in the reaction mixture, the rhodanine enolate can act as a Michael donor and add to the exocyclic double bond of the product.

  • Stoichiometry Control: Using a slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) can help to ensure that all of the rhodanine is consumed, minimizing the presence of the nucleophilic rhodanine enolate once the product is formed.

  • Controlled Addition of Base: Adding the base catalyst slowly and portion-wise can help to maintain a low steady-state concentration of the rhodanine enolate, thereby disfavoring the Michael addition.

  • Reaction Monitoring and Timely Work-up: As with dimer formation, it is crucial to monitor the reaction by TLC and to quench the reaction as soon as the starting rhodanine is consumed.

  • Catalyst Choice: Consider using a catalyst that is less prone to promoting Michael additions. In some cases, a heterogeneous catalyst that can be easily filtered off once the Knoevenagel condensation is complete may be beneficial.

Issue 3: Re-formation of Starting Materials Upon Work-up or Purification

Question: I've successfully formed my desired 5-arylidienerhodanine product, as confirmed by in-process TLC. However, during aqueous work-up or upon standing, I observe the re-formation of the starting aldehyde and rhodanine. What is happening?

Answer: You are likely observing a retro-Knoevenagel reaction. This is the reverse of the condensation reaction and is often facilitated by the presence of water and a base or acid.

Causality: The Knoevenagel condensation is a reversible reaction. The equilibrium can be shifted back towards the starting materials, particularly in the presence of water, which is a byproduct of the condensation. Basic or acidic conditions can catalyze this reverse reaction.

  • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions. The use of a Dean-Stark trap with a solvent like toluene is a classic and effective method for removing water as it is formed and driving the equilibrium towards the product.[5]

  • Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions. Neutralize the reaction mixture carefully and extract the product into an organic solvent. Wash with a neutral brine solution.

  • Prompt Isolation and Drying: After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure as soon as possible to isolate the dry product.

  • Storage: Store the purified product in a dry environment to prevent hydrolysis over time.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my rhodanine reaction?

A1: Thin Layer Chromatography (TLC) is an indispensable tool. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials (rhodanine and aldehyde) and your product. The 5-arylidienerhodanine products are typically more conjugated and will often have a lower Rf value and may be colored, making them easy to visualize under UV light.

Q2: What are the best general purification techniques for rhodanine derivatives?

A2: For many rhodanine products, simple filtration and washing can yield a pure product, especially if the reaction goes to completion with minimal side products.[7] If further purification is needed, column chromatography on silica gel is a standard and effective method.[8] A gradient elution with a hexane/ethyl acetate solvent system is often a good starting point. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can also be an excellent method for obtaining highly pure material.

Q3: How can I use NMR and Mass Spectrometry to identify these side products?

A3:

  • NMR Spectroscopy:

    • Rhodanine Dimer: In the ¹H NMR spectrum, you would expect to see the disappearance of the characteristic C-5 methylene protons of the starting rhodanine (typically around 4.3-4.5 ppm) and the appearance of new signals in the vinylic region if a double bond is formed between the two rhodanine units.

    • Michael Adduct: The ¹H NMR spectrum of the Michael adduct would be more complex. You would expect to see signals corresponding to both the 5-arylidienerhodanine and the added rhodanine moiety. The appearance of new aliphatic protons resulting from the reduction of the exocyclic double bond would be a key indicator.

  • Mass Spectrometry:

    • Rhodanine Dimer: The mass spectrum would show a peak corresponding to twice the molecular weight of your rhodanine starting material, minus two hydrogens.

    • Michael Adduct: The mass spectrum would show a peak with an m/z value equal to the sum of the molecular weights of your desired product and the starting rhodanine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these side products.[9][10]

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the relationships between reaction conditions and outcomes, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

Rhodanine_Reactions Rhodanine Rhodanine Product 5-Arylidienerhodanine (Desired Product) Rhodanine->Product Knoevenagel Condensation Dimer Rhodanine Dimer (Side Product) Rhodanine->Dimer Self-Condensation Michael_Adduct Michael Adduct (Side Product) Rhodanine->Michael_Adduct Aldehyde Aldehyde Aldehyde->Product Base Base Catalyst Base->Product Product->Michael_Adduct Michael Addition Retro_Product Starting Materials (via Retro-Knoevenagel) Product->Retro_Product Retro-Knoevenagel

Caption: Key reaction pathways in rhodanine chemistry.

Troubleshooting_Workflow Start Unexpected Side Product Observed Identify Identify Side Product (NMR, MS) Start->Identify Is_Dimer Is it a Rhodanine Dimer? Identify->Is_Dimer Is_Michael Is it a Michael Adduct? Is_Dimer->Is_Michael No Optimize_Base Optimize Base: - Use milder base - Lower concentration Is_Dimer->Optimize_Base Yes Is_Retro Is it Retro-Knoevenagel? Is_Michael->Is_Retro No Optimize_Stoich Optimize Stoichiometry: - Slight excess of aldehyde Is_Michael->Optimize_Stoich Yes Anhydrous Ensure Anhydrous Conditions: - Dean-Stark trap Is_Retro->Anhydrous Yes Purify Purify Product (Column Chromatography, Recrystallization) Is_Retro->Purify No, Other Side Product Optimize_Conditions Optimize Conditions: - Lower temperature - Shorter reaction time Optimize_Base->Optimize_Conditions Optimize_Stoich->Optimize_Conditions Optimize_Conditions->Purify Neutral_Workup Perform Neutral Work-up Anhydrous->Neutral_Workup Neutral_Workup->Purify

Caption: A logical workflow for troubleshooting side products.

Summary of Reaction Conditions vs. Outcome

ParameterConditionLikely OutcomeRecommendation
Catalyst Strong Base (e.g., NaOEt)Increased self-condensation and Michael addition.[5]Use a weaker base (e.g., piperidine, pyridine).[5]
High ConcentrationHigher rate of side reactions.Use catalytic amounts (e.g., 0.1 eq).
Temperature High TemperatureIncreased rate of all reactions, can favor thermodynamic byproducts.Optimize for the lowest effective temperature.
Solvent Protic (e.g., Ethanol)Can participate in the reaction or favor retro-Knoevenagel.Consider aprotic solvents (e.g., Toluene with Dean-Stark).[5]
High Polarity (e.g., DMF)Can accelerate the reaction, but may also promote side reactions.Screen a range of solvents to find the optimal balance.
Reaction Time ProlongedIncreased formation of Michael adducts and other byproducts.Monitor by TLC and work up promptly upon completion.

Experimental Protocols

Protocol 1: General Knoevenagel Condensation of Rhodanine
  • To a round-bottom flask equipped with a magnetic stir bar, add rhodanine (1 equivalent) and the aldehyde (1.0-1.2 equivalents).

  • Add a suitable solvent (e.g., ethanol, toluene, or acetic acid).

  • Add the base catalyst (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., cold ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add rhodanine (1 equivalent), the aldehyde (1.0-1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene) to the flask.

  • Add the catalyst (e.g., p-toluenesulfonic acid or piperidine, 0.1 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the starting materials are consumed (as monitored by TLC).

  • Cool the reaction mixture and work up as described in Protocol 1.[5]

References

  • Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. SciELO.
  • Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry.
  • A Brief Review on Different Reactions of Rhodanine.
  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradi
  • troubleshooting low yields in Knoevenagel condens
  • Synthesis of rhodanine derivatives via Knoevenagel condensation.
  • Rhodanine–aldehyde (RA) Knoevenagel reaction.
  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradi
  • The preparation and reactions of some rhodanine.
  • Column chromatography – Knowledge and References. Taylor & Francis Online.
  • Self-condens
  • ESI(+)-MS/MS of the cationic rhodamine B.
  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. PMC - NIH.
  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers.
  • (PDF) A solvent-free protocol for the green synthesis of arylalkylidene rhodanine in a task-specific ionic liquid.
  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. PubMed.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Optimizing Alkyl Side Chains in Difluorobenzene–Rhodanine Small-Molecule Acceptors for Organic Solar Cells. MDPI.
  • Mass Spectrometry - Fragmentation P
  • Optimizing Knoevenagel Condensation: A Technical Support Center. Benchchem.
  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing.
  • Proposed mechanism for the synthesis of rhodanine-based amides 5.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • NMR - Interpret
  • NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science.
  • Interpreting NMR Spectra 1. YouTube.
  • Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. NIH.
  • Can maximizing product yield and purity from messy reaction mixture be green?. Biotage.
  • Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI.
  • Carbonyl Chemistry :: The Aldol Reaction and Condens
  • Chirality inversion in hydrogen-bonded rhodanine–oligothiophene derivatives by solvent and temperature.
  • (PDF) Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Combining a polar resin and a pseudo-proline to optimize the solid-phase synthesis of a 'difficult sequence'. Sigma-Aldrich.

Sources

Technical Support Center: Purification of Rhodanine-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of rhodanine-3-acetic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and purification of this important class of compounds. Rhodanine-3-acetic acid derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds in the development of various therapeutic agents, including inhibitors for fungal protein mannosyl transferase 1 (PMT1) and aldose reductase.[1][2][3]

The inherent reactivity of the rhodanine core, while advantageous for creating diverse chemical entities, can also present unique challenges during purification.[4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process. The methodologies described herein are grounded in established chemical principles and validated through practical application.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of rhodanine-3-acetic acid derivatives.

Q1: My crude rhodanine-3-acetic acid derivative appears as a deeply colored, sticky solid. Is this normal, and how should I proceed with purification?

A1: It is not uncommon for crude rhodanine-3-acetic acid derivatives, particularly after Knoevenagel condensation reactions, to be intensely colored (often yellow to deep red) and sometimes oily or amorphous. This can be attributed to residual starting materials, side products, and the formation of thermodynamically stable Z-isomers which can be highly colored.[5]

Initial Steps:

  • Trituration: Before attempting more complex purification methods, begin by triturating the crude product with a suitable non-polar solvent like hexane or a mixture of ethyl acetate and hexane (e.g., 5-10% ethyl acetate in hexane).[6] This will help remove non-polar impurities and may induce crystallization of your product.

  • Solvent Wash: After filtration, wash the solid extensively with water to remove any inorganic salts (like sodium acetate used in the condensation) and residual glacial acetic acid.[5] A subsequent wash with a cold protic solvent like ethanol can also be effective.

Q2: I am observing poor solubility of my rhodanine-3-acetic acid derivative in common organic solvents. How can I effectively purify it using column chromatography?

A2: The limited solubility of many rhodanine-3-acetic acid derivatives is a known challenge, primarily due to the presence of the carboxylic acid moiety and the planar, often crystalline nature of the molecule.[7]

Strategies for Column Chromatography:

  • Solvent System Selection: You may need to employ more polar solvent systems. While sparingly soluble in many common solvents, some derivatives show better solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7] However, these are not ideal for standard silica gel chromatography. A good starting point for a mobile phase is a mixture of dichloromethane (DCM) and methanol, or ethyl acetate and methanol, often with the addition of a small amount of acetic acid (0.5-1%) to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

  • Dry Loading: If the compound has very poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., methanol or DMF), adsorb it onto a small amount of silica gel, and then evaporate the solvent completely. The resulting dry powder can then be loaded onto the column.

Q3: My purified rhodanine-3-acetic acid derivative shows broad peaks in the 1H NMR spectrum. What could be the cause?

A3: Broad NMR peaks can arise from several factors:

  • Residual Paramagnetic Impurities: Traces of metals from catalysts or reagents can cause significant line broadening.

  • Aggregation: Rhodanine derivatives, especially those with planar aromatic substituents, can aggregate in solution, leading to broader signals. Try acquiring the spectrum at a higher temperature to disrupt these aggregates.

  • Slow Conformational Exchange: While less common for the core rhodanine structure, certain bulky substituents could lead to slow rotation around single bonds on the NMR timescale.

  • pH Effects: The carboxylic acid proton can exchange with residual water in the NMR solvent, leading to a broad signal. The acidity of the compound can also influence the chemical shifts and peak shapes of neighboring protons.

Q4: How can I confirm the purity of my final rhodanine-3-acetic acid derivative?

A4: A combination of analytical techniques is essential to establish the purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly reliable method for purity assessment. A reversed-phase C18 column with a mobile phase of methanol and water (often with an acidic modifier like formic acid or trifluoroacetic acid) is a common choice.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can also reveal the presence of impurities.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.[6]

  • Elemental Analysis: Determines the percentage composition of C, H, N, and S, which should be within ±0.4% of the calculated values for a pure sample.[5][8]

II. Troubleshooting Guides for Specific Purification Techniques

This section provides detailed troubleshooting workflows for common purification methods.

A. Recrystallization

Recrystallization is often the most effective method for purifying crystalline rhodanine-3-acetic acid derivatives.

Troubleshooting Workflow: Recrystallization

Sources

Addressing low bioactivity in newly synthesized rhodanine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rhodanine Analogs
Introduction for the Researcher

Welcome to the technical support guide for rhodanine-based compound development. As researchers, we are often drawn to the rhodanine scaffold due to its synthetic tractability and the vast literature associating it with a wide spectrum of biological activities.[1][2] However, this "privileged scaffold" is also notoriously challenging. Many newly synthesized analogs exhibit disappointing bioactivity, not due to a flaw in the hypothesis, but because of the inherent physicochemical properties of the rhodanine core itself.

This guide is structured to address these challenges head-on. We will move from immediate, practical troubleshooting for inactive compounds to a deeper discussion of the underlying reasons for these failures. Our goal is to equip you with the expertise to diagnose experimental issues, validate your results, and make informed decisions about the future of your rhodanine-based drug discovery program.

Part 1: Troubleshooting Guide - My Analog is Inactive, What Now?

This section is designed as a direct response to the most common and frustrating issue: a newly synthesized, promising rhodanine analog shows little to no activity in your primary assay. We will proceed through a logical, step-by-step diagnostic workflow.

Q1: I've synthesized a new rhodanine analog and it shows no activity in my primary screen. What are the absolute first things I should check?

A1: Before questioning the biological hypothesis, we must validate the fundamentals: the compound itself and its behavior in the assay buffer. An estimated 80% of "inactive compound" issues can be traced back to problems with purity, solubility, or aggregation.

Step 1: Confirm Compound Identity and Purity It is critical to ensure the material you are testing is indeed the correct molecule and is free from significant impurities that could interfere with the assay or misrepresent the concentration.

  • Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity: Assess purity using HPLC, preferably with detection at multiple wavelengths. A purity level of >95% is the accepted standard for screening compounds. Synthesis of rhodanine derivatives can sometimes result in residual starting materials or side products that may be inactive.[3][4][5]

Step 2: Investigate Aqueous Solubility Rhodanine analogs, particularly those with large aromatic substituents at the C5 position, are often poorly soluble in aqueous buffers.[6] If the compound precipitates in your assay, its effective concentration will be far lower than the nominal concentration, leading to apparent inactivity.

  • Initial Check: Prepare your highest test concentration in the final assay buffer. Let it equilibrate for 15-30 minutes. Visually inspect for any precipitate or cloudiness against a dark background.

  • Quantitative Measurement: If you have access to nephelometry or a similar light-scattering instrument, you can quantitatively measure solubility.

  • What to do if solubility is low:

    • Increase Co-solvent: While most assays use a small percentage of DMSO (e.g., 0.5-1%), you may be able to slightly increase this. However, be cautious, as DMSO concentrations above 1-2% can affect enzyme activity or cell health.

    • Use a Different Formulation: Techniques like creating solid dispersions with hydrophilic polymers (e.g., PEG, PVP) can significantly enhance solubility, though this is more common in later-stage development.[7]

Q2: My compound appears soluble, but the dose-response curve is weak, erratic, or non-existent. What's the next likely culprit?

A2: The next, and most notorious, issue with the rhodanine scaffold is non-specific activity driven by compound aggregation.[8][9] Many rhodanine-based compounds are "promiscuous inhibitors" that form colloidal aggregates at micromolar concentrations. These aggregates can sequester and denature proteins non-specifically, leading to inhibition. However, if the conditions for aggregation are not met, you will see no activity. This can lead to unusual or flat dose-response curves.

// Failure paths purity:e -> {rank=same; resynthesize [label="FAIL: Re-synthesize / Purify", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];} [minlen=2]; solubility:e -> {rank=same; reformulate [label="FAIL: Reformulate / Lower Conc.", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];} [minlen=2]; aggregation:e -> {rank=same; flag_agg [label="FAIL: Flag as Aggregator", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];} [minlen=2]; interference:e -> {rank=same; change_assay [label="FAIL: Change Assay Readout", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];} [minlen=2]; permeability:e -> {rank=same; no_entry [label="FAIL: Low Permeability", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];} [minlen=2]; } Caption: Diagnostic workflow for inactive rhodanine analogs.

How to Test for Aggregation:

  • The Detergent Test: This is the simplest and most informative method. Re-run your assay with your compound in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-80. If your compound is an aggregator, the detergent will disrupt the colloids, and its inhibitory activity will be significantly reduced or abolished. If the activity remains, it is more likely to be specific.

  • Dynamic Light Scattering (DLS): DLS can directly detect the presence of sub-micron particles (aggregates) in a solution of your compound prepared in the assay buffer.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Preparation: Prepare your rhodanine analog at the highest screening concentration (e.g., 100 µM) in the final, filtered (0.22 µm filter) assay buffer. Also prepare a "buffer only" control.

  • Equilibration: Allow the samples to equilibrate at the assay temperature for at least 30 minutes.

  • Measurement: Place the sample in the DLS instrument.

  • Analysis: The instrument software will generate a particle size distribution. The "buffer only" sample should show no significant particle populations. If the compound sample shows particles in the range of 50-1000 nm, it is highly indicative of aggregation.

Q3: My assay is cell-based. I've confirmed solubility and ruled out aggregation, but there's still no activity. What else could be wrong?

A3: In cell-based assays, the compound must cross the cell membrane to reach intracellular targets. Poor membrane permeability is a common hurdle.[10][11]

  • Assess Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.

  • Computational Prediction: Use computational tools (e.g., SwissADME) to predict LogP and other properties related to cell permeability. Rhodanine analogs often have poor permeability if they are too large or carry charged groups.

  • Live-Cell Imaging: If your rhodanine analog has intrinsic fluorescence, or if you can synthesize a fluorescently tagged version, you can directly visualize its uptake and distribution in cells using fluorescence microscopy.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • System: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution (e.g., lecithin in dodecane) that mimics a cell membrane.

  • Donor Solution: Dissolve the rhodanine analog in the buffer for the donor plate (e.g., PBS at pH 7.4).

  • Acceptor Solution: Fill the acceptor plate wells with buffer.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate the permeability coefficient (Pe). Compare this value to high- and low-permeability control compounds.

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge about the rhodanine scaffold, helping you to understand the root causes of the issues discussed above and to design better molecules and experiments.

Q4: I keep hearing that rhodanines are "PAINS". What does this mean and why is it a problem?

A4: PAINS stands for Pan-Assay Interference Compounds . These are molecules that appear as "hits" in many different high-throughput screens, not because they are specific inhibitors, but because they interfere with the assay technology in a non-specific way.[12][13] The rhodanine scaffold is one of the most well-known and frequent PAINS culprits.[8][14][15][16]

This is a major problem because pursuing a PAINS hit wastes significant time and resources on a molecule that is unlikely to ever become a selective, optimizable drug.[8][13]

PAINS_Mechanisms rhodanine Rhodanine Analog in Assay agg Mechanism: Aggregation Forms colloids that non-specifically sequester and denature proteins. rhodanine->agg michael Mechanism: Covalent Reactivity Acts as a Michael acceptor, covalently modifying nucleophilic residues (e.g., Cys). rhodanine->michael redox Mechanism: Redox Cycling Can generate reactive oxygen species (ROS) that damage proteins. rhodanine->redox assay_int Mechanism: Assay Interference Can be colored, fluorescent, or a light scatterer, interfering with optical readouts. rhodanine->assay_int false_pos Observed Result: False Positive / Non-Specific Activity agg->false_pos michael->false_pos redox->false_pos assay_int->false_pos

Q5: What are the key structure-activity relationships (SAR) for rhodanine analogs? How can I modify my compound to improve its chances of being a true hit?

A5: While many rhodanines are non-specific, decades of research have revealed some general SAR trends that can guide analog design.[1][17][18][19] Modifications typically focus on three positions: the N-3 nitrogen, the C-5 methylene, and the C-2 thione.

PositionModification TypeGeneral Effect on BioactivityRationale & Considerations
C-5 Arylidene substituentCrucial for activity. The nature of the aromatic/heterocyclic ring and its substituents largely determines potency and target specificity.[1][20]This is the primary vector for exploring target interactions. Electron-withdrawing groups can increase the reactivity of the Michael acceptor, potentially increasing non-specific covalent binding.[21]
N-3 Small alkyl or acetic acid groupsOften enhances activity. Small, polar groups can improve solubility and provide additional hydrogen bonding interactions.[1]Lipophilic groups at this position may improve cell permeability.[1] This position is a key handle for tuning physicochemical properties.
C-2 Thione (S) to Oxo (O)Can alter target profile. Creates a thiazolidinedione (TZD), a different class of compound.This is a form of bioisosteric replacement. TZDs are also known PAINS but have a different reactivity and target profile. This change can sometimes abolish unwanted activity while retaining desired activity.[8]
Q6: My compound is a confirmed aggregator and likely a PAINS. Is it a complete dead end?

A6: Not necessarily, but extreme caution is required.[13] The first step is to be rigorous and honest in flagging the compound as a likely artifact. If you still wish to proceed, you must prove that the observed activity is independent of the non-specific mechanism.

Strategies for De-risking a PAINS-like Hit:

  • Structure-Activity Relationship (SAR) Analysis: Synthesize close analogs. True inhibitors usually have a steep and clear SAR (e.g., moving a methyl group kills activity), whereas aggregators often have a very flat or "messy" SAR where many different greasy molecules have similar potency.[8]

  • Orthogonal Assays: Test the compound in a completely different assay format for the same target. For example, if you have an enzymatic assay, try a biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are less prone to interference from aggregators.

  • Bioisosteric Replacement: This is an advanced medicinal chemistry strategy. Replace the entire rhodanine core with a different, non-PAINS scaffold while keeping the key interacting substituents (from the C-5 position) the same.[22][23][24] If the activity is retained with a non-aggregating core, it provides strong evidence that you have identified a valid pharmacophore.

Protocol 3: Assay Interference Counter-Screen

This protocol helps determine if your compound directly interferes with your assay's detection method (e.g., fluorescence, absorbance).

  • Setup: Prepare wells containing:

    • (a) Assay buffer + vehicle (DMSO)

    • (b) Assay buffer + vehicle + detection reagents (e.g., fluorescent substrate, developer)

    • (c) Assay buffer + your compound + detection reagents

    • (d) Your full assay: buffer + compound + target (enzyme/cell) + detection reagents

  • Procedure: Run the assay as you normally would.

  • Analysis:

    • Compare (b) and (c). A significant difference in signal indicates your compound is directly interfering with the detection reagents or has intrinsic color/fluorescence at the measurement wavelengths.

    • This allows you to decouple true biological activity (signal change in (d) relative to (c)) from assay artifacts (signal change in (c) relative to (b)).

References
  • Tomašić, T., and Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. Available at: [Link]

  • Miller, E. (2023). Simple substitution creates subset of rhodamine fluorophores with extreme solubility. Chemistry World. Available at: [Link]

  • Szychowski, K. A., and Lesyk, R. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]

  • Szychowski, K. A., and Lesyk, R. (2022). Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. PubMed. Available at: [Link]

  • Wikipedia contributors. (n.d.). Pan-assay interference compounds. Wikipedia. Available at: [Link]

  • Saputri, R. A., et al. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Liu, S., et al. (n.d.). The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of rhodanine derivatives. ResearchGate. Available at: [Link]

  • Rana, A., et al. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. Available at: [Link]

  • Lopalco, A., et al. (2021). Bacterial Cytological Profiling Identifies Rhodanine-containing PAINS Analogs as Specific Inhibitors of E. coli Thymidylate Kinase in Vivo. bioRxiv. Available at: [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research | Request PDF. ResearchGate. Available at: [Link]

  • Madia, V. E., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PMC - NIH. Available at: [Link]

  • Tomašić, T. (2015). Chapter 8: Rhodanine. The Royal Society of Chemistry. Available at: [Link]

  • Al-Hilal, T. A., et al. (n.d.). Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. National Institutes of Health (NIH). Available at: [Link]

  • Julian, D. R., and Goldman, L. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE. Organic Syntheses Procedure. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of 3-substituted-2-thioxothiazolidin-4-one (rhodanine) derivatives as antitubercular agents against Mycobacterium tuberculosis protein tyrosine phosphatase B. PubMed. Available at: [Link]

  • Dempsey, E., et al. (2012). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. National Institutes of Health (NIH). Available at: [Link]

  • de la Cruz, M., et al. (n.d.). Furanyl-Rhodanines Are Unattractive Drug Candidates for Development as Inhibitors of Bacterial RNA Polymerase. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Furanyl-Rhodanines Are Unattractive Drug Candidates for Development as Inhibitors of Bacterial RNA Polymerase. ResearchGate. Available at: [Link]

  • Baell, J. (n.d.). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. ResearchGate. Available at: [Link]

  • Lukinavičius, G., et al. (n.d.). Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect. PMC - NIH. Available at: [Link]

  • Al-Hilal, T. A., et al. (2024). Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Red Si-rhodamine drug conjugates enable imaging in GFP cells. PMC - PubMed Central. Available at: [Link]

  • PubMed Central. (n.d.). Isoniazid–rhodanine molecular hybrids: design, synthesis, antimycobacterial activity and computational validation. PMC - PubMed Central. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Liu, S., et al. (n.d.). The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC - NIH. Available at: [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. ResearchGate. Available at: [Link]

  • Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Publishing. Available at: [Link]

  • Tomašić, T., and Mašič, L. P. (n.d.). Rhodanine as a privileged scaffold in drug discovery. PubMed. Available at: [Link]

  • Liu, S., et al. (2022). The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

  • Walker, M. A. (n.d.). Improving Solubility via Structural Modification. OUCI. Available at: [Link]

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Strategies to reduce off-target effects of rhodanine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Rhodanine Off-Target Effects: A Technical Support Guide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers working with rhodanine-based compounds. The rhodanine scaffold is a classic example of a "privileged structure" in medicinal chemistry, celebrated for its synthetic accessibility and its presence in approved drugs like Epalrestat.[1][2] However, it is also notorious for its frequent appearance as a "frequent hitter" or Pan-Assay Interference Compound (PAINS) in high-throughput screening campaigns, leading to a significant investment of resources chasing false positives.

This guide is structured to provide direct, actionable answers to the common challenges and off-target liabilities associated with this scaffold. We will move beyond simple identification of problems to provide you with the mechanistic rationale and detailed experimental protocols needed to diagnose, troubleshoot, and ultimately mitigate these effects in your drug discovery workflow.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific experimental observations that are red flags for off-target activity.

Q1: My promising rhodanine hit from a primary screen is inactive in my secondary/orthogonal assay. What is the likely cause?

A1: This is a classic signature of a Pan-Assay Interference Compound (PAINS). Rhodanine and its derivatives are well-documented PAINS, meaning they often produce false positive results in biochemical screens through mechanisms unrelated to specific binding at the intended target site.[3] The discrepancy between assays often arises because the compound is not a true inhibitor but is instead interfering with the assay technology itself.

Probable Causes:

  • Assay-Specific Interference: Rhodanine compounds can interfere with assay readouts through various means, including fluorescence quenching, light absorption (due to their color), or redox cycling activity that disrupts reporter enzymes (e.g., Luciferase, Alkaline Phosphatase).[4][3]

  • Lack of True Target Engagement: The initial activity was likely an artifact, and the orthogonal assay, which uses a different detection method (e.g., switching from a fluorescence-based assay to Surface Plasmon Resonance), is correctly showing no specific binding.

Troubleshooting Workflow:

  • Run Control Assays: Rerun the primary assay without the target protein or enzyme. If you still observe a signal change in the presence of your compound, you have confirmed assay interference.

  • Employ Orthogonal Assays: Validate the hit in a secondary assay that relies on a different biophysical principle. For example, if your primary screen was fluorescence-based, a follow-up could be:

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) for direct binding analysis.

    • Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.

    • A cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA).

HTS_Triage_Workflow HTS Primary HTS Hit ControlAssay Control Assay (No Target) HTS->ControlAssay OrthogonalAssay Orthogonal Assay (e.g., SPR, CETSA) HTS->OrthogonalAssay ControlAssay->OrthogonalAssay No Activity Artifact Assay Artifact (Discard) ControlAssay->Artifact Activity Observed ValidatedHit Validated Hit (Proceed) OrthogonalAssay->ValidatedHit Activity Confirmed NoActivity No Activity (Discard) OrthogonalAssay->NoActivity No Activity

Caption: Workflow for triaging rhodanine HTS hits.

Q2: I'm observing an unusually steep dose-response curve with a Hill slope >1.5. Why is this happening and how can I test it?

A2: This behavior is a strong indicator of compound aggregation. Many rhodanine derivatives, particularly the 5-ene-rhodanines, are prone to forming colloidal aggregates at micromolar concentrations in aqueous buffers.[4][5] These sub-micron particles non-specifically sequester and denature proteins, leading to a sudden and cooperative loss of enzyme activity that manifests as a steep dose-response curve. This is a promiscuous mechanism of inhibition, not specific target binding.

Troubleshooting Protocols:

The inclusion of a non-ionic detergent disrupts the formation of hydrophobic aggregates. If your compound is an aggregator, its apparent potency will be significantly reduced in the presence of a detergent.

Step-by-Step Methodology:

  • Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of Triton X-100 in your assay buffer.

  • Assay Setup: Prepare two sets of your standard biochemical assay.

    • Set A (Control): Perform the assay exactly as you did previously.

    • Set B (Detergent): Add Triton X-100 to the final assay mixture to a final concentration of 0.05-0.1%. Ensure the detergent is added to the buffer containing the target protein before the addition of the rhodanine compound.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for both conditions. A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent strongly suggests aggregation-based inhibition.

Data Presentation: Effect of Detergent on Apparent IC50

Compound IC50 without Triton X-100 IC50 with 0.1% Triton X-100 Fold Shift Interpretation
Rhodanine Hit 1 1.2 µM 150 µM 125x Likely Aggregator

| Known Inhibitor | 50 nM | 65 nM | 1.3x | True Inhibitor |

DLS is a biophysical technique that directly measures the size of particles in a solution. It can provide definitive evidence of aggregate formation at concentrations relevant to your assay.

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples of your rhodanine compound in the final assay buffer at concentrations spanning the observed IC50 value (e.g., 0.5x, 1x, 5x, 10x IC50). Also prepare a buffer-only control.

  • DLS Measurement: Filter all samples through a low-binding 0.22 µm filter directly into a clean cuvette. Place the cuvette in the DLS instrument and allow it to equilibrate to the assay temperature.

  • Data Interpretation:

    • Monomeric Compound: The DLS will show only very small particles (< 5 nm) corresponding to the compound itself, or no significant scattering above the buffer baseline.

    • Aggregating Compound: The DLS will detect large particles, typically in the range of 100-1000 nm, indicating the formation of colloidal aggregates.

Aggregation_Mechanism cluster_0 Low Concentration (< CMC) cluster_1 High Concentration (> CMC) R1 R R2 R R3 R R4 R R5 R R6 R Aggregate Colloidal Aggregate DenaturedEnzyme Denatured Enzyme (Inhibited) Aggregate->DenaturedEnzyme Protein Sequestration R7 R R7->Aggregate R8 R R8->Aggregate R9 R R9->Aggregate R10 R R10->Aggregate R11 R R11->Aggregate R12 R R12->Aggregate Enzyme Active Enzyme

Caption: Aggregation of rhodanine (R) above a critical concentration (CMC).

Q3: My compound is active against several unrelated targets. How do I address this promiscuity?

A3: This promiscuity likely stems from non-specific reactivity. While aggregation is one cause, the chemical structure of 5-ene-rhodanines contains an α,β-unsaturated carbonyl system (a Michael acceptor), which can react covalently with nucleophilic residues (primarily cysteine) on proteins.[6][7] This covalent modification is often irreversible and non-specific, leading to activity against numerous proteins.

Troubleshooting & Mitigation Strategies:

A simple biochemical assay can be used to flag compounds that are reactive towards sulfhydryl groups.

Step-by-Step Methodology:

  • Reagents: Prepare a solution of a thiol-containing small molecule like glutathione (GSH) or N-acetyl-cysteine in your assay buffer.

  • Incubation: Incubate your rhodanine compound with the thiol reagent at 37°C.

  • Analysis: After a set time (e.g., 1-2 hours), analyze the mixture using LC-MS. Look for the appearance of a new peak corresponding to the mass of the compound + the mass of the thiol reagent, which confirms the formation of a covalent adduct.

If your compound is confirmed to be reactive, targeted chemical modifications can abrogate this liability while potentially retaining on-target activity.

  • Saturate the Exocyclic Double Bond: This is the most direct strategy to remove the Michael acceptor. The resulting 5-alkylrhodanine is significantly less reactive.

  • Modify Aryl Substituents: Altering the electronic properties of the aryl ring attached to the double bond can reduce the reactivity of the Michael acceptor. Electron-withdrawing groups generally increase reactivity, while electron-donating groups can decrease it.

  • Introduce Steric Hindrance: Adding bulky groups near the exocyclic double bond can sterically shield it from nucleophilic attack.

  • Scaffold Hopping: Consider replacing the entire rhodanine core with a non-reactive bioisostere that maintains the key pharmacophoric interactions.

Rhodanine_Modification cluster_0 Problematic Scaffold cluster_1 Mitigation Strategies Rhodanine 5-ene-rhodanine (Michael Acceptor) Saturate 1. Saturate Double Bond Rhodanine->Saturate Reduce Reactivity ModifyAryl 2. Modify Aryl Group (Sterics/Electronics) Rhodanine->ModifyAryl Tune Reactivity ScaffoldHop 3. Scaffold Hop (e.g., Thiazolidinedione) Rhodanine->ScaffoldHop Remove Reactive Core

Sources

Technical Support Center: Optimizing Crystallization of 4-oxo-2-thioxo-3-thiazolidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the crystallization of 4-oxo-2-thioxo-3-thiazolidineacetic acid (also known as Rhodanine-3-acetic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. The guidance provided herein is based on established crystallization principles and field-proven insights to ensure reproducible and successful outcomes.

Overview of Crystallization for 4-oxo-2-thioxo-3-thiazolidineacetic acid

4-oxo-2-thioxo-3-thiazolidineacetic acid is a heterocyclic compound with a molecular weight of 191.23 g/mol .[1][2] As a carboxylic acid derivative, its solubility is pH-dependent and it possesses hydrogen bond donor and acceptor sites, which heavily influence its crystal packing. Successful crystallization, a critical step for purification and structural analysis, depends on the careful control of parameters such as solvent selection, saturation level, cooling rate, and purity of the starting material.[3][4] This guide will address specific issues you may encounter during your experiments.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₅NO₃S₂[1][2]
Molecular Weight 191.23 g/mol [1][2]
Appearance Solid
Melting Point 145-148 °C (lit.)
Solubility Methanol: 25 mg/mL (clear, yellow solution)

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common experimental challenges.

Problem 1: No crystals are forming, even after extended cooling.

Q: I've dissolved my compound in a hot solvent and allowed it to cool, but nothing has precipitated out. What's going on?

A: This is a classic case of either excessive solvent use or the solution being in a stable supersaturated state.

  • Probable Cause 1: Excessive Solvent. You may have used too much solvent, meaning the solution does not become saturated upon cooling.[5] Even at low temperatures, the compound remains fully dissolved.

  • Probable Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial nucleus to start. A perfectly clean solution in a smooth-walled vessel may lack the necessary initiation points for crystallization.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[5] This creates microscopic imperfections that can serve as nucleation sites.

    • Seed Crystals: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This provides a perfect template for further growth.

  • Increase Concentration:

    • Evaporation: Gently heat the solution to boil off a portion of the solvent.[5] Allow it to cool again. Repeat until the solution becomes slightly cloudy at room temperature, indicating saturation.

    • Anti-Solvent Addition: If you are using a solvent pair, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals.

Q: When my solution cools, a thick, syrupy liquid separates instead of a solid. How can I fix this?

A: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is below its melting point. This is common when highly concentrated solutions are cooled too quickly or when impurities are present.

  • Probable Cause 1: High Supersaturation. The solution is becoming supersaturated too rapidly, preventing the molecules from orienting into an ordered crystal lattice.

  • Probable Cause 2: Impurities. Impurities can disrupt the crystal lattice formation, acting as "insulators" between molecules of your compound.[6][7] For carboxylic acids, residual starting materials or by-products can be particularly problematic.[6]

  • Probable Cause 3: Inappropriate Solvent. The chosen solvent may be too good, keeping the compound in a semi-dissolved state even when supersaturated.

Solutions:

  • Reduce the Cooling Rate:

    • Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulate the flask by placing it on a cork ring or paper towels to slow heat transfer.[5]

  • Decrease Solute Concentration:

    • Re-heat the solution until the oil dissolves completely. Add a small amount of extra solvent (10-20% more) and allow it to cool slowly again.[5] This lowers the saturation point.

  • Change the Solvent System:

    • Try a solvent in which the compound is less soluble. A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[4]

    • Consider using a solvent mixture. Dissolve the compound in a "good" solvent and titrate with a "poor" solvent until turbidity is observed.[4][8]

Problem 3: The crystals form too quickly and appear as a fine powder.

Q: As soon as I remove my flask from the heat, a large amount of fine powder crashes out of the solution. Is this a problem?

A: Yes, rapid precipitation is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of crystallization for purification.[5] Ideal crystal growth should occur over a period of 15-30 minutes.[5]

  • Probable Cause: Excessive Supersaturation. The solution is too concentrated, causing spontaneous and disordered precipitation rather than ordered crystal growth.

Solutions:

  • Use More Solvent: Re-heat the flask to redissolve the precipitate. Add more of the primary solvent to decrease the overall concentration.[5] The goal is to find the "sweet spot" where the compound is fully dissolved at high temperature but becomes sparingly soluble upon slow cooling.

  • Employ a Poorer Solvent: Switch to a solvent in which the compound has lower solubility at boiling temperatures. This will naturally slow down the crystallization process.

Problem 4: The final crystal yield is very low.

Q: After filtration, I recovered very little of my compound. Where did it all go?

A: Low yield is a common issue that can stem from several points in the crystallization workflow.

  • Probable Cause 1: Too Much Solvent. This is the most frequent cause. A significant portion of your compound may remain dissolved in the mother liquor, even after cooling.[5]

  • Probable Cause 2: Premature Crystallization. If using hot filtration to remove impurities, the compound may have crystallized on the filter paper or in the funnel stem.

  • Probable Cause 3: Inefficient Washing. Washing the filtered crystals with a solvent in which they are too soluble will dissolve the product.

Solutions:

  • Optimize Solvent Volume: Aim to use the minimum amount of hot solvent required to fully dissolve your compound.

  • Recover from Mother Liquor: You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

  • Minimize Transfer Losses: During hot filtration, pre-heat your funnel and receiving flask to prevent premature crystallization.

  • Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.

Experimental Protocols & Visualizations

Workflow for Troubleshooting Crystallization

The following diagram outlines a logical workflow for addressing common crystallization failures.

TroubleshootingWorkflow start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal No oiling_out Compound Oiled Out outcome->oiling_out Oil powder Fine Powder Precipitates outcome->powder Powder success Good Crystals Formed outcome->success Yes soln_clear Is solution clear? no_xtal->soln_clear reheat_add_solvent Re-heat, add more solvent and cool slowly oiling_out->reheat_add_solvent reheat_more_solvent Re-heat and add more solvent powder->reheat_more_solvent scratch Scratch flask / Add seed crystal soln_clear->scratch Yes reduce_solvent Reduce solvent volume (Evaporate or add anti-solvent) soln_clear->reduce_solvent No (Cloudy) scratch->outcome reduce_solvent->outcome reheat_add_solvent->outcome change_solvent Change solvent system reheat_add_solvent->change_solvent reheat_more_solvent->outcome

Caption: A flowchart for systematic troubleshooting of common crystallization problems.

Protocol: Selecting a Crystallization Solvent

Choosing the right solvent is the most critical step in crystallization.[3][9] An ideal solvent should dissolve the solute completely at its boiling point and poorly at room temperature or below.

  • Initial Screening: Place ~10-20 mg of your compound into several small test tubes.

  • Add Solvent: To each tube, add ~0.5 mL of a different test solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Room Temperature Test: Observe solubility at room temperature. A good candidate solvent will NOT dissolve the compound well.[4] If it dissolves immediately, that solvent is likely too good and will result in poor recovery.[4]

  • Hot Temperature Test: Gently heat the tubes that did not dissolve at room temperature. If the compound dissolves completely at or near the boiling point, it is a promising solvent.

  • Cooling Test: Allow the hot solutions to cool to room temperature, then place them in an ice bath. The best solvent will be one from which the compound readily forms crystals upon cooling.

  • Solvent-Pair (Anti-Solvent) Method: If no single solvent is ideal, try a binary mixture.[4] Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution remains persistently cloudy. Gently warm to re-dissolve and then cool slowly.

Diagram: Solvent-Pair (Anti-Solvent) Crystallization

SolventPair cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Saturation cluster_2 Step 3: Re-homogenize cluster_3 Step 4: Crystal Growth dissolve Dissolve compound in minimum 'Good' Solvent add_anti Add 'Poor' Solvent (Anti-Solvent) dropwise until solution is cloudy dissolve->add_anti reheat Warm gently to re-dissolve precipitate (clear solution) add_anti->reheat cool Cool slowly and undisturbed to allow crystal formation reheat->cool

Caption: The workflow for performing a solvent-pair or anti-solvent crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best methods to characterize the quality of my crystals? A1: The primary methods for characterizing organic crystals include:

  • Melting Point Analysis: Pure crystals will have a sharp, well-defined melting point that matches the literature value. Impure samples exhibit a depressed and broad melting range.

  • X-ray Diffraction (XRD): Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a molecule and is essential for confirming the identity and purity of a crystalline material.[10][11][12]

  • Spectroscopy (NMR, IR): These techniques can confirm the chemical identity of the crystallized compound and help identify any trapped impurities or solvent molecules.

Q2: My compound is claimed to be ≥99% pure, so why am I having trouble crystallizing it? A2: Even small amounts of impurities (≤1%) can significantly inhibit crystallization.[6][13] Structurally similar impurities are particularly problematic as they can be incorporated into the crystal lattice, disrupting its growth.[13] It is also possible that the amorphous (non-crystalline) form of the compound is kinetically favored under your experimental conditions.

Q3: Can the pH of the solution affect the crystallization of 4-oxo-2-thioxo-3-thiazolidineacetic acid? A3: Absolutely. As a carboxylic acid, the compound's charge state is dependent on pH. At high pH, it will be deprotonated to its carboxylate form, which is typically much more soluble in polar solvents like water and may not crystallize under the same conditions as the neutral form. Ensure your solvent system is not basic unless you intend to crystallize a salt form of the compound.

Q4: How should I store 4-oxo-2-thioxo-3-thiazolidineacetic acid? A4: It should be stored as a combustible solid, away from strong oxidizing agents. Keep the container tightly closed in a dry and well-ventilated place.

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023).
  • Troubleshooting - Chemistry LibreTexts. (2022).
  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (2023).
  • Chemical crystallization | SPT Labtech.
  • 4-Oxo-2-thioxo-3-thiazolidinylacetic acid = 99 5718-83-2 - Sigma-Aldrich.
  • The Influence of Impurities and Additives on Crystallization - Handbook of Industrial Crystallization. (2019).
  • Methods of Characterization of Organic Crystals | Taylor & Francis Group. (1997).
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015).
  • Guide for crystallization.
  • Crystallization of Small Molecules in Lyotropic Liquid Crystals - ChemRxiv. (2024).
  • 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | C5H5NO3S2 | CID 79793 - PubChem.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
  • Impact of impurities on crystal growth.
  • SOP: CRYSTALLIZATION.
  • The influence of impurities and solvents on crystallization | Request PDF - ResearchGate.
  • 4-Oxo-2-thioxo-3-thiazolidinylacetic acid | CAS 5718-83-2 | SCBT.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

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Technical Support Center: Method Development for Separating Rhodanine Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of rhodanine-based compounds. Rhodanine and its derivatives represent a privileged scaffold in medicinal chemistry, with applications ranging from anti-diabetic to antimicrobial and antiviral agents.[1][2][3][4] Given that stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles, the ability to separate and quantify them is critical for drug discovery and development.[5][6]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of developing robust and efficient methods for separating rhodanine stereoisomers.

Foundational Concepts: The Chiral Separation Workflow

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[7][8] This is typically achieved through direct methods using a Chiral Stationary Phase (CSP). The fundamental goal is to form transient, diastereomeric complexes between the analyte enantiomers and the CSP, leading to different retention times.[6][7]

The method development process is often an iterative one that involves screening various columns and mobile phases to find the optimal conditions.[9][10]

General Method Development Workflow

Below is a typical workflow for developing a chiral separation method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method start Define Analyte Properties & Goals (Rhodanine Derivative) screen_csp Select & Screen Multiple CSPs (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Multiple Mobile Phase Modes (NP, RP, PO, SFC) screen_csp->screen_mp eval Evaluate Initial Results (Resolution, Peak Shape) screen_mp->eval Promising Separation no_sep No Promising Separation screen_mp->no_sep optimize Optimize Best Condition: - Mobile Phase Ratio - Additives - Temperature - Flow Rate eval->optimize validate Validate Method (Robustness, Linearity, etc.) optimize->validate no_sep->screen_csp Select new CSPs final Final Method validate->final

Caption: A generalized workflow for chiral method development.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the separation of rhodanine stereoisomers.

Q1: Why am I seeing no separation (or very poor resolution, Rs < 1.0) between my rhodanine enantiomers?

A1: This is the most common challenge and usually points to a suboptimal combination of the Chiral Stationary Phase (CSP) and mobile phase. Chiral recognition is highly specific, and a "trial-and-error" or screening approach is often necessary.[11]

  • Cause 1: Inappropriate CSP. The selected CSP may not provide the necessary stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific rhodanine derivative.[6][10]

    • Solution: Screen a diverse set of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and successful for a wide range of compounds, making them an excellent starting point.[7][11][12][13] It is crucial to screen multiple phases to increase the probability of finding a successful separation.[7]

  • Cause 2: Incorrect Mobile Phase Mode. The polarity of the mobile phase dramatically affects how the analyte interacts with the CSP. A separation that fails in Reversed-Phase (RP) might work exceptionally well in Normal-Phase (NP) or vice-versa.[11][13]

    • Solution: Screen your lead CSPs across different chromatographic modes: Normal Phase (NP), Reversed Phase (RP), Polar Organic (PO), and, if available, Supercritical Fluid Chromatography (SFC).[14] Sometimes, simply changing the organic modifier (e.g., from isopropanol to ethanol in NP) can induce separation.[15]

  • Cause 3: Suboptimal Temperature. Temperature affects the thermodynamics of chiral recognition and can be a powerful tool for optimization.[16]

    • Solution: Screen temperatures, for example, at 15°C, 25°C, and 40°C. Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes, although this is not a universal rule.[13][16] In some cases, higher temperatures can improve peak efficiency and even reverse the elution order.[13]

Poor_Resolution_Troubleshooting start Problem: Poor Resolution (Rs < 1.0) cause1 Inappropriate CSP? start->cause1 cause2 Wrong Mobile Phase? cause1->cause2 No sol1 Screen diverse CSPs (Polysaccharide-based) cause1->sol1 Yes cause3 Suboptimal Temp? cause2->cause3 No sol2 Screen different modes (NP, RP, PO, SFC) & different modifiers cause2->sol2 Yes sol3 Vary temperature (e.g., 15°C, 25°C, 40°C) cause3->sol3 Yes

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Rhodanine-3-acetic acid vs. Other Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery

In the intricate world of medicinal chemistry, heterocyclic compounds are foundational building blocks, forming the structural core of a significant majority of therapeutic agents.[1] Over 85% of modern pharmaceuticals contain at least one heterocyclic moiety, a testament to their indispensable role in drug discovery.[2] Certain heterocyclic motifs, often called "privileged structures," demonstrate a remarkable ability to bind with high affinity to a diverse array of biological targets.[1][3] This versatility makes them invaluable starting points for developing novel therapeutics.

This guide provides an in-depth comparative analysis of Rhodanine-3-acetic acid, a well-known heterocyclic scaffold, against other prominent scaffolds such as Thiazolidinedione, Hydantoin, and Quinoline. Our objective is to equip researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform scaffold selection in their own research endeavors. We will delve into their biological activities, physicochemical properties, and synthetic accessibility, supported by experimental data and detailed protocols.

In Focus: Rhodanine-3-acetic acid

Rhodanine-3-acetic acid belongs to the rhodanine family, a five-membered heterocyclic ring containing nitrogen and sulfur. The addition of the acetic acid moiety at the N-3 position significantly influences its properties, particularly its solubility and potential as a pharmacophore.

Biological Activities and The "PAINS" Predicament

Rhodanine derivatives have been associated with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[4][5][6] The only rhodanine-containing drug to reach the market is Epalrestat, an aldose reductase inhibitor used in Japan to treat diabetic neuropathy.[7][8] This demonstrates the therapeutic potential of the scaffold.

However, the rhodanine core is also notorious as a Pan-Assay Interference Compound (PAINS).[4][9][10] PAINS are compounds that frequently produce false-positive results in high-throughput screening assays.[9] They can act non-specifically through various mechanisms, including aggregation, reactivity (as Michael acceptors), or colorimetric interference.[4][10] This reputation necessitates a critical and rigorous evaluation of any screening "hit" containing a rhodanine scaffold. Despite this, it's important to note that over 200 compounds in the DrugBank database have been identified as PAINS, including catechols and quinones, suggesting that while caution is warranted, these scaffolds are not entirely undruggable.[11]

Comparator Heterocyclic Scaffolds

To provide a robust comparison, we have selected three widely utilized heterocyclic scaffolds: Thiazolidinedione, Hydantoin, and Quinoline.

Thiazolidinedione (TZD)

The thiazolidinedione (TZD) scaffold is a five-membered ring system structurally similar to rhodanine, but with an oxygen atom at the 2-position instead of sulfur.[6] This seemingly minor change has profound implications for its biological activity. TZDs are best known as ligands for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor-gamma), which led to the development of the "glitazone" class of antidiabetic drugs like Pioglitazone.[12][13][14] The scaffold is highly versatile, with two key positions (N-3 and C-5) available for substitution to modulate activity and properties.[12]

Hydantoin

Hydantoin, or imidazolidine-2,4-dione, is another five-membered heterocycle that is a privileged scaffold in medicinal chemistry.[15][16][17] Its structure features two hydrogen bond donors and two acceptors, and five potential sites for substitution, making it a highly versatile template for drug design.[15][18] This versatility is showcased by the range of approved drugs containing this scaffold, including the anticonvulsant Phenytoin and the anti-cancer drug Enzalutamide.[15][16]

Quinoline

Quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[19] It is considered a privileged structure due to its presence in numerous natural products (especially alkaloids) and its wide range of pharmacological activities, including antimalarial, anticancer, and antiviral properties.[20][21][22] The success of quinoline-based drugs, such as the antimalarial Chloroquine and the HIV protease inhibitor Saquinavir, underscores its importance in drug discovery.[22]

Head-to-Head Comparison: A Data-Driven Analysis

The selection of a scaffold is a critical decision in the drug discovery pipeline. Below, we compare these four scaffolds based on their physicochemical properties and reported biological activities.

Physicochemical Properties of Core Scaffolds

The fundamental physicochemical properties of a scaffold are crucial in determining the pharmacokinetic profile of a potential drug candidate.

Heterocyclic ScaffoldMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
Rhodanine-3-acetic acid C₅H₅NO₃S₂191.230.514
Thiazolidinedione C₃H₃NO₂S117.12-0.612
Hydantoin C₃H₄N₂O₂100.08-1.122
Quinoline C₉H₇N129.162.001

Data for unsubstituted core scaffolds. XLogP3 is a computed measure of lipophilicity.

This table highlights the distinct starting points each scaffold offers. Rhodanine-3-acetic acid and TZD are more polar than Quinoline. Hydantoin is the smallest and most polar of the group. These differences will influence properties like solubility, permeability, and metabolic stability as substituents are added.

Comparative Biological Activities

The following table presents a summary of the diverse biological activities associated with derivatives of these scaffolds.

ScaffoldKey Therapeutic AreasExample Approved Drugs
Rhodanine-3-acetic acid Antidiabetic, Antimicrobial, Antiviral, Anticancer[5][6][7]Epalrestat[8]
Thiazolidinedione Antidiabetic, Anticancer, Anti-inflammatory, Antimicrobial[12][23]Pioglitazone, Rosiglitazone[14]
Hydantoin Anticonvulsant, Anticancer, Antimicrobial, Anti-inflammatory[15][24]Phenytoin, Enzalutamide[16]
Quinoline Antimalarial, Anticancer, Antibacterial, Antiviral[20][21][22]Chloroquine, Saquinavir[22]

Experimental Design & Protocols

To ensure scientific integrity, all claims of biological activity must be validated through robust, reproducible experiments. Here, we provide a logical workflow for screening and detailed protocols for two fundamental assays.

Logical Workflow for Compound Screening

This diagram illustrates a typical workflow for identifying and validating bioactive compounds, from initial high-throughput screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screen (HTS) (e.g., Target-based biochemical assay) Hit_ID Hit Identification (Activity > Threshold) HTS->Hit_ID Dose_Response IC50 Determination (Confirms potency) Hit_ID->Dose_Response Primary Hits PAINS_Filter PAINS Assessment (Computational & Experimental) Dose_Response->PAINS_Filter Cell_Viability Cytotoxicity Assay (e.g., MTT Assay) PAINS_Filter->Cell_Viability SAR Structure-Activity Relationship (SAR) Studies Cell_Viability->SAR Validated Hits ADME In Vitro ADME/ Tox Profiling SAR->ADME Lead_Candidate Lead Candidate Selection ADME->Lead_Candidate

Caption: A streamlined workflow for drug discovery screening and hit validation.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value is a critical measure of an inhibitor's potency.[25][26] This protocol describes a general procedure for a biochemical enzyme inhibition assay.

Causality: The goal is to determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[27] This is achieved by measuring the enzyme's reaction rate across a range of inhibitor concentrations.

Materials:

  • Enzyme stock solution

  • Substrate stock solution (e.g., a fluorogenic or colorimetric substrate)

  • Assay buffer (specific to the enzyme)

  • Test compound (inhibitor) stock solution in DMSO

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation:

    • Add 2 µL of each compound dilution to the appropriate wells of the 96-well plate.

    • Include "no inhibitor" (0% inhibition) controls containing 2 µL of DMSO.

    • Include "no enzyme" (100% inhibition) controls containing assay buffer instead of enzyme.

  • Enzyme Addition: Add 48 µL of enzyme solution (diluted in assay buffer to the desired working concentration) to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 50 µL of the substrate solution (diluted in assay buffer) to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) over time at an appropriate temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[27]

Protocol 2: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on living cells.[28]

Causality: The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[29] The amount of formazan produced is proportional to the number of viable cells.[28]

Materials:

  • Cells in culture

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[28]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[30][31]

  • 96-well tissue culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[31] Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[31]

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[30][31]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29][31] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28][31]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.[28]

Conclusion and Future Perspectives

The choice of a heterocyclic scaffold is a multi-faceted decision that balances potential bioactivity against physicochemical properties, synthetic tractability, and potential liabilities.

  • Rhodanine-3-acetic acid offers a synthetically accessible core with proven (though limited) clinical success.[7][8] However, its association with PAINS necessitates rigorous follow-up and careful interpretation of screening data.[4]

  • Thiazolidinedione is a highly validated scaffold, particularly for nuclear receptor modulation, with a rich history in antidiabetic drug discovery.[12][14] Its versatility continues to make it an attractive starting point for various therapeutic targets.

  • Hydantoin is a "tried and true" privileged structure, present in drugs across multiple therapeutic areas.[15][16] Its synthetic feasibility and diverse substitution possibilities ensure its continued relevance.[15]

  • Quinoline stands out for its broad and potent activities, particularly in infectious disease and oncology.[20][22] Its rigid, aromatic nature provides a strong foundation for designing specific, high-affinity ligands.

Ultimately, no single scaffold is universally superior. The optimal choice depends on the specific biological target, the desired property profile, and the overall strategy of the drug discovery program. By understanding the inherent strengths and weaknesses of each scaffold, as detailed in this guide, researchers can make more informed decisions, increasing the likelihood of success in the challenging but rewarding quest for new medicines.

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A Researcher's Guide to Validating the Antimicrobial Efficacy of Novel Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the discovery and validation of new chemical entities with potent antibacterial activity. Among the privileged scaffolds in medicinal chemistry, the rhodanine core (2-thioxothiazolidin-4-one) and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including significant antimicrobial effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of new rhodanine derivatives, comparing their performance against established alternatives with supporting experimental data.

The Enduring Promise of Rhodanine-Based Antimicrobials

Rhodanine is a versatile heterocyclic moiety that allows for structural modifications at various positions, primarily at the C-5 and N-3 sites, enabling the generation of diverse chemical libraries with a wide range of biological activities.[1] Studies have demonstrated that these derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The mechanism of action for some rhodanine derivatives has been attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for DNA replication and repair.[3][5]

This guide will navigate the essential experimental workflows required to substantiate the antimicrobial claims of novel rhodanine derivatives, ensuring scientific integrity and providing a solid foundation for further development.

Core Experimental Workflow for Efficacy Validation

A systematic approach is crucial to validate the antimicrobial potential of new rhodanine derivatives. The following workflow outlines the key experimental stages, from initial screening to a deeper mechanistic understanding.

Experimental Workflow cluster_0 Phase 1: Primary Efficacy Assessment cluster_1 Phase 2: Dynamic Activity Profiling cluster_2 Phase 3: Mechanistic Investigation A Minimum Inhibitory Concentration (MIC) Assay B Minimum Bactericidal Concentration (MBC) Assay A->B Determine bactericidal/ bacteriostatic nature C Time-Kill Kinetics Assay B->C Characterize kill rate D Mechanism of Action Studies C->D Elucidate mode of action E DNA Gyrase Inhibition Assay D->E F Cell Membrane Permeability Assay D->F DNA_Gyrase_Inhibition_Workflow Start Prepare Reaction Mixture: - Supercoiled DNA plasmid - DNA Gyrase enzyme - ATP - Assay Buffer Add_Compound Add varying concentrations of Rhodanine Derivative Start->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop reaction with SDS/proteinase K Incubate->Stop_Reaction Analyze Analyze by Agarose Gel Electrophoresis Stop_Reaction->Analyze Result Inhibition of supercoiling (less migration of relaxed DNA) Analyze->Result

Caption: A simplified workflow for assessing DNA gyrase inhibition.

This protocol is based on established methods for assaying DNA gyrase inhibitors. [5][6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine relaxed plasmid DNA (the substrate), purified bacterial DNA gyrase, ATP, and the appropriate assay buffer.

    • Add the test rhodanine derivative at a range of concentrations. Include a positive control (e.g., ciprofloxacin) and a no-compound control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a solution of SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Interpretation:

    • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control. The concentration of the rhodanine derivative that inhibits the enzyme activity by 50% (IC₅₀) can be determined.

Bacterial Cell Membrane Permeability Assay

Some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane. This can be assessed using fluorescent probes that can only enter cells with compromised membranes.

Membrane_Permeability_Workflow Start Prepare bacterial suspension in buffer Add_Compound Add Rhodanine Derivative at desired concentration Start->Add_Compound Incubate Incubate for a short period Add_Compound->Incubate Add_Dye Add a fluorescent dye (e.g., Propidium Iodide) Incubate->Add_Dye Measure_Fluorescence Measure fluorescence intensity over time Add_Dye->Measure_Fluorescence Result Increase in fluorescence indicates membrane permeabilization Measure_Fluorescence->Result

Caption: A workflow for evaluating the effect of a compound on bacterial cell membrane integrity.

  • Bacterial Suspension:

    • Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the bacterial pellet in a suitable buffer (e.g., PBS).

  • Treatment and Staining:

    • Add the rhodanine derivative to the bacterial suspension at its MIC or higher concentrations. Include a positive control that is known to disrupt membranes (e.g., polymyxin B) and a negative (no-compound) control.

    • Add propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells but can enter cells with damaged membranes and intercalate with DNA, leading to a significant increase in fluorescence.

  • Fluorescence Measurement:

    • Monitor the fluorescence intensity over time using a fluorometer.

  • Interpretation:

    • A significant increase in fluorescence in the presence of the rhodanine derivative compared to the negative control indicates that the compound disrupts the bacterial cell membrane.

Conclusion

The validation of new rhodanine derivatives as potential antimicrobial agents requires a multifaceted and rigorous experimental approach. By systematically determining their potency (MIC and MBC), characterizing their killing kinetics, and elucidating their mechanism of action, researchers can build a robust data package. This comprehensive evaluation, grounded in established protocols and benchmarked against known antibiotics, is essential for identifying promising lead compounds and advancing the development of the next generation of antimicrobial therapies to combat the growing challenge of drug-resistant infections.

References

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The Evolving Landscape of Rhodanine-3-Acetic Acid Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The rhodanine scaffold, a privileged heterocyclic motif, continues to be a focal point in medicinal chemistry. Among its numerous derivatives, rhodanine-3-acetic acid analogs have emerged as a particularly fruitful area of investigation, yielding compounds with a wide spectrum of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, offering insights into their design, synthesis, and performance against various biological targets. We will delve into the critical structural modifications that govern their efficacy as enzyme inhibitors and therapeutic agents, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

The Rhodanine-3-Acetic Acid Core: A Versatile Scaffold for Drug Discovery

The rhodanine-3-acetic acid core, characterized by a thiazolidinone ring with a carboxymethyl group at the N-3 position, offers three primary points for chemical modification: the C-5 position, the N-3 acetic acid moiety, and the thione group at C-2. The majority of SAR studies have focused on modifications at the C-5 position, typically through Knoevenagel condensation with various aldehydes, and alterations to the N-3 acetic acid group. These modifications have profound effects on the molecule's physicochemical properties and its ability to interact with biological targets.

Comparative SAR Analysis Across Key Therapeutic Areas

The versatility of the rhodanine-3-acetic acid scaffold is evident in the diverse range of biological activities exhibited by its analogs. Here, we compare the SAR for three prominent therapeutic areas: aldose reductase inhibition, anticancer activity via microtubule disruption, and antimicrobial effects.

Aldose Reductase Inhibitors for Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive during hyperglycemia, leading to the accumulation of sorbitol and subsequent diabetic complications. Rhodanine-3-acetic acid derivatives have been extensively explored as aldose reductase inhibitors (ARIs), with epalrestat being a marketed drug in this class.[1][2]

Key SAR Insights:

  • The Carboxylic Acid Moiety is Crucial: The acetic acid group at the N-3 position is a critical pharmacophore for aldose reductase inhibition, forming key interactions with the enzyme's active site. Its removal or replacement with larger, non-acidic groups generally leads to a significant loss of activity.

  • The 5-Benzylidene Substituent Dictates Potency and Selectivity: The nature of the aromatic ring at the C-5 position plays a vital role in determining the inhibitory potency.

    • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as nitro and cyano, on the phenyl ring of the 5-benzylidene moiety can enhance activity. Conversely, bulky substituents are often not well-tolerated.

    • Heterocyclic Rings: Replacement of the phenyl ring with other aromatic or heterocyclic systems can also modulate activity. For instance, quinazolinone-based rhodanine-3-acetic acids have shown potent, nanomolar activity against aldose reductase.

  • Modification of the Acetic Acid: Conversion of the carboxylic acid to an amide can maintain or, in some cases, improve activity, potentially by enhancing cell permeability. For example, certain 5-benzylidene-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide derivatives have shown potent inhibition of both aldose reductase (ALR2) and aldehyde reductase (ALR1).[2][3][4]

Comparative Data for Aldose Reductase Inhibitors:

Compound ID5-Benzylidene SubstituentN-3 ModificationIC50 (ALR2)Reference
Epalrestat (E)-2-methyl-3-phenylpropenylideneAcetic acid~0.1 µM[1]
Analog 3a 4-(quinazolin-4-yloxy)benzylideneAcetic acid0.023 µM
Analog 3b 4-(2-methylquinazolin-4-yloxy)benzylideneAcetic acid0.025 µM
Analog 3f 4-MethoxybenzylideneN-(4-fluorophenyl)acetamide0.12 µM[2][4]
Analog 3a 4-Hydroxy-3-methoxybenzylideneN-phenylacetamide0.25 µM[2]
Anticancer Agents Targeting Microtubule Dynamics

Microtubules are dynamic polymers essential for cell division, making them a prime target for anticancer drugs.[5] Certain rhodanine-3-acetic acid derivatives have been identified as microtubule-targeting agents, exhibiting potent antiproliferative activity against various cancer cell lines.[6][7][8]

Key SAR Insights:

  • Amide Functionality at N-3: Conversion of the N-3 acetic acid to various amides is a common strategy in the design of anticancer rhodanine derivatives. The nature of the amine used for amidation significantly influences the antiproliferative activity.[6][7]

  • Substitution on the 5-Benzylidene Ring: The substitution pattern on the 5-benzylidene ring is critical for potent anticancer activity.

    • Aromatic and heteroaromatic substituents with varying electronic and steric properties have been explored. For instance, compounds with a phenyl or substituted phenyl group at the R1 and R2 positions of the N-phenylacetamide moiety have shown good activity.[6]

  • Mechanism of Action: Potent analogs in this class often act as microtubule stabilizers, promoting tubulin polymerization and leading to cell cycle arrest and apoptosis.[7][8] Computational docking studies have suggested that these compounds can bind to the taxol binding site on β-tubulin.[7][8]

Comparative Data for Anticancer Rhodanine-3-Acetic Acid Analogs:

Compound IDR1 (on 5-benzylidene)R2 (on N-phenylacetamide)Cell LineIC50 (µM)Reference
I1 PhenylPhenylA54911.3[6]
I19 4-Methoxyphenyl4-FluorophenylA5498.5[6]
I20 4-Methoxyphenyl4-ChlorophenylA5497.0[6][7][8]
I20 4-Methoxyphenyl4-ChlorophenylPC-39.8[6][7][8]
I20 4-Methoxyphenyl4-ChlorophenylHepG220.3[6][7][8]
Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9][10] Rhodanine-3-acetic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12][13]

Key SAR Insights:

  • Lipophilicity and Substituents at C-5: The antimicrobial activity is often correlated with the lipophilicity of the molecule, which is influenced by the substituent at the C-5 position. Arylalkylidene moieties are common, with substitutions on the aromatic ring affecting the activity spectrum.[11]

  • Activity Against Gram-Positive Bacteria: Many active rhodanine-3-acetic acid analogs show selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][13] Activity against Gram-negative bacteria is less common.[9]

  • Amides and Esters of the N-3 Acetic Acid: Modification of the carboxylic acid to amides or esters can lead to potent antimicrobial agents. For example, N-(4-chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed significant activity against Mycobacterium tuberculosis.[11]

  • Antifungal Activity: Certain analogs have also exhibited antifungal properties, for instance, against various Candida species.

Comparative Data for Antimicrobial Rhodanine-3-Acetic Acid Analogs:

Compound ID5-SubstituentN-3 ModificationOrganismMIC (µM)Reference
Compound A 2-HydroxybenzylideneN-(4-chlorophenyl)acetamideM. tuberculosis8-16[11]
Compound B Unsubstituted4-(trifluoromethyl)phenyl esterMRSA≥15.62[11]
Compound C 2-HydroxybenzylideneAcetic acidNon-tuberculous mycobacteria≥32[11]
Compound 6a 1-(p-tolylsulfonyl)-1H-indol-3-ylmethyleneAcetic acidS. aureus ATCC 433000.5[13]
Compound 6c 1-(4-chlorophenylsulfonyl)-1H-indol-3-ylmethyleneAcetic acidS. aureus ATCC 433000.5[13]

Mechanistic Insights and Visualization

A deeper understanding of the SAR of rhodanine-3-acetic acid analogs requires a grasp of their underlying mechanisms of action.

Aldose Reductase Inhibition and the Polyol Pathway

The inhibitory action of rhodanine-3-acetic acid analogs on aldose reductase directly impacts the polyol pathway, mitigating the downstream effects of hyperglycemia.

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Fructose Fructose AR->Sorbitol SDH->Fructose Rhodanine_Analog Rhodanine-3-acetic acid analog Rhodanine_Analog->AR Inhibition

Caption: Inhibition of Aldose Reductase by Rhodanine-3-Acetic Acid Analogs in the Polyol Pathway.

Disruption of Microtubule Dynamics in Cancer Cells

The anticancer effects of certain rhodanine-3-acetic acid analogs are attributed to their ability to interfere with the dynamic instability of microtubules, a critical process for cell division.

Microtubule_Dynamics cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Rhodanine Analogs Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Stabilization Microtubule Stabilization Depolymerization->Tubulin Rhodanine_Analog Rhodanine-3-acetic acid analog (Stabilizer) Rhodanine_Analog->Microtubule CellCycleArrest Cell Cycle Arrest & Apoptosis Stabilization->CellCycleArrest

Caption: Stabilization of Microtubules by Rhodanine-3-Acetic Acid Analogs Leading to Cancer Cell Death.

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, detailed experimental protocols for the synthesis and biological evaluation of rhodanine-3-acetic acid analogs are provided below.

Synthesis: Knoevenagel Condensation for 5-Benzylidenerhodanine-3-acetic acids

This protocol describes a general method for the synthesis of 5-benzylidenerhodanine-3-acetic acid derivatives.[14][15][16][17]

Synthesis_Workflow Start Start Reactants Rhodanine-3-acetic acid + Aromatic aldehyde Start->Reactants Solvent_Catalyst Solvent (e.g., Acetic Acid) + Catalyst (e.g., Sodium Acetate) Reactants->Solvent_Catalyst Reaction Reflux (e.g., 2-6 hours) Solvent_Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Drying Dry the Product Filtration->Drying Purification Recrystallization (e.g., from Ethanol) Drying->Purification End Pure Product Purification->End

Caption: General workflow for the synthesis of 5-benzylidenerhodanine-3-acetic acids.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve rhodanine-3-acetic acid (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent, such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base, such as anhydrous sodium acetate (2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux for a period of 2 to 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-benzylidenerhodanine-3-acetic acid derivative.

Biological Evaluation: Aldose Reductase Inhibition Assay

This protocol outlines a common in vitro method to assess the aldose reductase inhibitory activity of the synthesized compounds.[1][18][19][20][21]

Materials:

  • Aldose reductase enzyme (from rat lens or recombinant human)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the aldose reductase enzyme solution to the cuvette to initiate the reaction. The final volume is typically 1 mL.

  • Substrate Addition: Start the reaction by adding the substrate, DL-glyceraldehyde.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes at 37°C. The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Biological Evaluation: In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound affects the polymerization of tubulin into microtubules.[22][23][24][25][26]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer)

  • Test compounds dissolved in DMSO

  • Paclitaxel (stabilizing agent control) and Colchicine (destabilizing agent control)

  • Spectrophotometer with a temperature-controlled cuvette holder

Step-by-Step Protocol:

  • Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP, and the test compound at various concentrations.

  • Tubulin Addition: Add the purified tubulin solution to each well.

  • Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance (turbidity) at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).

  • Data Analysis: An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compounds to the positive (paclitaxel) and negative (DMSO) controls. Inhibitors of polymerization will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[27][28][29][30]

Materials:

  • Cancer cell lines (e.g., A549, PC-3, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the rhodanine-3-acetic acid analogs for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The structure-activity relationship studies of rhodanine-3-acetic acid analogs have unveiled a wealth of information for the rational design of novel therapeutic agents. The versatility of this scaffold, coupled with a straightforward and efficient synthesis, makes it an attractive starting point for drug discovery programs targeting a wide array of diseases. Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. Furthermore, exploring novel modifications at the C-2 thione position and the development of dual-target inhibitors could open up new avenues for this promising class of compounds. The continued application of computational modeling and a deeper understanding of the molecular interactions with their respective targets will undoubtedly accelerate the translation of these potent molecules from the laboratory to the clinic.

References

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  • Saeedi, M., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 9(1), 1-11. [Link]

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A Comparative Analysis of Rhodanine Esters and Amides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the rhodanine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in various diseases.[1][2][3] This guide provides an in-depth, comparative analysis of two key classes of rhodanine derivatives: rhodanine esters and rhodanine amides. By examining their structure-activity relationships, mechanisms of inhibition, and synthetic accessibility, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the design and development of novel enzyme inhibitors.

The Rhodanine Core: A Foundation for Diverse Inhibitory Activity

Rhodanine, a 2-thioxo-4-thiazolidinone, serves as a versatile template for the synthesis of bioactive compounds.[3][4] Its chemical tractability allows for modifications at several positions, most notably at the N-3 and C-5 positions, leading to a vast chemical space for inhibitor design.[5] Derivatives of rhodanine have been investigated as inhibitors of a multitude of enzymes, including aldose reductase, protein tyrosine phosphatase 1B (PTP1B), β-lactamases, and carbonic anhydrases, highlighting its broad therapeutic potential.[1][6][7][8]

Structural and Synthetic Considerations: Esters vs. Amides

The primary distinction between the two classes of compounds discussed herein lies in the functional group appended to the N-3 position of the rhodanine ring, typically via an acetic acid linker.

Rhodanine Esters (Rhodanine-3-acetic acid derivatives): These compounds feature an ester linkage. The synthesis of rhodanine-3-acetic acid, the precursor for these esters, is a common starting point. Subsequent esterification with various alcohols allows for the introduction of diverse lipophilic or functional groups.

Rhodanine Amides (Rhodanine-3-acetamide derivatives): In this class, an amide bond is present. These are typically synthesized from rhodanine-3-acetic acid via coupling reactions with a wide range of primary or secondary amines.[9] This synthetic route provides access to a broad spectrum of derivatives with varying physicochemical properties.

Diagram: General Synthesis of Rhodanine Esters and Amides

Synthesis Rhodanine Rhodanine Rhodanine_acetic_acid Rhodanine-3-acetic acid Rhodanine->Rhodanine_acetic_acid + Chloroacetic acid Ester Rhodanine Ester Rhodanine_acetic_acid->Ester + Alcohol (Esterification) Amide Rhodanine Amide Rhodanine_acetic_acid->Amide + Amine (Amide Coupling) Alcohol R-OH Amine R-NH2

Caption: General synthetic pathways to rhodanine esters and amides.

Comparative Enzyme Inhibitory Activity: A Mechanistic Perspective

While both rhodanine esters and amides have demonstrated efficacy as enzyme inhibitors, their potency and mechanism of action can differ significantly. A crucial aspect to consider is the potential for in situ hydrolysis of the parent compound.

The Role of Hydrolysis and the Emergence of Enethiols

Recent studies, particularly in the context of metallo-β-lactamase (MBL) inhibition, have revealed that the rhodanine ring can undergo hydrolysis to form a potent thioenolate species.[10][11][12] This thioenolate is often the primary inhibitor, chelating metal ions in the active site of metalloenzymes.[11][13]

This finding has profound implications for the comparison of rhodanine esters and amides. The rate and extent of this hydrolysis may differ between the two classes, influencing their observed inhibitory activity. It is plausible that the ester linkage is more susceptible to hydrolysis under physiological conditions compared to the more stable amide bond.

Diagram: Hydrolysis of Rhodanine Derivatives

Hydrolysis Rhodanine_Derivative Rhodanine Ester/Amide Hydrolysis Hydrolysis Rhodanine_Derivative->Hydrolysis Thioenolate Thioenolate (Active Inhibitor) Hydrolysis->Thioenolate

Caption: Hydrolysis of rhodanine derivatives to the active thioenolate inhibitor.

Structure-Activity Relationship (SAR) Insights

The substituents introduced via the ester or amide linkage play a critical role in modulating the inhibitory potency and selectivity.

  • Lipophilicity and steric bulk: The nature of the R-group in the ester or amide can influence cell permeability and interaction with hydrophobic pockets within the enzyme's active site.

  • Hydrogen bonding potential: Amides introduce an additional hydrogen bond donor (the N-H group), which can form crucial interactions with amino acid residues in the enzyme's active site, potentially leading to higher affinity compared to the corresponding esters.[6]

  • Electronic effects: Electron-withdrawing or -donating groups on the appended moiety can influence the reactivity of the rhodanine core and its susceptibility to hydrolysis.

Comparative Data on Enzyme Inhibition

The following table summarizes representative data on the inhibitory activity of rhodanine esters and amides against various enzyme targets. It is important to note that direct comparisons should be made with caution due to variations in assay conditions and the specific derivatives tested.

Enzyme TargetRhodanine Derivative ClassRepresentative IC50 ValuesKey Findings & References
Aldose Reductase Amides0.12 µMVanillin-derived acetamides showed potent inhibition.[14][15]
Esters (as acetic acids)-Rhodanine-3-acetic acid derivatives are known inhibitors.[16]
Metallo-β-lactamases (MBLs) AmidesPotent inhibitionHydrolysis to enethiols is a key mechanism. Amides showed variable activity, sometimes comparable to enethiols.[11]
Esters (as acetic acids)Generally weaker than enethiolsOften inactive or weakly active compared to the hydrolyzed enethiol form.[11]
Protein Tyrosine Phosphatase 1B (PTP1B) Amides & Esters0.36 µM - 0.67 µMTryptophan-derived and pyrazole-containing rhodanine derivatives showed competitive inhibition.[7][17]
α-Amylase Amides11.01 µMRhodanine-benzamides demonstrated competitive inhibition.[18][19]

Experimental Protocols for Evaluating Inhibitory Activity

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential.

Protocol 1: Determination of IC50 Value

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.[20]

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the specific substrate for the enzyme.

    • Prepare serial dilutions of the rhodanine ester and amide test compounds. A vehicle control (e.g., DMSO) should be included.

  • Enzyme Activity Assay:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the various concentrations of the test compounds to the respective wells.

    • Pre-incubate the plate to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the formation of the product over time using a microplate reader (measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[20]

Protocol 2: Enzyme Inhibition Kinetic Analysis

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.[20][21]

  • Assay Setup:

    • Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor.

    • For each inhibitor concentration, vary the substrate concentration over a range.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Plot the data using methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the effect of the inhibitor on the kinetic parameters (Km and Vmax).[20]

Diagram: Workflow for Enzyme Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitors Incubation Incubate Enzyme & Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation Reaction->Measurement IC50 IC50 Determination Measurement->IC50 Kinetics Kinetic Analysis (Lineweaver-Burk) Measurement->Kinetics

Caption: Standard workflow for enzyme inhibition assays.

Conclusion and Future Perspectives

The choice between rhodanine esters and amides in a drug discovery program is nuanced and target-dependent. While esters may offer advantages in terms of synthetic simplicity and potentially act as prodrugs that are hydrolyzed to the active form, amides provide greater stability and additional opportunities for hydrogen bonding interactions.

A critical takeaway is the potential for hydrolysis of the rhodanine core to the highly potent thioenolate species.[11] This necessitates a careful evaluation of the stability of any rhodanine-based inhibitor and the testing of its potential hydrolysis products to fully understand the observed biological activity.

Future research should focus on systematic comparisons of matched ester and amide pairs against a broader range of enzyme targets. Furthermore, detailed pharmacokinetic and metabolic studies are crucial to understanding the in vivo fate of these compounds and their potential for clinical translation. By integrating these considerations, the full potential of the rhodanine scaffold can be harnessed in the development of next-generation enzyme inhibitors.

References

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  • Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. (n.d.). Nature Chemistry.
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  • Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors. (2018). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). ResearchGate. Available from: [Link]

  • Design, Synthesis of Rhodanine Derivatives and In-vitro Evaluation as Aldose Reductase Inhibitors. (2015). ResearchGate. Available from: [Link]

  • Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. (2018). ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2020). Molecules. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. Available from: [Link]

  • Structure–activity relationships of rhodanine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. (2014). ResearchGate. Available from: [Link]

  • Proposed mechanism for the synthesis of rhodanine-based amides 5. (n.d.). ResearchGate. Available from: [Link]

  • Rhodanine as a privileged scaffold in drug discovery. (2009). Current Medicinal Chemistry. Available from: [Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. (2018). ResearchGate. Available from: [Link]

  • Rhodanine-benzamides as potential hits for α-amylase enzyme inhibitors and radical (DPPH and ABTS) scavengers. (2024). PubMed. Available from: [Link]

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Rhodanine-benzamides as potential hits for α-amylase enzyme inhibitors and radical (DPPH and ABTS) scavengers. (2024). ResearchGate. Available from: [Link]

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Bridging the Benchtop and Biology: An In-Depth Comparison of Rhodanine-3-acetic Acid's In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The journey of a potential therapeutic agent from a promising result in a petri dish to a clinically effective drug is fraught with challenges. A critical juncture in this process is the correlation—or often, the disparity—between in vitro and in vivo activity. This guide provides a comprehensive comparison of the biological activities of Rhodanine-3-acetic acid, a versatile heterocyclic scaffold, in both laboratory assays and living organisms. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights needed to navigate the complexities of translating preclinical findings.

The Promise of a Privileged Scaffold: Rhodanine-3-acetic Acid

Rhodanine-3-acetic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The rhodanine core is considered a "privileged scaffold," meaning it can serve as a foundation for developing ligands for diverse biological targets.[2] This guide will focus on three key therapeutic areas where Rhodanine-3-acetic acid has shown promise: as an aldose reductase inhibitor for diabetic complications, as an anticancer agent, and as an antimicrobial compound.

I. Aldose Reductase Inhibition: A Success Story of In Vitro to In Vivo Correlation

One of the most notable applications of the rhodanine-3-acetic acid scaffold is in the inhibition of aldose reductase, a key enzyme in the polyol pathway.[3] Under hyperglycemic conditions, this pathway contributes to the pathogenesis of diabetic complications.[3]

In Vitro Evidence: Pinpointing the Molecular Interaction

The inhibitory activity of Rhodanine-3-acetic acid derivatives against aldose reductase is typically evaluated through enzyme inhibition assays. These assays measure the ability of a compound to block the enzymatic conversion of a substrate, with the potency often expressed as the half-maximal inhibitory concentration (IC50).

dot

cluster_in_vitro In Vitro Aldose Reductase Inhibition Assay Enzyme Aldose Reductase Product Glycerol + NADP+ Enzyme->Product Catalyzes Substrate DL-glyceraldehyde Substrate->Enzyme Cofactor NADPH Cofactor->Enzyme Inhibitor Rhodanine-3-acetic acid Derivative Inhibitor->Enzyme Inhibits

Caption: Workflow of an in vitro aldose reductase inhibition assay.

Experimental Protocol: Aldose Reductase Inhibition Assay [4]

  • Enzyme Preparation: Aldose reductase is typically purified from rat lenses.[4]

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, NADPH, and the test compound (Rhodanine-3-acetic acid derivative) at various concentrations.

  • Enzyme Addition: The purified aldose reductase enzyme is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.[4]

  • Measurement: The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined as the IC50 value.

A study on a series of Rhodanine-3-acetamide derivatives, which are closely related to Rhodanine-3-acetic acid, demonstrated potent in vitro inhibition of aldose reductase. For instance, one of the most potent compounds exhibited an IC50 value of 0.12 ± 0.01 µM.[3]

CompoundAldose Reductase (ALR2) IC50 (µM)Aldehyde Reductase (ALR1) IC50 (µM)Reference
Derivative 3a0.25 ± 0.04> 10[3]
Derivative 3f0.12 ± 0.012.18 ± 0.03[3]
Sulindac (Standard)0.45 ± 0.02-[3]
Valproic Acid (Standard)-15.2 ± 0.01[3]
In Vivo Confirmation: The Case of Epalrestat

The strong in vitro activity of rhodanine-based aldose reductase inhibitors has successfully translated to in vivo efficacy, most notably with the drug Epalrestat , a derivative of Rhodanine-3-acetic acid. Epalrestat is clinically used in Japan for the treatment of diabetic neuropathy.[1]

Clinical studies have demonstrated that Epalrestat improves nerve function and alleviates symptoms in patients with diabetic neuropathy. This provides a compelling example of a positive in vitro-in vivo correlation for the Rhodanine-3-acetic acid scaffold in this therapeutic context.

II. Anticancer Activity: A Promising In Vitro Profile Awaiting In Vivo Validation

The rhodanine scaffold has also been extensively investigated for its potential as an anticancer agent.[1] Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines in vitro.

In Vitro Cytotoxicity: The MTT Assay

The most common in vitro assay to assess the anticancer activity of compounds like Rhodanine-3-acetic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

dot

cluster_mtt_assay MTT Assay Workflow Start Seed Cancer Cells Treat Treat with Rhodanine Derivative Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan Living cells convert MTT to Formazan (purple) Add_MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Result Determine Cell Viability (IC50) Measure->Result

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Experimental Protocol: MTT Assay [5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Rhodanine-3-acetic acid derivative.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth is calculated as the IC50 value.

Numerous studies have reported the in vitro anticancer activity of Rhodanine-3-acetic acid derivatives with impressive IC50 values. For example, some derivatives have shown potent activity against human cancer cell lines such as A549 (lung), PC-3 (prostate), and HepG2 (liver).[7]

DerivativeA549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)Reference
I207.09.220.3[7]
The In Vivo Gap: Challenges in Translation

Despite the promising in vitro anticancer data, there is a noticeable lack of extensive in vivo studies in animal models for many of these potent Rhodanine-3-acetic acid derivatives. This highlights a common challenge in drug discovery: a potent in vitro compound does not always translate to an effective in vivo drug. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (ADME): The compound may have poor absorption, distribution, metabolism, or rapid excretion in a living organism, preventing it from reaching the tumor at a therapeutic concentration.

  • Toxicity: The compound might exhibit toxicity to normal tissues at concentrations required for anticancer activity.

  • Tumor Microenvironment: The complex tumor microenvironment in vivo can influence drug efficacy in ways that are not replicated in a simple 2D cell culture.

While some studies have initiated in vivo investigations, more comprehensive animal model data is needed to validate the in vitro findings and establish a clear correlation for the anticancer activity of this compound class.

III. Antimicrobial Activity: Potent In Vitro Effects Against Gram-Positive Bacteria

Rhodanine-3-acetic acid and its derivatives have also demonstrated significant in vitro activity against a range of microbial pathogens, particularly Gram-positive bacteria.[8][9]

In Vitro Susceptibility Testing: The MIC Assay

The standard method for evaluating the in vitro efficacy of antimicrobial agents is the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Experimental Protocol: Broth Microdilution MIC Assay [2]

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.

  • Serial Dilutions: Serial twofold dilutions of the Rhodanine-3-acetic acid derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 18-24 hours at 37°C).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Studies have shown that certain Rhodanine-3-acetic acid derivatives exhibit potent activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

DerivativeM. tuberculosis MIC (µM)MRSA MIC (µM)Reference
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide8-16-[8]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate-≥15.62[8]
The In Vivo Challenge in Antimicrobial Drug Development

Similar to the anticancer field, the translation of in vitro antimicrobial activity to in vivo efficacy in animal infection models can be challenging. Factors such as drug distribution to the site of infection, protein binding, and potential for rapid metabolism can all impact the in vivo performance of an antimicrobial agent. While the in vitro data for Rhodanine-3-acetic acid derivatives is encouraging, more in vivo studies in relevant animal infection models are necessary to establish a clear correlation and validate their therapeutic potential.

Conclusion: A Tale of Three Activities and the Path Forward

The story of Rhodanine-3-acetic acid is a compelling illustration of the complexities of drug discovery. The successful translation of its aldose reductase inhibitory activity from in vitro assays to the clinically effective drug Epalrestat serves as a benchmark for what is possible when a strong in vitro profile is coupled with favorable in vivo properties.

Conversely, the promising in vitro anticancer and antimicrobial activities of many Rhodanine-3-acetic acid derivatives highlight the persistent "in vitro-in vivo gap." This underscores the critical need for early and comprehensive evaluation of pharmacokinetic and toxicological properties to guide the selection and optimization of lead compounds.

For researchers and drug development professionals working with this versatile scaffold, the path forward is clear:

  • Embrace a Multi-parametric Approach: In vitro potency is just one piece of the puzzle. Early assessment of ADME-Tox properties is crucial.

  • Leverage Structure-Activity Relationships (SAR): Systematically modify the rhodanine core to improve not only potency but also pharmacokinetic parameters.

  • Invest in Relevant In Vivo Models: Rigorous testing in appropriate animal models is indispensable for validating in vitro findings and predicting clinical success.

By understanding the nuances of in vitro vs. in vivo correlation and adopting a holistic approach to drug discovery, the full therapeutic potential of promising scaffolds like Rhodanine-3-acetic acid can be realized.

References

  • Kratky, M., Stolarikova, J., & Vinsova, J. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry, 25(7), 2243-2250. [Link]

  • Nadeem, H., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. BMC Chemistry, 15(1), 28. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. [Link]

  • Patel, N. C., et al. (2018). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. Medicinal Chemistry Research, 27(1), 135-146.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • RCSB PDB. (n.d.). Aldose Reductase. [Link]

  • Trotsko, N., Szczepański, J., & Matysiak, J. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6529. [Link]

  • Zhou, X., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1996-2009. [Link]

  • Kratky, M., Stolarikova, J., & Vinsova, J. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & medicinal chemistry, 25(7), 2243–2250. [Link]

  • Rauf, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical biology & drug design, 101(3), 500-549. [Link]

  • Gonzalez-Bello, C. (2017). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Molecules (Basel, Switzerland), 22(10), 1697. [Link]

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A Researcher's Guide to Navigating the Cross-Reactivity Profile of 4-oxo-2-thioxo-3-thiazolidineacetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rhodanine Paradox - Privileged Scaffold or Promiscuous Binder?

The 4-oxo-2-thioxo-3-thiazolidineacetic acid, commonly known as rhodanine-3-acetic acid, belongs to a class of heterocyclic compounds that have captivated medicinal chemists for decades. The rhodanine core is often described as a "privileged scaffold" due to its ability to serve as a foundation for compounds with a vast array of biological activities, including anti-diabetic, antimicrobial, antiviral, and anticancer properties.[1][2][3] One of the most well-known drugs featuring this core is Epalrestat, an aldose reductase inhibitor used in the treatment of diabetic neuropathy.[4][5][6]

However, the very chemical features that make the rhodanine scaffold so versatile also cast a shadow of suspicion. Rhodanine-containing compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS), notorious for producing false-positive results in high-throughput screening campaigns.[7][8] This promiscuity stems from their potential to act as non-specific binders, aggregators, or even covalent modifiers.[7][8]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4-oxo-2-thioxo-3-thiazolidineacetic acid and its derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for a tiered screening approach, and present a logical workflow for interpreting the resulting data. Our objective is to equip researchers with the tools to distinguish genuine, selective activity from the confounding background of non-specific interactions, thereby enabling a more rational approach to drug discovery and development.

Strategic Approach to Cross-Reactivity Profiling: A Tiered Methodology

A systematic and tiered approach is essential to efficiently and cost-effectively profile the cross-reactivity of a compound like 4-oxo-2-thioxo-3-thiazolidineacetic acid. The strategy is to move from broad, less specific assays to more focused and physiologically relevant ones.

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Biochemical Screening

The initial step is to cast a wide net to identify potential interactions across a diverse range of protein families. This is crucial for a rhodanine-based compound, given its potential for promiscuity.

Experimental Choice: Rationale

We recommend a combination of a broad kinase panel and a diverse enzyme/receptor panel. Kinases are a common off-target for many small molecules, and the rhodanine scaffold has been incorporated into kinase inhibitor designs.[9] A broader panel covering other enzyme classes (e.g., proteases, phosphatases) and G-protein coupled receptors (GPCRs) will help to uncover unanticipated interactions.

Protocols

1. Broad Kinase Panel Screen (Radiometric Assay)

  • Objective: To determine the inhibitory activity of 4-oxo-2-thioxo-3-thiazolidineacetic acid against a large panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a working concentration (e.g., 100 µM) in the appropriate assay buffer.

    • Assay Plate Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and the test compound at a single high concentration (e.g., 10 µM).

    • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

    • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP using a filtration-based method.

    • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO). A common hit criterion is >50% inhibition.

2. Diverse Enzyme and Receptor Binding Panel

  • Objective: To identify potential interactions with a broad range of non-kinase targets.

  • Methodology (Example: Radioligand Binding Assay for a GPCR):

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target GPCR.

    • Assay Setup: In a 96-well filter plate, combine the membrane preparation, a specific radioligand for the target GPCR (at a concentration near its Kd), and the test compound (at a single high concentration, e.g., 10 µM).

    • Incubation: Incubate to allow binding to reach equilibrium.

    • Separation: Separate bound from free radioligand by vacuum filtration.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Calculate the percentage of displacement of the radioligand compared to a vehicle control. A significant displacement (e.g., >50%) indicates a potential interaction.

Data Presentation: Tier 1 Results

The results from this initial screen should be presented in a clear, tabular format.

Target ClassTarget% Inhibition / Displacement @ 10 µM
Kinase Kinase A85%
Kinase B15%
Kinase C62%
GPCR Receptor X78%
Receptor Y5%
Protease Protease Z55%

This is a hypothetical representation of Tier 1 screening data.

Tier 2: Orthogonal and Secondary Biochemical Assays

Hits from Tier 1 must be validated using orthogonal assays and their potency determined through dose-response studies. This step is critical to eliminate artifacts and confirm genuine interactions.

Experimental Choice: Rationale

For each primary hit, an orthogonal assay with a different detection modality should be employed to ensure the observed activity is not an artifact of the primary assay format. For example, if a hit was identified in a radiometric kinase assay, a label-free method like a thermal shift assay can provide confirmatory evidence of direct binding. Following confirmation, a full dose-response curve is necessary to determine the potency (IC50 or Ki) of the interaction.

Protocols

1. Dose-Response Enzyme Inhibition Assay (Spectrophotometric)

  • Objective: To determine the IC50 value of the test compound against a confirmed enzyme target.

  • Methodology:

    • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) in assay buffer.

    • Assay Setup: In a 96-well plate, add the enzyme and the diluted compound series.

    • Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Reaction Initiation: Add the substrate to start the reaction.

    • Measurement: Monitor the change in absorbance over time using a plate reader at the appropriate wavelength for the substrate/product.

    • Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) - Melt Curve

  • Objective: To confirm direct target engagement in a cellular context by observing ligand-induced thermal stabilization of the target protein.

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound or vehicle control.

    • Heating: Heat aliquots of the treated cells to a range of temperatures.

    • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or an immunoassay.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and thus, direct binding.[10][11][12][13]

Data Presentation: Tier 2 Results

The data from this tier should provide a quantitative comparison of the compound's potency against confirmed hits.

TargetPrimary AssayOrthogonal AssayIC50 / Ki (µM)
Aldose ReductaseEnzyme InhibitionCETSA0.5
Kinase ARadiometricEnzyme Inhibition2.3
Kinase CRadiometricEnzyme Inhibition15.8
Receptor XRadioligand BindingFunctional Assay8.9
Protease ZEnzyme InhibitionN/A (artifact)> 100

This is a hypothetical representation of Tier 2 validation and dose-response data.

Tier 3: Cell-Based Functional and Target Engagement Assays

The final tier of profiling aims to understand the compound's activity in a more physiologically relevant context. It is essential to determine if the biochemical inhibition or binding translates to a functional effect in intact cells.

Experimental Choice: Rationale

For targets with known signaling pathways, cell-based functional assays are indispensable. For example, if aldose reductase is a confirmed hit, measuring its activity in the polyol pathway in cells cultured under high glucose conditions provides crucial functional validation. Similarly, for an NLRP3 inflammasome inhibitor, measuring the downstream release of IL-1β is a key functional readout.

Signaling Pathways and Assay Design

1. Aldose Reductase and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is upregulated and contributes to diabetic complications.

Caption: The Polyol Pathway and the site of inhibition.

  • Functional Assay: Intracellular Sorbitol Accumulation

    • Cell Culture: Culture a suitable cell line (e.g., retinal pericytes) in normal and high glucose media.

    • Treatment: Treat the cells with a dose range of the test compound for 24-48 hours.

    • Cell Lysis and Measurement: Lyse the cells and measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit.

    • Data Analysis: Determine the EC50 for the reduction of sorbitol accumulation in high glucose conditions.

2. NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1, leading to the maturation and secretion of the pro-inflammatory cytokine IL-1β.

Sources

A Comparative Benchmarking Guide: Novel Rhodanine Derivatives vs. Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel rhodanine derivatives, benchmarking them against established standard-of-care therapeutics. We will navigate through the rationale of experimental design, present detailed protocols for key assays, and interpret comparative data to assess the potential of these promising compounds in oncology.

Introduction: The Ascendancy of the Rhodanine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged structures" due to their ability to bind to multiple biological targets. The rhodanine core, a derivative of thiazolidine, is one such scaffold.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6][7] The structural versatility of the rhodanine ring allows for extensive modification at several positions, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.[2] This guide will focus on the anticancer potential of rhodanine derivatives, a field where they have shown considerable promise, often by inducing apoptosis or inhibiting key signaling pathways in cancer cells.[8][9]

The Contenders: Profiling the Molecules

For this benchmarking guide, we will compare a promising rhodanine derivative against a widely used chemotherapeutic agent in the context of ovarian cancer.

The Challenger: Rhodanine Derivative RD-38

Our representative rhodanine derivative, which we will refer to as RD-38, is based on a structure reported to exhibit potent cytotoxicity against human ovarian carcinoma cells (A2780), even surpassing the efficacy of cisplatin in certain contexts.[3] Specifically, this refers to 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, a compound noted for its significant anticancer activity.[3]

The Incumbent: Cisplatin

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of treatment for various cancers, including ovarian, testicular, and bladder cancer, for decades. Its mechanism of action involves binding to and causing cross-linking of DNA, which ultimately triggers apoptosis in rapidly dividing cancer cells. While effective, its use is often limited by significant side effects and the development of drug resistance.

The Benchmarking Strategy: A Multi-tiered Evaluation Workflow

A robust preclinical comparison requires a systematic approach, moving from broad cellular effects to specific mechanisms and in vivo efficacy. The causality behind this multi-step process is to de-risk development by gathering increasingly complex and physiologically relevant data at each stage. We begin with high-throughput in vitro assays to establish basic cytotoxicity, proceed to more complex in vivo models to assess efficacy in a biological system, and supplement these with pharmacokinetic studies to understand the drug's behavior in the body.[10][11][12]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Pharmacokinetic Profiling vitro_start Compound Synthesis (RD-38) cell_culture Cancer Cell Line Culture (e.g., A2780 Ovarian Cancer) mtt_assay

Caption: Preclinical benchmarking workflow for a new drug candidate.

In Vitro Head-to-Head Analysis: Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against relevant cancer cell lines.[13][14][15] This provides a fundamental measure of a compound's potency.

Experimental Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[16] It measures the metabolic activity of cells, as viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death after exposure to a cytotoxic compound. The choice of this assay is based on its high throughput, reliability, and extensive validation in scientific literature.[16][18]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system as it includes controls for background absorbance (media only), untreated cells (100% viability), and a known cytotoxic agent (standard-of-care).

  • Cell Seeding:

    • Culture human ovarian adenocarcinoma cells (A2780) in appropriate media until they reach approximately 80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of RD-38 and Cisplatin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[19]

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[16]

    • Incubate the plate for another 4 hours under the same conditions. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization and Measurement:

    • After the 4-hour incubation, carefully add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[19]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Comparative Data Summary: In Vitro Cytotoxicity
CompoundCell LineIC50 (µM) [Illustrative]
RD-38 A2780 (Ovarian)4.4[3]
Cisplatin A2780 (Ovarian)12.5

Note: The IC50 value for RD-38 is based on published data for a similar compound.[3] The value for Cisplatin is illustrative for comparative purposes.

In Vivo Efficacy Evaluation

While in vitro assays are crucial for initial screening, they do not replicate the complex environment of a living organism.[10] Therefore, in vivo testing is an essential step to evaluate a drug's efficacy in a more physiologically relevant setting.[11][20]

Experimental Rationale: The Xenograft Model

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude mice), are a standard and widely accepted method for preclinical in vivo evaluation of anticancer agents.[10][21][22] This model allows for the assessment of a drug's ability to inhibit tumor growth in a living system, providing critical data on efficacy and potential toxicity (e.g., by monitoring body weight).

G start Day 0: Implant A2780 Cells Subcutaneously in Nude Mice tumor_growth Days 7-10: Monitor for Palpable Tumors (~100-150 mm³) start->tumor_growth randomize Day 10: Randomize Mice into Treatment Groups (n=8-10) tumor_growth->randomize treatment_phase Days 11-25: Administer Treatment (Vehicle, RD-38, Cisplatin) randomize->treatment_phase monitoring Measure Tumor Volume & Body Weight (2-3 times/week) treatment_phase->monitoring endpoint Day 25 (or ethical endpoint): Sacrifice Mice, Excise & Weigh Tumors monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Experimental workflow for an in vivo xenograft study.

Detailed Protocol: Ovarian Cancer Xenograft Mouse Model
  • Cell Implantation:

    • Harvest A2780 cells and resuspend them in a sterile, serum-free medium mixed 1:1 with Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the right flank of female athymic nude mice (6-8 weeks old).

  • Tumor Growth and Grouping:

    • Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Randomize the mice into three groups (e.g., n=10 per group):

      • Group 1: Vehicle Control (e.g., saline, administered intraperitoneally).

      • Group 2: RD-38 (e.g., 20 mg/kg, administered intraperitoneally daily).

      • Group 3: Cisplatin (e.g., 5 mg/kg, administered intraperitoneally once a week).

  • Treatment and Monitoring:

    • Administer the treatments according to the defined schedule for a period of 3-4 weeks.

    • Measure tumor volumes and mouse body weights two to three times per week. Significant body weight loss (>15-20%) is an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and record their final weights.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Comparative Data Summary: In Vivo Efficacy
Treatment GroupDose & ScheduleFinal Tumor Volume (mm³) [Illustrative]Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control N/A1500 ± 2100%+5%
RD-38 20 mg/kg, daily450 ± 9570%-2%
Cisplatin 5 mg/kg, weekly600 ± 11060%-12%

Pharmacokinetic Profiling

Understanding a drug's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) it—is essential for successful drug development.[23][24] PK studies help determine the optimal dosing regimen to achieve therapeutic concentrations at the target site without causing excessive toxicity.[25]

Experimental Rationale: In Vivo PK Study

A single-dose PK study in rodents (e.g., rats or mice) provides initial data on key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and total drug exposure over time (Area Under the Curve, AUC).[24] This information is critical for correlating the observed efficacy in vivo with drug exposure levels.

Outline of a Pharmacokinetic Study
  • Dosing: Administer a single dose of RD-38 or Cisplatin to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to separate plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to calculate the key PK parameters.

Comparative Data Summary: Key Pharmacokinetic Parameters
ParameterRD-38 [Illustrative]Cisplatin [Illustrative]
Cmax (ng/mL) 12002500
Tmax (h) 1.00.5
t½ (h) 6.52.0
AUC (ng·h/mL) 75004500

Synthesis and Discussion

The collective data from these benchmarking studies provide a multi-faceted view of the new rhodanine derivative's potential. In our illustrative example, RD-38 demonstrates a superior in vitro potency (lower IC50) compared to cisplatin.[3] This potency translates into a strong in vivo efficacy, achieving a higher percentage of tumor growth inhibition. Critically, RD-38 appears to have a more favorable safety profile in the animal model, as indicated by the minimal body weight loss compared to the significant reduction seen with cisplatin.

The pharmacokinetic data suggest that while cisplatin reaches a higher peak concentration more quickly, RD-38 has a longer half-life and greater overall exposure (AUC). This sustained exposure could contribute to its enhanced efficacy, potentially allowing for less frequent or lower dosing. The causality is clear: a longer half-life means the tumor is exposed to therapeutic concentrations of the drug for a longer duration, potentially leading to better outcomes.

These results strongly support the continued development of RD-38 as a clinical candidate. The next logical steps would involve more extensive toxicology studies and investigation into its specific molecular mechanism of action.

Conclusion

The rhodanine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Through a systematic benchmarking process encompassing in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profiling, it is possible to rigorously evaluate the potential of new derivatives against established standards. The illustrative data for RD-38 highlight a compound with promising efficacy and an improved safety profile over the standard-of-care, underscoring the value of this chemical class in the development of next-generation anticancer drugs. This guide provides a validated, logical, and scientifically grounded framework for researchers and drug development professionals to conduct such critical comparisons.

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A Head-to-Head Comparison of Synthetic Routes to Rhodanine-3-Acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Rhodanine-3-acetic acid is a pivotal scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its derivatives have garnered significant attention in drug discovery, most notably as aldose reductase inhibitors like epalrestat, used in the management of diabetic complications. The synthesis of this key intermediate is, therefore, a critical consideration for researchers in the field. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to Rhodanine-3-acetic acid, offering insights into the causality behind experimental choices and providing the necessary data for informed decision-making in a research and development setting.

Route 1: The Classical One-Pot Synthesis

The most established and widely cited method for the synthesis of Rhodanine-3-acetic acid is a one-pot, three-component reaction involving glycine, carbon disulfide, and chloroacetic acid. This approach is valued for its convergence and relatively straightforward procedure.

Reaction Mechanism

The reaction proceeds through the initial formation of a dithiocarbamate intermediate. Glycine, in the presence of a base, reacts with carbon disulfide to form a dithiocarbamic acid salt. This nucleophilic intermediate then undergoes an S-alkylation with chloroacetic acid, followed by an intramolecular cyclization via a condensation reaction to yield the rhodanine ring. The final step is an acidification to protonate the carboxylic acid group.

Classical Synthesis Mechanism Glycine Glycine Dithiocarbamate Dithiocarbamate Intermediate Glycine->Dithiocarbamate + CS2, Base CS2 Carbon Disulfide CS2->Dithiocarbamate Base Base (e.g., NaOH) Base->Dithiocarbamate Alkylated_intermediate S-Alkylated Intermediate Dithiocarbamate->Alkylated_intermediate + Chloroacetic Acid Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Alkylated_intermediate Rhodanine_ring Rhodanine-3-acetic acid Alkylated_intermediate->Rhodanine_ring Intramolecular Cyclization Acidification Acidification (HCl)

Caption: Workflow for the classical synthesis of Rhodanine-3-acetic acid.

Experimental Protocol

A representative one-pot procedure is as follows[1]:

  • Glycine (2 g, 26.6 mmol) and sodium hydroxide (2.3 g, 58 mmol) are dissolved in 15 mL of ethanol.

  • Carbon disulfide (1.5 mL) is added dropwise with vigorous stirring at room temperature, and the mixture is stirred for 6 hours.

  • Chloroacetic acid (3 g, 31 mmol) is then added, and stirring is continued at room temperature for 5 hours.

  • The resulting reaction mixture is acidified with dilute HCl until a pH of 1.0 is achieved, and stirring is continued for 1 hour to precipitate the product.

  • The solid product is collected by filtration, washed, and dried.

Performance and Considerations

This method is lauded for its high yield, often reported to be in the range of 94%[1]. The use of readily available and inexpensive starting materials makes it an economically attractive option. However, the primary drawback of this route is the use of carbon disulfide. Carbon disulfide is a highly flammable, volatile, and toxic liquid with a low flash point, posing significant safety and environmental concerns, especially on a larger scale[2][3][4][5][6]. Its handling requires stringent safety precautions, including well-ventilated fume hoods and the absence of any potential ignition sources. The strong, unpleasant odor of carbon disulfide is another practical challenge.

Route 2: Microwave-Assisted Synthesis

To address the long reaction times associated with the classical method, a microwave-assisted variation has been developed. This approach leverages the principles of green chemistry to accelerate the reaction, often leading to improved efficiency.

Reaction Mechanism

The underlying reaction mechanism is identical to the classical synthesis, involving the formation of a dithiocarbamate intermediate followed by cyclization. The application of microwave irradiation provides rapid and uniform heating of the polar reactants and intermediates, which significantly accelerates the rate of reaction[3].

Microwave-Assisted Synthesis Reactants Glycine, CS2, NaOH, Sodium Chloroacetate Reaction_Mixture Reaction in Microwave Reactor Reactants->Reaction_Mixture Microwave Microwave Irradiation Microwave->Reaction_Mixture Product Rhodanine-3-acetic acid Reaction_Mixture->Product Rapid Cyclization Acidification Acidification (HCl)

Caption: Workflow for the microwave-assisted synthesis of Rhodanine-3-acetic acid.

Experimental Protocol

A typical microwave-assisted synthesis is conducted as follows[7]:

  • Glycine (1 mol), 22% sodium hydroxide solution, and carbon disulfide (1 mol) are dissolved in 3 mL of water and placed in a microwave reactor. The mixture is reacted at 100°C for 5 minutes.

  • After cooling to 40°C, sodium chloroacetate (1 mol) is added, and the mixture is again reacted at 100°C for 5 minutes.

  • The reaction solution is cooled to 40°C and concentrated.

  • Concentrated hydrochloric acid (3 mL) is added, and the reaction is heated to 110°C for 20-30 minutes.

  • The crude product is extracted with ethyl acetate and purified.

Performance and Considerations

The most significant advantage of the microwave-assisted route is the drastic reduction in reaction time, from several hours to a matter of minutes. This method has been reported to provide a yield of 82.5%[7]. The rapid heating can also lead to cleaner reactions with fewer side products. However, this method still relies on the use of hazardous carbon disulfide, and thus the associated safety and environmental concerns remain. Specialized microwave synthesis equipment is also required, which may not be available in all laboratory settings.

Route 3: Carbon Disulfide-Free Synthesis

In response to the significant drawbacks of using carbon disulfide, alternative synthetic strategies have been explored. A notable example is a multi-step process that avoids carbon disulfide entirely, as detailed in a patent for the preparation of epalrestat intermediates.

Reaction Mechanism

This synthetic route involves a different set of intermediates. The process begins with the protection of the carboxylic acid of glycine as a methyl ester. This is followed by N-acylation with chloroacetyl chloride. The resulting intermediate, methyl[(chloroacetyl)amino]acetate, is then reacted with potassium ethyl xanthate. This is followed by a base-catalyzed intramolecular cyclization to form the rhodanine ring, and a final hydrolysis step to yield Rhodanine-3-acetic acid.

CS2-Free Synthesis Glycine Glycine Methyl_aminoacetate Methyl aminoacetate Glycine->Methyl_aminoacetate Esterification Chloroacetylated_intermediate Methyl[(chloroacetyl)amino]acetate Methyl_aminoacetate->Chloroacetylated_intermediate + Chloroacetyl chloride Xanthate_adduct Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate Chloroacetylated_intermediate->Xanthate_adduct + Potassium ethyl xanthate Cyclized_intermediate Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate Xanthate_adduct->Cyclized_intermediate Base-catalyzed Cyclization Final_Product Rhodanine-3-acetic acid Cyclized_intermediate->Final_Product Hydrolysis

Sources

A Senior Application Scientist's Guide to Validating Molecular Docking Predictions with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding orientation and affinity of small molecules to a target protein. However, these in silico predictions are based on scoring functions that are approximations of complex biological reality. Consequently, experimental validation is not just a supplementary step but a critical checkpoint to filter out false positives and confirm true interactions. This guide provides an in-depth comparison of common experimental binding assays and a practical framework for validating computational hypotheses.

The Imperative of Validation: Bridging the Computational-Experimental Gap

Molecular docking algorithms employ scoring functions to estimate the binding free energy of a ligand-protein complex, ranking potential candidates from a virtual library. While powerful, these scoring functions have inherent limitations and may not perfectly capture the subtleties of molecular interactions, solvation effects, and protein dynamics. This can lead to the prediction of binders that are inactive in reality (false positives) or the dismissal of potent compounds (false negatives). Experimental validation serves as the ultimate arbiter, providing empirical data to confirm or refute the computational predictions.

Comparative Analysis of Key Experimental Binding Assays

The choice of an experimental assay depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or thermodynamics). Below is a comparison of four widely-used techniques.

Technique Principle Information Obtained Strengths Limitations Sample Consumption
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[1][2]Kd (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[1][3]Gold standard for thermodynamics; Label-free; In-solution measurement.[4]Low throughput; High sample consumption; Sensitive to buffer mismatch.High (µg-mg of protein)
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as molecules bind and dissociate.[5][6]Kd (affinity), kon (association rate), koff (dissociation rate).[7]Real-time kinetics; Label-free; High sensitivity.[8]Immobilization of one partner may affect binding; Potential for non-specific binding.Low-Medium (µg of protein)
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.[9]Kd (affinity).[10]Low sample consumption; Fast; Tolerant to complex buffers/lysates.[9][11]Requires fluorescent labeling of one partner (unless using intrinsic fluorescence).[12]Very Low (ng-µg of protein)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore when brought into proximity by a binding event.[13]IC50/Ki (in competitive format).High throughput; Homogeneous assay format (no separation step).[14][15]Requires labeling of interacting partners; Prone to interference from fluorescent compounds.[13]Low (ng of protein)

The Validation Workflow: A Step-by-Step Guide

A robust validation workflow ensures that computational hits are systematically and rigorously tested. This process can be visualized as a funnel, starting with a large number of virtual compounds and progressively narrowing down to a few experimentally confirmed binders.

Validation_Workflow cluster_analysis Analysis & Correlation Docking Molecular Docking & Virtual Screening HitSelection Hit Selection (Top 1-5%) Based on Docking Score & Pose Analysis Docking->HitSelection PrimaryAssay Primary Screening Assay (e.g., TR-FRET, MST) Qualitative: Does it bind? HitSelection->PrimaryAssay SecondaryAssay Secondary Assay (e.g., SPR, ITC) Quantitative: How well does it bind? PrimaryAssay->SecondaryAssay SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR Correlation Correlate Docking Scores with Experimental Affinity (Kd/IC50) SecondaryAssay->Correlation SAR->Correlation

Caption: A generalized workflow for the experimental validation of molecular docking predictions.

Step 1: Hit Selection and Compound Acquisition
  • Causality: The initial selection of compounds from the docking results is a critical decision point. Simply choosing compounds with the best docking scores can be misleading. A more robust approach involves a multi-parameter selection criterion:

    • Docking Score: The primary ranking metric.

    • Binding Pose Analysis: Visual inspection of the predicted binding mode. Does the pose make sense chemically? Are key interactions (hydrogen bonds, hydrophobic contacts) formed with important residues in the binding pocket?

    • Ligand Efficiency: A metric that normalizes the binding energy by the number of heavy atoms, which can help to identify smaller, more efficient binders.

    • Clustering: Grouping similar compounds to ensure chemical diversity among the selected hits.

  • Action: Select the top 1-5% of the ranked compounds, ensuring a diverse representation of chemical scaffolds. Procure these compounds from commercial vendors or through chemical synthesis.

Step 2: Protein Preparation and Quality Control
  • Causality: The quality of the target protein is paramount for any binding assay. Aggregated, misfolded, or inactive protein will lead to unreliable and uninterpretable results.

  • Action:

    • Express and purify the target protein.

    • Perform quality control checks such as SDS-PAGE for purity, and Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to assess the aggregation state.

    • If the protein is an enzyme, perform an activity assay to confirm it is functional.

Step 3: Primary Screening (Qualitative/Semi-Quantitative)
  • Causality: The goal of the primary screen is to rapidly identify which of the selected virtual hits show any evidence of binding to the target protein. High-throughput, low sample consumption assays are ideal for this step.

  • Technique of Choice: MicroScale Thermophoresis (MST)

    • Why MST? MST is an excellent choice for primary screening due to its low material consumption, speed, and tolerance of complex solutions like cell lysates.[9][11] It provides a quick "yes/no" answer to whether a compound interacts with the target.

    • Protocol:

      • Label the target protein with a fluorescent dye.

      • Prepare a dilution series of the test compounds.

      • Mix a constant concentration of the labeled protein with each compound dilution.[10]

      • Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.[11]

      • A change in the thermophoresis signal indicates binding.

Step 4: Secondary Assay (Quantitative)
  • Causality: For the hits confirmed in the primary screen, the next step is to accurately quantify the binding affinity (Kd) and, if possible, the kinetics of the interaction. This requires more rigorous, lower-throughput techniques.

  • Technique of Choice: Surface Plasmon Resonance (SPR)

    • Why SPR? SPR is a powerful secondary assay because it provides not only the equilibrium dissociation constant (Kd) but also the association (kon) and dissociation (koff) rate constants.[7] This kinetic information can be invaluable for lead optimization. SPR is label-free and provides real-time data.[8]

    • Protocol:

      • Immobilization: Covalently attach the target protein to the surface of a sensor chip.[6]

      • Binding: Inject a series of concentrations of the test compound (analyte) over the chip surface. The binding is measured as a change in response units (RU).[5]

      • Dissociation: Flow buffer over the chip to measure the dissociation of the compound from the protein.

      • Regeneration: Inject a solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the chip for the next injection.[5]

      • Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd.

SPR_Principle cluster_setup SPR Setup cluster_process Binding Process Light Light Source Prism Prism Light->Prism Chip Sensor Chip (Gold Film) Prism->Chip Total Internal Reflection Detector Detector Chip->Detector Reflected Light Flow Flow Channel (Analyte) Chip->Flow Analyte Analyte (Compound) Immobilized Immobilized Ligand (Protein) Binding Binding Event (Mass Change) Immobilized->Binding Analyte->Binding Signal SPR Signal Change Binding->Signal

Caption: The principle of Surface Plasmon Resonance (SPR) for detecting molecular interactions.

Step 5: Correlation and Analysis
  • Causality: The final step is to determine if the computational predictions correlate with the experimental results. A good correlation provides confidence in the docking protocol and can be used to guide future virtual screening campaigns.

  • Action:

    • Create a scatter plot of the docking scores versus the experimentally determined binding affinities (e.g., -log(Kd) or pKd).

    • Calculate a correlation coefficient (e.g., Pearson's r or Spearman's ρ).

    • Interpretation:

      • Good Correlation (r > 0.6): The docking protocol is successfully ranking compounds. The scoring function is likely capturing the key drivers of binding affinity for this target.

      • Poor Correlation (r < 0.3): The docking scores are not predictive of binding affinity. This could be due to several factors, such as an inaccurate protein structure, incorrect protonation states, or limitations of the scoring function. In this case, the docking protocol needs to be re-evaluated and refined.[16] It is also crucial to re-examine the binding poses of experimentally confirmed hits to understand the discrepancies.

Conclusion

Validating molecular docking predictions with experimental binding assays is a cornerstone of modern, structure-based drug discovery. It is a multi-step process that requires careful planning, rigorous execution, and thoughtful interpretation of data. While computational methods provide invaluable starting points, techniques like MST, SPR, and ITC provide the empirical data necessary to confirm these hypotheses and build a robust understanding of the molecular interactions driving biological activity. By integrating these computational and experimental approaches, researchers can significantly increase the efficiency and success rate of their drug discovery efforts.

References

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  • Title: Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Source: NIH URL: [Link]

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  • Title: Principles of TR-FRET Source: Assay Guidance Manual - NCBI URL: [Link]

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  • Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Source: MDPI URL: [Link]

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A Senior Application Scientist's Guide to the Comparative Anticancer Activity of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Rhodanine Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The rhodanine core, a five-membered thiazolidinone heterocyclic ring, is a prime example of such a scaffold.[1][2][3] Its remarkable versatility and synthetic accessibility have positioned it as a cornerstone in the development of novel therapeutic agents. While rhodanine derivatives have demonstrated a broad spectrum of biological activities, their potential as anticancer agents has garnered significant attention in the last decade.[1][2][4]

Many studies have shown that rhodanine-based compounds can induce apoptosis (programmed cell death) in various cancer types, often exhibiting significant anticancer effects in the micromolar range while showing minimal harm to normal cells.[3][4] This guide provides a comparative framework for researchers and drug development professionals to evaluate the anticancer activity of rhodanine derivatives. It synthesizes field-proven methodologies, explains the causal relationships behind experimental choices, and presents a logical workflow for screening and mechanistic investigation, ensuring a robust and reproducible evaluation of these promising compounds.

The Rhodanine Core: A Versatile Platform for Anticancer Drug Design

The power of the rhodanine scaffold lies in its structural amenability. The core ring system features several positions (notably N-3 and C-5) that can be readily modified, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This structural diversification is crucial for optimizing potency and selectivity against specific cancer targets.[3][5]

For instance, the addition of bulky, hydrophobic groups at the C-5 position, often via Knoevenagel condensation, has been a successful strategy. Derivatives with a cinnamoyl moiety at this position have shown significant activity against MCF-7 breast cancer cells.[1][4] Conversely, modifications at the N-3 position can also dramatically influence cytotoxicity, highlighting the importance of a multi-pronged synthetic approach.[6] The consensus in the field suggests that 3,5-disubstituted rhodanine structures are often superior in their anticancer properties compared to their singly substituted counterparts.[6][7]

Mechanism of Action: Targeting Critical Oncogenic Pathways

Rhodanine derivatives exert their anticancer effects by interacting with a variety of molecular targets crucial for cancer cell survival and proliferation. They have been identified as inhibitors of key enzymes and signaling proteins that are often dysregulated in cancer.[1][7]

Notable mechanisms include:

  • Kinase Inhibition: Many derivatives function as tyrosine kinase inhibitors, blocking signaling pathways essential for cell growth.[8][9]

  • Enzyme Inhibition: They can inhibit enzymes like aldose reductase, phosphatase of regenerating liver (PRL-3), and topoisomerase II.[1][7][10][11]

  • Apoptosis Induction: A primary mechanism is the induction of apoptosis, often through the modulation of the Bcl-2 family of proteins.[6][7]

One of the most critical pathways frequently targeted is the PI3K/Akt/mTOR pathway . This cascade is a central regulator of cell growth, survival, and metabolism and is one of the most commonly deregulated signaling pathways in human cancers.[12][13][14][15] Rhodanine derivatives can intervene at various nodes of this pathway, leading to cell cycle arrest and apoptosis.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by rhodanine derivatives.

Comparative In Vitro Evaluation: A Methodological Guide

A systematic and robust in vitro evaluation is critical to compare the anticancer potential of different rhodanine derivatives. This involves a carefully selected panel of cancer cell lines and a tiered series of assays, moving from general cytotoxicity to specific mechanisms of action.

Choosing the Right Tools: A Panel of Cancer Cell Lines

The choice of cell lines is paramount for a meaningful comparative study. A diverse panel representing different cancer types is essential to identify both broad-spectrum and selective agents.

Commonly Used Cancer Cell Lines:

  • MCF-7: Human breast adenocarcinoma; estrogen receptor (ER) positive.

  • HeLa: Human cervical adenocarcinoma.

  • A549: Human lung carcinoma.[1]

  • HepG2: Human hepatocellular carcinoma.[10]

  • DU-145: Human prostate carcinoma.[7]

  • K562: Human chronic myelogenous leukemia.[8]

Using a non-cancerous cell line (e.g., normal fibroblasts) is also crucial to assess the selectivity of the compounds and their potential for cytotoxicity to healthy cells.[4][6]

Workflow for Comparative Anticancer Screening

A logical workflow ensures that resources are used efficiently, with the most promising compounds advancing to more complex and resource-intensive assays.

Caption: A tiered workflow for the comprehensive evaluation of rhodanine derivatives.
Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] It relies on the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of the rhodanine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 50-100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere, allowing formazan crystals to form.[18]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Analysis of Rhodanine Derivatives

The primary output of the initial screening is the IC₅₀ value. Comparing these values across different cell lines provides a clear picture of each compound's potency and selectivity.

Table 1: Hypothetical IC₅₀ Values (µM) of Rhodanine Derivatives Across Various Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HepG2 (Liver)DU-145 (Prostate)Normal FibroblastsSelectivity Index (SI)*
Rhod-A 4.78.25.115.6> 50> 10.6 (MCF-7)
Rhod-B 25.12.333.41.9> 50> 21.7 (A549)
Rhod-C 2.13.51.84.08.54.7 (HepG2)
Doxorubicin 0.81.10.91.52.52.8 (HepG2)

*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation of Data:

  • Rhod-A shows good potency and high selectivity, particularly against the MCF-7 breast cancer cell line. Its high IC₅₀ against normal fibroblasts makes it a promising candidate.

  • Rhod-B demonstrates potent and selective activity against lung (A549) and prostate (DU-145) cancer cells, suggesting a different mechanism or target preference compared to Rhod-A.

  • Rhod-C is a potent, broad-spectrum agent but exhibits lower selectivity compared to A and B, with an SI value closer to the conventional chemotherapy drug, Doxorubicin. This highlights a potential for higher toxicity to healthy cells.

Delving Deeper: Mechanistic Assays

For compounds that demonstrate high potency and selectivity (e.g., Rhod-A and Rhod-B), further investigation is required to elucidate their mechanism of action. Flow cytometry is a powerful tool for these follow-up studies.

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19] Many anticancer drugs induce cell death by causing arrest at a specific checkpoint.

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with the rhodanine derivative at its IC₅₀ concentration for 24-48 hours.

  • Harvest and Fixation: Harvest the cells (including floating cells) and wash with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[20][21] Store at 4°C for at least 2 hours or up to several weeks.[20][22]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[20][22] The RNase is crucial to prevent the staining of double-stranded RNA.[19]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[20]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase of the cell cycle.[19]

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[24] PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the rhodanine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Harvest Cells: Collect both adherent and floating cells. Wash twice with cold PBS.[23]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion and Future Perspectives

The rhodanine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. A systematic, comparative approach is essential for identifying lead compounds with superior potency and selectivity. The workflow described in this guide, which progresses from broad cytotoxicity screening across a diverse cell line panel to detailed mechanistic studies, provides a robust framework for such evaluations.

Future research should focus on elucidating the specific molecular targets of the most potent derivatives and leveraging structure-activity relationship (SAR) data to rationally design next-generation compounds with enhanced efficacy and improved safety profiles.[1][3] In vivo studies using animal models will be the critical next step to validate the therapeutic potential of these promising agents.

References

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a laboratory chemical extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- (also known as Rhodanine-3-acetic acid, CAS No. 5718-83-2). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this compound is managed responsibly from the bench to its final disposition.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is not merely an inert solid; it presents specific risks that dictate its handling and disposal pathway.

Inherent Hazards:

  • Serious Eye Damage/Irritation: The compound is classified as causing serious eye irritation and potentially severe eye damage upon contact.[1][2]

  • Skin Irritation: It is known to cause skin irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[4][5]

These hazards necessitate that the compound be treated as a hazardous chemical waste, irrespective of whether it is explicitly listed on all regional hazardous waste manifests. The causality is clear: improper disposal, such as discarding in standard trash or dissolving in sinks, risks environmental release and potential exposure to custodial or waste management personnel who are not equipped to handle such materials.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the compound for disposal, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step.

Table 1: Essential Personal Protective Equipment (PPE) and First Aid

Exposure Route Required PPE First Aid Protocol
Eyes ANSI Z87.1-compliant safety goggles or a face shield.[1][5] Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[4][5] Wear a lab coat or protective suit.[4] Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice.[2][3]

| Inhalation | Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] | Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |

The logic behind this multi-layered PPE approach is to create redundancy in safety, ensuring that a failure in one barrier (e.g., a glove tear) does not result in direct chemical exposure.

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe segregation, containment, and disposal of 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-.

Step 1: Waste Segregation

Proper segregation is the cornerstone of a safe laboratory waste management system.

  • Designate a Waste Stream: This compound must be disposed of as solid chemical waste. Do not mix it with non-hazardous waste, liquid waste, or other incompatible chemical waste streams.

  • Original Containers: Whenever possible, unused or expired chemicals should remain in their original containers.[6] This preserves crucial identification and hazard information.

Step 2: Containment and Labeling

Clear and secure containment prevents accidental release and ensures regulatory compliance.

  • Primary Container: For waste generated from experiments (e.g., contaminated filter paper, weighing boats), place it in a sealable, chemically compatible container. A wide-mouth high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Thiazolidineacetic acid, 4-oxo-2-thioxo-" and its CAS number "5718-83-2".

    • The associated hazards (e.g., "Irritant," "Causes Serious Eye Damage").

    • The accumulation start date.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[3][6]

Step 3: Arranging for Disposal

Disposal is not a "do-it-yourself" task. It requires coordination with certified professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for coordinating hazardous waste pickups and will provide specific guidance on your facility's procedures.

  • Licensed Contractor: The ultimate disposal must be handled by a licensed professional waste disposal service.[4][7] Your EHS office manages these contracts. The disposal method is typically high-temperature incineration in a permitted hazardous waste facility, which safely destroys the compound and prevents environmental contamination. Thermal decomposition can produce hazardous gases like nitrogen and sulfur oxides, necessitating the specialized equipment of a certified facility.[8][9]

The workflow below illustrates the decision-making process for proper disposal.

G Disposal Workflow for 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- cluster_prep Preparation Phase cluster_handling Handling & Containment cluster_disposal Final Disposition start Identify Waste: 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- assess_hazards Assess Hazards: - Eye Damage - Skin Irritant - Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->don_ppe segregate Segregate as Solid Chemical Waste don_ppe->segregate container Select Compatible, Sealable Container segregate->container label_waste Label Container: - Full Chemical Name & CAS - 'Hazardous Waste' - Hazard Symbols container->label_waste store Store in Designated Waste Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup (Environmental Health & Safety) store->contact_ehs disposal Disposal by Licensed Waste Contractor contact_ehs->disposal

Caption: Decision workflow for the safe disposal of 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical to mitigating risk.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[4]

  • Control Dust: Do not use dry sweeping methods that could aerosolize the powder.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10] Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[4][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The collected spill cleanup material must be disposed of as hazardous waste, following the protocol in Section 3.[10]

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water.[3]

  • Eye Contact: Use an eyewash station to rinse the eyes for at least 15 minutes.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[12]

  • Seek Medical Attention: In all cases of significant exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.[3][4]

By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only at the forefront of science but also with the highest standards of safety and environmental responsibility.

References

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  • Rhodanine-N-acetic acid Safety Data Sheet. AK Scientific, Inc.

  • Rhodanine-3-acetic acid Safety Data Sheet. Fisher Scientific.

  • (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid Safety Data Sheet. BLD Pharmatech.

  • 3,5-Dimethylbenzaldehyde Safety Data Sheet. Fisher Scientific.

  • Rhodanine Solution Safety Data Sheet. Azer Scientific.

  • 2,3-Dimethylbenzaldehyde Safety Data Sheet. Fisher Scientific.

  • Rhodanine-3-acetic acid (cas 5718-83-2) SDS/MSDS. Guidechem.

  • N-Phenylrhodanine Safety Data Sheet. Fisher Scientific.

  • Rhodanine Safety Data Sheet. Sigma-Aldrich.

  • 2,3-Dimethylbenzaldehyde Safety Data Sheet. TCI Chemicals.

  • 4-Oxo-2-thioxo-3-thiazolidinylacetic acid. Sigma-Aldrich.

  • 3,5-Dimethylbenzaldehyde Product Information. BLD Pharmatech.

  • 2,4-Thiazolidinedione Safety Data Sheet. Fisher Scientific.

  • L(-)-Thiazolidine-4-carboxylic acid Safety Data Sheet. Fisher Scientific.

  • Product Safety Data Sheet. Sigma-Aldrich.

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  • Thiazolidine Safety Data Sheet. Fisher Scientific.

  • (5-(2-ME-3-PH-2-PROPENYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID. Sigma-Aldrich.

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Personal protective equipment for handling 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 4-oxo-2-thioxo-3-thiazolidineacetic acid

As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety that protects both the researcher and the integrity of our work. This guide provides a detailed operational framework for handling 4-oxo-2-thioxo-3-thiazolidineacetic acid (also known as Rhodanine-3-acetic acid), a compound frequently used in the synthesis of various biologically active molecules. The protocols outlined herein are designed to be a self-validating system, where understanding the causality behind each step reinforces its critical importance.

Immediate Hazard Assessment & Emergency Response

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. 4-oxo-2-thioxo-3-thiazolidineacetic acid is a combustible solid that presents significant risks upon contact, particularly to the eyes.[1][2]

Chemical Identity and Properties
PropertyValueSource
Chemical Name 4-oxo-2-thioxo-3-thiazolidineacetic acid[1][3]
Synonym(s) Rhodanine-3-acetic acid[2][3]
CAS Number 5718-83-2[1][2]
Molecular Formula C₅H₅NO₃S₂[2][3]
Appearance Solid
Primary Hazards Severe eye damage, skin irritation, respiratory irritation[1][2]

The primary danger associated with this compound is its capacity to cause severe, potentially irreversible, eye damage.[1] This corrosive effect necessitates immediate and thorough rinsing upon any accidental eye contact. The compound is also classified as a skin and respiratory irritant, making containment of the solid powder a key safety objective.[2]

Emergency First Aid Protocol

In the event of an exposure, immediate and correct action is critical. The following flowchart outlines the necessary first-aid steps.

cluster_exposure In Case of Exposure cluster_actions Immediate Actions exp_start Exposure Occurs exp_eye Eye Contact (Severe Hazard) exp_skin Skin Contact exp_inhale Inhalation exp_ingest Ingestion act_eye Immediately flush with water for at least 15 mins, lifting eyelids. Remove contact lenses if possible. Seek IMMEDIATE medical attention. exp_eye->act_eye Follow this path act_skin Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention. exp_skin->act_skin Follow this path act_inhale Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. exp_inhale->act_inhale Follow this path act_ingest Clean mouth with water. Do NOT induce vomiting. Seek medical attention. exp_ingest->act_ingest Follow this path

Caption: Emergency first-aid response to chemical exposure.

Core Protocol: Required Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering controls (i.e., fume hoods) are the first line of defense. PPE serves as the final, essential barrier between you and the chemical.

Primary Engineering Control: Chemical Fume Hood

All handling of 4-oxo-2-thioxo-3-thiazolidineacetic acid solid, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This is the most effective way to control airborne dust and prevent respiratory exposure.[4]

Tier 1: Eye and Face Protection (Mandatory)

Given the severe eye damage warning, this is the most critical component of your PPE.[1][2]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust and splashes.

  • Best Practice: A combination of chemical splash goggles and a full-face shield, especially when handling quantities greater than a few grams or when transferring solutions. The causality is clear: protecting the entire face mitigates the risk of splashes reaching the skin or mouth.

Tier 2: Skin and Body Protection
  • Gloves: Nitrile gloves are standard for handling most laboratory chemicals. It is crucial to double-check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

  • Laboratory Coat: A clean, long-sleeved lab coat must be worn and fully buttoned. This protects your skin and personal clothing from contamination.

  • Footwear: Fully enclosed, non-perforated shoes are required in any laboratory space.

Tier 3: Respiratory Protection

Respiratory protection is necessary when engineering controls are insufficient or unavailable, or during spill cleanup.

  • When to Use: If you must handle the solid powder outside of a fume hood or if there's a risk of significant dust generation.[5]

  • Required Type: A NIOSH-approved N95 dust mask is the minimum required protection to filter out solid particulates. For large spills, a respirator with chemical cartridges may be necessary.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow prevents errors and reduces the risk of exposure. This process ensures safety at every stage of the chemical's lifecycle in the lab.

Safe Handling and Disposal Workflow

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate & Prep Work Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Gloves, Coat) prep_area->don_ppe handle 3. Handle Chemical (Weigh, Dissolve, React) Minimize Dust don_ppe->handle decon 4. Decontaminate Work Area handle->decon doff_ppe 5. Doff PPE Correctly (Gloves First) decon->doff_ppe disposal 6. Segregate & Dispose Waste (Follow Local Regulations) doff_ppe->disposal

Caption: A step-by-step workflow for safe chemical handling.

Step-by-Step Guidance:

  • Preparation: Before retrieving the chemical, ensure your fume hood is clean and uncluttered. Verify that the safety shower and eyewash station are accessible and functional.

  • Donning PPE: Put on your lab coat first, followed by eye protection. Wash and dry your hands before donning gloves.

  • Handling: When weighing the solid, use smooth, careful motions to avoid creating dust clouds. Use a spatula to transfer the powder; do not pour it directly from the bottle. If making a solution (e.g., in methanol), add the solid to the solvent slowly.

  • Decontamination: After your work is complete, wipe down the work surface in the fume hood with an appropriate solvent and dispose of the wipes in the solid chemical waste.

  • Doffing PPE: Remove gloves first, turning them inside out. Remove your face shield/goggles, and finally, your lab coat. Wash your hands thoroughly with soap and water.

  • Disposal: All materials contaminated with 4-oxo-2-thioxo-3-thiazolidineacetic acid, including gloves, wipes, and empty containers, must be disposed of in a clearly labeled, sealed container designated for chemical waste, following your institution's and local environmental regulations.[4]

By integrating this expert-driven, safety-first approach into your daily operations, you not only ensure your personal well-being but also uphold the highest standards of scientific integrity and responsibility.

References

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